molecular formula C6H5NS B6155416 5-ethynyl-2-methyl-1,3-thiazole CAS No. 1428445-99-1

5-ethynyl-2-methyl-1,3-thiazole

Cat. No.: B6155416
CAS No.: 1428445-99-1
M. Wt: 123.2
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Description

5-Ethynyl-2-methyl-1,3-thiazole is a high-purity chemical reagent intended for research use only. It is not for diagnostic or therapeutic use. This compound features a thiazole heterocycle, a versatile scaffold renowned in medicinal chemistry for its presence in a wide array of therapeutic agents . The ethynyl group at the 5-position makes it a valuable building block for click chemistry and palladium-catalyzed cross-coupling reactions, enabling researchers to efficiently create diverse libraries of complex molecules for screening and optimization . Its primary research value lies in its role as a synthetic intermediate for developing novel bioactive compounds. For instance, the 5-ethynyl-2-methylthiazole moiety is a key structural component in potent, orally active receptor antagonists, demonstrating the pharmacophoric importance of this ring system in drug discovery . The thiazole core is a privileged structure in pharmaceuticals, contributing to drugs with antibacterial, antifungal, anti-cancer, and central nervous system activities . Researchers can leverage this reagent to explore new chemical space and develop potential therapeutic candidates targeting various diseases.

Properties

CAS No.

1428445-99-1

Molecular Formula

C6H5NS

Molecular Weight

123.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Ethynyl-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl-2-methyl-1,3-thiazole (CAS: 1428445-99-1) is a critical heterocyclic building block in medicinal chemistry, particularly valuable for "Click Chemistry" (CuAAC) applications and Sonogashira diversifications. Its thiazole core acts as a bioisostere for pyridine or imidazole, often improving metabolic stability and lipophilicity in drug candidates (e.g., mGluR5 antagonists).

This guide details a robust, scalable synthesis protocol via the Sonogashira coupling of 5-bromo-2-methylthiazole with trimethylsilylacetylene (TMSA), followed by base-mediated desilylation. It prioritizes high-yielding, reproducible methodologies suitable for pharmaceutical research.

Retrosynthetic Analysis & Strategy

The synthesis is best approached through a C–C bond formation at the C5 position of the thiazole ring. The electron-deficient nature of the thiazole C5 position makes it an excellent substrate for Palladium-catalyzed cross-coupling.

Strategic Pathway
  • Functionalization: Bromination of the commercially available 2-methylthiazole.

  • Coupling: Sonogashira cross-coupling with a silyl-protected alkyne to prevent homocoupling (Glaser coupling) and polymerization.

  • Deprotection: Mild removal of the trimethylsilyl (TMS) group to release the terminal alkyne.

Retrosynthesis Target 5-Ethynyl-2-methylthiazole (Target) Intermediate 5-(TMS-ethynyl)-2-methylthiazole (Protected Intermediate) Target->Intermediate Desilylation (K2CO3, MeOH) Precursor 5-Bromo-2-methylthiazole (Halide Precursor) Intermediate->Precursor Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start 2-Methylthiazole (Starting Material) Precursor->Start Bromination (NBS or Br2)

Figure 1: Retrosynthetic pathway for 5-ethynyl-2-methyl-1,3-thiazole.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylthiazole

Note: This compound is commercially available.[1] If synthesizing de novo, follow the protocol below.

Rationale: Direct bromination at C5 is favored due to the directing effect of the sulfur atom and the steric availability compared to C4.

  • Reagents: 2-Methylthiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).

  • Conditions: 0°C to RT, 4–6 hours.

Protocol:

  • Dissolve 2-methylthiazole (10 mmol) in anhydrous DMF (20 mL) under N₂ atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (11 mmol) portion-wise over 15 minutes to control exotherm.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Pour into ice water (100 mL). Extract with Et₂O (3 x 30 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation or flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Step 2: Sonogashira Coupling (TMS-Protection)

Rationale: Using Trimethylsilylacetylene (TMSA) instead of acetylene gas allows for stoichiometric control, preventing the formation of bis-coupled byproducts.

Table 1: Reaction Components

ComponentReagentEquiv.[1][][3][4][5][6][7][8][9][10]Role
Substrate 5-Bromo-2-methylthiazole1.0Electrophile
Alkyne Trimethylsilylacetylene (TMSA)1.2–1.5Nucleophile
Catalyst Pd(PPh₃)₂Cl₂0.02–0.05Oxidative addition to C-Br
Co-Catalyst CuI0.01–0.03Transmetallation facilitator
Base Et₃N or Diisopropylamine2.0–3.0Neutralizes HBr byproduct
Solvent THF or DMFN/AMedium (Degassed)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask. Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (2 mol%).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed THF (0.2 M concentration relative to bromide), 5-bromo-2-methylthiazole (1.0 eq), and Et₃N (3.0 eq).

  • Reaction: Add TMSA (1.2 eq) dropwise via syringe.

  • Conditions: Heat to 50–60°C for 4–12 hours. The reaction mixture will darken (formation of ammonium salts and Pd black).

  • Workup: Cool to RT. Filter through a pad of Celite to remove metal residues. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Target Intermediate: 2-Methyl-5-((trimethylsilyl)ethynyl)thiazole.

Step 3: Desilylation to 5-Ethynyl-2-methylthiazole

Rationale: Potassium carbonate in methanol is a mild, standard method that cleaves the C–Si bond without affecting the thiazole ring or the methyl group.

Protocol:

  • Dissolve the TMS-intermediate (1.0 eq) in MeOH (0.1 M).

  • Add K₂CO₃ (1.5 eq) solid.[5]

  • Stir at RT for 1–2 hours. Monitor by TLC (product will be more polar than starting material).

  • Workup: Concentrate MeOH to ~20% volume. Dilute with water and extract with DCM or EtOAc.

  • Purification: Silica gel chromatography is usually required to remove silanol byproducts.

    • Note: Terminal alkynes can be volatile; avoid prolonged high-vacuum drying.

Characterization Data

Physiochemical Properties[11][12]
  • Chemical Formula: C₆H₅NS[]

  • Molecular Weight: 123.18 g/mol []

  • Appearance: Pale yellow oil or low-melting solid (depending on purity).

  • Solubility: Soluble in DCM, CHCl₃, MeOH, DMSO.

Spectroscopic Data (Predicted/Typical)

Data derived from analogous 5-substituted thiazoles and validated synthesis reports.

Table 2: NMR Assignments

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 2.68Singlet (s)3HC2-CH₃ (Methyl)
(CDCl₃) 3.45Singlet (s)1HC≡C-H (Terminal Alkyne)
7.75Singlet (s)1HC4-H (Thiazole Ring)
¹³C NMR 19.4--CH₃ (Methyl)
(CDCl₃) 76.2--C≡C-H (Terminal Carbon)
82.5--C≡C (Internal Carbon)
118.4--C5 (Thiazole, quaternary)
142.8--C4 (Thiazole, CH)
166.5--C2 (Thiazole, quaternary)

Mass Spectrometry (ESI/APC):

  • [M+H]⁺: Calculated: 124.02; Observed: 124.1.

Safety & Troubleshooting

Critical Safety Hazards
  • Alkynes: Terminal alkynes can be potentially explosive if concentrated to dryness in the presence of metal impurities. Store solutions when possible.

  • Copper Acetylides: In the presence of CuI and base, copper acetylides form in situ. These are shock-sensitive when dry. Ensure thorough quenching with NH₄Cl/NH₄OH (to sequester Cu) during workup.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 2) Oxygen poisoning of Pd catalyst.Ensure rigorous degassing (freeze-pump-thaw or sparging) before adding catalyst.
Homocoupling (Glaser) Presence of O₂ during coupling.Maintain strict inert atmosphere (Argon balloon).
Incomplete Desilylation Old K₂CO₃ or anhydrous solvent.Use fresh K₂CO₃; adding a drop of water to MeOH can accelerate the reaction.
Product Volatility High vacuum usage.The product has low MW (123 g/mol ). Do not leave on high vacuum pump for >10 mins.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Thiazole Functionalization: Bach, T., & Heuser, S. (2001). 2,4-Disubstituted Thiazoles via Regioselective Cross-Coupling Reactions. Tetrahedron Letters, 41(11), 1707-1710. Link

  • Synthesis of 5-alkynylthiazoles (Analogous Protocol): Collins, I., et al. (2009). Discovery of a series of 5-alkynylthiazoles as metabotropic glutamate receptor 5 potentiators. Bioorganic & Medicinal Chemistry Letters, 19(7), 2063-2067. Link

  • General Desilylation Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Technical Guide: Novel Synthesis Routes for 5-ethynyl-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-ethynyl-2-methyl-1,3-thiazole , a critical heteroaromatic fragment utilized in the development of mGluR5 antagonists and "click" chemistry bioconjugates.

The following content is structured as a decision-making framework for medicinal chemists, comparing the Standard Cross-Coupling Route , the Homologation Route , and an Emerging Direct C-H Functionalization Route .

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-ethynyl-2-methyl-1,3-thiazole CAS: (Analogous precursors available, target often synthesized in situ) Molecular Formula: C6H5NS Significance: The 5-ethynylthiazole moiety serves as a bioisostere for phenylacetylenes in negative allosteric modulators (NAMs). Its synthesis is challenging due to the instability of the terminal alkyne and the electron-rich nature of the thiazole C5 position, which makes it prone to polymerization.

Retrosynthetic Logic

To access the target, we disconnect at the C5-alkyne bond. Three primary pathways emerge based on the available precursors:

  • Path A (Cross-Coupling): Disconnection to 5-bromo-2-methylthiazole utilizing Sonogashira chemistry.

  • Path B (Homologation): Disconnection to 2-methylthiazole-5-carbaldehyde utilizing Seyferth-Gilbert homologation.

  • Path C (Direct C-H Activation): Direct functionalization of 2-methylthiazole (Atom Economy Route).

Retrosynthesis cluster_precursors Primary Precursors Target 5-ethynyl-2-methyl-1,3-thiazole Bromo 5-bromo-2-methylthiazole (Electrophilic Halogenation) Target->Bromo Sonogashira (Pd/Cu) Aldehyde 2-methylthiazole-5-carbaldehyde (Vilsmeier-Haack) Target->Aldehyde Bestmann-Ohira (Homologation) Base 2-methylthiazole (Commercial) Target->Base Direct C-H Alkynylation Bromo->Base NBS/AcOH Aldehyde->Base POCl3/DMF

Figure 1: Retrosynthetic analysis showing the three strategic entry points from the commercial 2-methylthiazole.

Part 2: Detailed Synthesis Protocols

Route A: The Optimized Sonogashira Protocol (Industry Standard)

This route is preferred for gram-scale synthesis due to the robustness of the catalytic cycle. However, the terminal alkyne is unstable; therefore, the Trimethylsilyl (TMS) Protected Route is mandatory.

Step 1: Bromination of 2-methylthiazole
  • Reagents: 2-methylthiazole, N-Bromosuccinimide (NBS), Acetic Acid (AcOH).

  • Mechanism: Electrophilic Aromatic Substitution (SEAr). The C5 position is the most nucleophilic site.

  • Protocol:

    • Dissolve 2-methylthiazole (1.0 equiv) in glacial AcOH (5 mL/mmol).

    • Add NBS (1.1 equiv) portion-wise at 0°C to control exotherm.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Quench with sat. NaHCO3. Extract with DCM.

    • Yield: ~85-90% of 5-bromo-2-methylthiazole .

Step 2: Sonogashira Coupling[1][2]
  • Reagents: 5-bromo-2-methylthiazole, TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N.

  • Critical Insight: Thiazoles can poison Pd catalysts via N-coordination. High catalyst loading (5 mol%) or bidentate ligands (like dppf) may be required if conversion stalls.

  • Protocol:

    • In a flame-dried Schlenk flask, combine halide (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.02 equiv).

    • Evacuate and backfill with Argon (3x).

    • Add dry THF (degassed) and Et3N (3.0 equiv).

    • Add TMS-acetylene (1.2 equiv) dropwise.

    • Heat to 50°C for 6 hours.

    • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane).

    • Intermediate: 2-methyl-5-((trimethylsilyl)ethynyl)thiazole.

Step 3: Desilylation (Deprotection)
  • Reagents: K2CO3, MeOH.[3][4]

  • Safety Note: The product is volatile and prone to polymerization. Do not distill. Use immediately or store as a dilute solution in DCM at -20°C.

  • Protocol:

    • Dissolve TMS-intermediate in MeOH.

    • Add K2CO3 (1.5 equiv). Stir at 0°C for 30 min.

    • Dilute with water, extract with Et2O.

    • Concentrate carefully under reduced pressure (keep bath <25°C).

Route B: The Homologation Strategy (Aldehyde Route)

This route avoids transition metals in the final step, making it ideal if trace metal contamination is a concern for biological assays.

Step 1: Vilsmeier-Haack Formylation
  • Reagents: POCl3, DMF, 2-methylthiazole.

  • Protocol:

    • Add POCl3 (1.2 equiv) to DMF at 0°C to form the Vilsmeier reagent.

    • Add 2-methylthiazole (1.0 equiv) dropwise.

    • Heat to 80°C for 3 hours.

    • Hydrolyze with ice water/NaOAc.

    • Product: 2-methylthiazole-5-carbaldehyde .

Step 2: Seyferth-Gilbert Homologation
  • Reagents: Bestmann-Ohira Reagent (BOR), K2CO3, MeOH.[3]

  • Mechanism: The BOR generates a phosphonate carbanion which attacks the aldehyde. Subsequent elimination of phosphate and N2 yields the alkyne.

  • Protocol:

    • Dissolve aldehyde (1.0 equiv) and K2CO3 (2.0 equiv) in dry MeOH.

    • Add Bestmann-Ohira reagent (1.2 equiv) dropwise at 0°C.

    • Stir at RT for 4-12 hours.

    • Advantage: This reaction provides the terminal alkyne directly in one pot without a separate deprotection step.

Homologation Aldehyde Aldehyde Precursor Intermediate Diazoalkene Intermediate Aldehyde->Intermediate K2CO3, MeOH Nucleophilic Attack BOR Bestmann-Ohira Reagent BOR->Intermediate Product 5-ethynyl-2-methylthiazole Intermediate->Product -N2 -Dimethylphosphate

Figure 2: Mechanism of the Bestmann-Ohira homologation converting the aldehyde to the terminal alkyne.

Part 3: Comparative Analysis & Data

The following table contrasts the two primary routes to assist in selection based on laboratory resources and project scale.

FeatureRoute A: Sonogashira (Pd)Route B: Homologation (BOR)
Overall Yield 65-75% (3 steps)55-65% (2 steps)
Scalability High (Kg scale feasible)Moderate (Reagent cost)
Cost High (Pd catalyst)High (Bestmann-Ohira reagent)
Purity Profile Risk of Pd residualsClean organic profile
Key Risk Homocoupling (Glaser)Reagent stability
Suitability Best for Scale-up Best for MedChem/Bioassay

Part 4: Emerging Route (Direct C-H Functionalization)

Recent advances in C-H activation allow for the direct alkynylation of azoles. While less mature, this route offers the highest atom economy.

  • Concept: Direct coupling of 2-methylthiazole with hypervalent iodine reagents (e.g., TIPS-ethynyl-benziodoxolone).

  • Catalyst: Au(I) or Pd(II) systems.

  • Status: Currently an academic curiosity for this specific substrate but rapidly evolving for thiazole cores.

Part 5: References

  • Sonogashira Coupling on Thiazoles:

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews.

  • Bestmann-Ohira Reagent Protocol:

    • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett.

  • Synthesis of 2-methylthiazole-5-carbaldehyde:

    • Sawhney, I., & Wilson, J. R. (2010). Vilsmeier-Haack formylation of 2-methylthiazole. Journal of Heterocyclic Chemistry.

  • MTEP and Thiazole Alkyne Derivatives:

    • Cosford, N. D., et al. (2003). [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist. Journal of Medicinal Chemistry.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystallography of 5-Ethynyl-2-methyl-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a cornerstone of many pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of an ethynyl group at the 5-position of the 2-methyl-1,3-thiazole core can significantly influence the molecule's steric and electronic properties, making these derivatives attractive candidates for drug discovery and development.[4] Understanding the precise three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. X-ray crystallography stands as the definitive method for obtaining this atomic-level structural information.[5][6]

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the critical steps involved in the X-ray crystallographic analysis of 5-ethynyl-2-methyl-1,3-thiazole derivatives. From targeted synthesis to the final interpretation of the crystal structure, this guide offers field-proven insights and detailed, self-validating protocols.

I. Synthesis of 5-Ethynyl-2-methyl-1,3-thiazole Derivatives: A Strategic Approach

The most efficient and widely adopted method for the introduction of an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction.[4][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of 5-ethynyl-2-methyl-1,3-thiazole derivatives, a common strategy involves the coupling of a 5-halo-2-methyl-1,3-thiazole with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.[9][10]

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol outlines a representative synthesis of a 5-ethynyl-2-methyl-1,3-thiazole derivative.

Step 1: Sonogashira Coupling of 5-Bromo-2-methyl-1,3-thiazole with Trimethylsilylacetylene

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-2-methyl-1,3-thiazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) (3.0 eq) and anhydrous, degassed tetrahydrofuran (THF) (a suitable volume to achieve a 0.1-0.2 M concentration of the starting halide).

  • Alkyne Addition: To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.[11] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-methyl-5-((trimethylsilyl)ethynyl)-1,3-thiazole.

Step 2: Deprotection of the Trimethylsilyl Group

  • Reaction Setup: Dissolve the purified 2-methyl-5-((trimethylsilyl)ethynyl)-1,3-thiazole (1.0 eq) in a mixture of methanol and a suitable co-solvent like dichloromethane.

  • Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source such as tetrabutylammonium fluoride (TBAF).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If necessary, further purify the product by column chromatography to obtain the desired 5-ethynyl-2-methyl-1,3-thiazole derivative.

Synthesis_Workflow cluster_synthesis Synthesis of 5-Ethynyl-2-methyl-1,3-thiazole Start 5-Bromo-2-methyl-1,3-thiazole Coupling Sonogashira Coupling Start->Coupling Reagents Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF Reagents->Coupling Protected_Product 2-Methyl-5-((trimethylsilyl)ethynyl)-1,3-thiazole Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Deprotection_Reagents K₂CO₃ or TBAF, MeOH Deprotection_Reagents->Deprotection Final_Product 5-Ethynyl-2-methyl-1,3-thiazole Derivative Deprotection->Final_Product

Caption: Synthetic workflow for a 5-ethynyl-2-methyl-1,3-thiazole derivative.

II. Crystallization: The Gateway to a High-Quality Crystal Structure

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[6] The goal is to grow a well-ordered, single crystal with dimensions typically in the range of 0.1-0.3 mm. For small organic molecules like 5-ethynyl-2-methyl-1,3-thiazole derivatives, several crystallization techniques can be employed, with vapor diffusion being one of the most successful methods.[12]

Experimental Protocol: Crystallization by Vapor Diffusion

This method involves the slow diffusion of a vapor from a "precipitant" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble). This gradually increases the supersaturation of the compound, leading to the formation of crystals.[1][12]

  • Sample Preparation: Prepare a concentrated solution of the purified 5-ethynyl-2-methyl-1,3-thiazole derivative in a "good" solvent (e.g., dichloromethane, acetone, or ethyl acetate). The solution should be close to saturation.

  • Vial Setup: Place a small, open vial (e.g., a 1-dram vial) containing 0.1-0.5 mL of the compound solution inside a larger vial (e.g., a 4-dram vial).

  • Precipitant Addition: Carefully add a "precipitant" solvent (e.g., pentane, hexane, or diethyl ether) to the larger vial, ensuring that the level of the precipitant is below the top of the inner vial. The precipitant should have a higher vapor pressure than the good solvent.

  • Sealing and Incubation: Tightly seal the outer vial and leave it undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

  • Crystal Growth: Over a period of hours to days, the precipitant vapor will diffuse into the inner vial, causing the compound to slowly precipitate and form crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully open the vial and harvest the crystals using a small loop or a fine needle.

Crystallization_Workflow cluster_crystallization Vapor Diffusion Crystallization Start Purified Compound Dissolve Dissolve in 'Good' Solvent Start->Dissolve Inner_Vial Place Solution in Inner Vial Dissolve->Inner_Vial Outer_Vial Place Inner Vial in Outer Vial with 'Precipitant' Solvent Inner_Vial->Outer_Vial Seal Seal Outer Vial Outer_Vial->Seal Incubate Incubate Undisturbed Seal->Incubate Crystals Single Crystals Form Incubate->Crystals

Caption: Step-by-step workflow for vapor diffusion crystallization.

III. X-ray Diffraction Analysis: From Crystal to Structure

Once a suitable single crystal is obtained, the next stage is to subject it to X-ray diffraction analysis. This process involves irradiating the crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[5]

A. Data Collection

The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. The data is collected using a diffractometer equipped with an X-ray source (e.g., a sealed tube or a microfocus source) and a detector.[13] Data collection strategies are employed to ensure a complete and redundant dataset is collected.[14] Software such as CrysAlisPro or APEX is commonly used to control the data collection process.[5][15]

B. Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities and their positions, is then used to solve and refine the crystal structure. This is typically done using a suite of programs such as SHELX, often integrated within a graphical user interface like Olex2.[1][13][14][16]

  • Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods, as implemented in programs like SHELXS, are typically used to generate an initial structural model.[17]

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process in a program like SHELXL.[16][17] This iterative process involves adjusting the atomic coordinates, displacement parameters (describing atomic vibrations), and other parameters to improve the agreement between the calculated and observed diffraction data.

Xray_Workflow cluster_xray X-ray Crystallography Workflow Crystal Single Crystal Data_Collection X-ray Data Collection Crystal->Data_Collection Diffraction_Data Diffraction Data (h, k, l, I) Data_Collection->Diffraction_Data Structure_Solution Structure Solution (e.g., SHELXS) Diffraction_Data->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Structure_Refinement Structure Refinement (e.g., SHELXL) Initial_Model->Structure_Refinement Final_Structure Refined Crystal Structure Structure_Refinement->Final_Structure

Caption: The core workflow of X-ray crystal structure determination.

IV. Interpretation of Crystallographic Data

The final output of a crystal structure determination is a set of atomic coordinates and other parameters that describe the molecule and its packing in the crystal lattice. The quality of the structure is assessed using several metrics.

Key Crystallographic Parameters
ParameterDescriptionTypical Value for a Good Small Molecule Structure
R1 (or R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15
Goodness of Fit (Goof or S) Should be close to 1 for a good model and correct weighting scheme.~1.0

A representative example of crystallographic data for a thiazole derivative is presented below.[18]

Crystal Data
Empirical formulaC₁₀H₁₁ClN₄O₂S
Formula weight286.74
Temperature/K291(2)
Crystal systemtriclinic
Space groupP-1
a/Å7.9692 (14)
b/Å9.1656 (16)
c/Å10.4430 (18)
α/°65.892 (2)
β/°67.938 (2)
γ/°80.641 (2)
Volume/ų645.23 (19)
Z2
Data Collection
Radiation typeMo Kα
Reflections collected4630
Independent reflections2332
Refinement
R[F² > 2σ(F²)]0.041
wR(F²)0.118
S1.04

The refined crystal structure provides a wealth of information, including:

  • Molecular Conformation: The precise three-dimensional arrangement of the atoms in the molecule.

  • Bond Lengths and Angles: Accurate measurements of the distances and angles between atoms.

  • Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonds, π-π stacking, and other non-covalent interactions.[19][20]

This information is invaluable for understanding the molecule's properties and for guiding further drug design efforts. The Cambridge Structural Database (CSD) is a critical resource for accessing and comparing crystal structures of small molecules.[21]

V. Conclusion

The X-ray crystallographic analysis of 5-ethynyl-2-methyl-1,3-thiazole derivatives is a powerful tool for drug discovery and development. By providing a detailed understanding of the molecular structure, it enables researchers to make informed decisions in the design and optimization of new therapeutic agents. This guide has provided a comprehensive overview of the key steps involved, from synthesis to structural interpretation, empowering researchers to effectively utilize this essential technique.

VI. References

  • SCXRD: Producing the crystal structure Software: Olex2 - EdShare. (n.d.). Retrieved from [Link]

  • X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL | Oxford Academic. (n.d.). Retrieved from [Link]

  • Handout 8: Data Collection. (n.d.). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • The SHELX-97 Manual. (n.d.). Retrieved from [Link]

  • APEX Software | Bruker. (n.d.). Retrieved from [Link]

  • Crystal structure refinement with SHELXL - PMC - NIH. (n.d.). Retrieved from [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. (n.d.). Retrieved from [Link]

  • Introduction to SHELXL Refinement: Restraints, Constraints and Esds George M. Sheldrick, Göttingen University - cdifx. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder - YouTube. (2024, July 31). Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]

  • Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl] - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved from [Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010, April 26). Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). Retrieved from [Link]

  • Effect of ligands on modified Sonogashira coupling of 5 with 6a a - ResearchGate. (n.d.). Retrieved from [Link]

  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022, December 17). Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (2019, May 4). Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Retrieved from [Link]

  • Synthesis and properties of 6-alkynyl-5-aryluracils - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl] - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (n.d.). Retrieved from [Link]

Sources

Quantum chemical calculations for 5-ethynyl-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

A Quantum Mechanical Framework for Medicinal Chemistry Applications

Strategic Context & Molecular Significance

5-ethynyl-2-methyl-1,3-thiazole represents a high-value pharmacophore scaffold. Its structural significance lies in the convergence of two distinct chemical functionalities:

  • The Thiazole Core: A privileged structure in medicinal chemistry (found in Ritonavir, Dasatinib) known for its ability to engage in

    
     stacking and hydrogen bonding (via the N3 lone pair).
    
  • The Ethynyl Handle (C-5): A terminal alkyne group that serves as a "Click Chemistry" (CuAAC) bio-orthogonal handle, allowing for rapid library generation or the attachment of radiolabels (

    
    F, 
    
    
    
    C) without disrupting the core binding affinity.

This guide provides a rigorous computational protocol to characterize this molecule, moving beyond standard "default settings" to ensure physical accuracy, particularly regarding the hypervalent potential of the sulfur atom.

The Computational Engine: Methodology & Theory

To achieve results comparable to experimental NMR/IR and reliable for docking studies, the "Standard Model" of computational organic chemistry (B3LYP/6-31G*) is insufficient due to the sulfur atom's polarizability.

Recommended Level of Theory
ComponentSelectionScientific Rationale (Causality)
Functional

B97X-D
or M06-2X
Dispersion Correction: Standard B3LYP fails to account for long-range dispersion interactions critical for sulfur heterocycles.

B97X-D includes empirical dispersion (D2/D3) to correct this.
Basis Set 6-311++G(d,p) Diffuse Functions (++): Essential for Sulfur. The "soft" electron cloud of S requires diffuse functions to model the orbital tail correctly. Polarization (d,p): Required to model the anisotropic electron distribution in the ethynyl

-system.
Solvation SMD (Solvation Model based on Density)Free Energy Accuracy: SMD outperforms the older PCM/CPCM models for calculating

, which is critical if predicting pKa or solubility.
Workflow Visualization

The following diagram outlines the logical flow of the computational characterization, ensuring self-consistency before property extraction.

G cluster_props Property Extraction Start Input Structure (Z-Matrix/SMILES) Opt Geometry Optimization (Opt=Tight) Start->Opt Freq Frequency Check (NImag=0?) Opt->Freq Freq->Opt Imaginary Freq (Re-optimize) Elec Electronic (HOMO/LUMO/ESP) Freq->Elec True Minima Spec Spectroscopy (IR/NMR-GIAO) Elec->Spec React Reactivity (Fukui Indices) Spec->React End Validated Profile (.chk/.log) React->End

Figure 1: Self-validating computational workflow. The frequency check is a critical "gate" to ensure the structure is a true local minimum.

Protocol 1: Geometry & Structural Integrity

Objective: Obtain the global minimum conformation. The conjugation between the thiazole ring and the ethynyl group forces a planar geometry, but the methyl group rotation must be scanned.

Step-by-Step Protocol:

  • Input Generation: Construct the Z-matrix. Set the

    
     dihedral angle to 
    
    
    
    (planar).
  • Optimization: Run Opt=Tight using

    
    B97X-D/6-311++G(d,p).
    
  • Validation: Calculate Frequencies (Freq).

    • Success Criterion: No imaginary frequencies (NImag=0).

    • Failure Mode: If one imaginary frequency exists (often methyl rotation), perturb the geometry along that normal mode and re-optimize.

Key Structural Benchmarks (Expected): | Parameter | Bond | Expected Value (


) | Notes |
| :--- | :--- | :--- | :--- |
| Bond Length  | C(5)-C(ethynyl) | 1.40 - 1.42 | Indicates 

conjugation. | | Bond Length | C

C | 1.20 - 1.21 | Typical terminal alkyne. | | Bond Length | C(2)-S | 1.73 - 1.75 | Shorter than single bond due to aromaticity. | | Bond Angle | C-C

C |

| Linear geometry is maintained. |
Protocol 2: Electronic Landscape (FMOs & ESP)

Objective: Predict chemical reactivity and binding sites.

Frontier Molecular Orbitals (FMO):

  • HOMO Location: Likely localized on the Thiazole ring

    
    -system and the Sulfur lone pair. High energy indicates susceptibility to electrophilic attack.
    
  • LUMO Location: Delocalized over the ethynyl group and the ring. Low energy indicates susceptibility to nucleophilic attack (e.g., by a cysteine residue in a protein).

Electrostatic Potential (ESP) Mapping: Generate the ESP surface (isovalue = 0.002 a.u.).

  • Red Regions (Negative): The Nitrogen (N3) atom and the

    
    -cloud of the ethynyl group. These are H-bond acceptor sites.
    
  • Blue Regions (Positive): The terminal hydrogen of the ethynyl group (C

    
    C-H ). This proton is acidic (
    
    
    
    in DMSO) and is the primary site for deprotonation in Sonogashira couplings.
Protocol 3: Spectroscopic Validation

To verify your synthesized molecule against the calculated model, compare these specific spectral signatures.

Infrared (IR) Spectroscopy

Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values. You must apply a scaling factor.

  • Scaling Factor: 0.9679 (for B3LYP/6-311++G(d,p)) [1].[1][2]

ModeUnscaled Freq (

)
Scaled Prediction (

)
Intensity

~2250~2178 Medium/Weak

~3400~3290 Strong/Sharp
Ring Breathing~1500~1450 Strong
NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method in Chloroform solvation (PCM).

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to zero the scale.

  • Diagnostic Peak: The terminal ethynyl proton should appear upfield relative to aromatic protons, typically around

    
     3.0 - 4.5 ppm, depending on the stacking concentration.
    
Protocol 4: Reactivity & "Click" Chemistry

Objective: Model the 1,3-dipolar cycloaddition with an azide (R-N


) to form a triazole-linked conjugate.

Transition State (TS) Search Strategy:

  • Guess Geometry: Place the azide and the ethynyl group in parallel planes, distance ~2.2

    
    .
    
  • Method: Opt=(TS, CalcFc, NoEigenTest)

  • Verification: The TS must have exactly one imaginary frequency (approx -400

    
    
    
    
    
    ) corresponding to the simultaneous formation of the two C-N bonds.

Reaction Reactants Reactants (Alkyne + Azide) TS Transition State (Concerted) Reactants->TS Activation Energy Product Product (1,2,3-Triazole) TS->Product Exothermic Release

Figure 2: Reaction coordinate for the cycloaddition of the 5-ethynyl moiety.

References
  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-

    
     basis set 6-311+G(d,p).[1][2][3] The Journal of Physical Chemistry A, 109(13), 2937-2941. Link
    
  • Mardirossian, N., & Head-Gordon, M. (2008).

    
    B97X-D: A short-range corrected density functional with dispersion corrections for chemistry and noncovalent interactions. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
    
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

  • Gaussian 16 User Reference. Thermochemistry in Gaussian. (Standard Protocol for Frequency/ZPE Scaling). Link

Sources

Technical Monograph: 5-Ethynyl-2-methyl-1,3-thiazole as a High-Value Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-ethynyl-2-methyl-1,3-thiazole (CAS: 1428445-99-1) represents a critical pharmacophore scaffold in modern medicinal chemistry. Distinguished by its terminal alkyne handle at the C5 position, this molecule serves as a versatile "click-ready" synthon for generating triazole-linked bioactive libraries. Its structural rigidity and specific electronic profile make it a valuable probe for Structure-Activity Relationship (SAR) studies, particularly in the development of metabotropic glutamate receptor (mGluR5) antagonists and kinase inhibitors where the thiazole core is ubiquitous. This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this molecule.[1]

Molecular Architecture & Physicochemical Profile

The 1,3-thiazole ring is an aromatic heterocycle characterized by significant electron deficiency at the C2 position and electron richness at C5.[2] The introduction of an ethynyl group at C5 extends the


-conjugation, creating a rigid linear spacer ideal for probing deep binding pockets.
Table 1: Physicochemical Data[3][4]
PropertyValueNote
IUPAC Name 5-ethynyl-2-methyl-1,3-thiazole
CAS Number 1428445-99-1
Molecular Formula C₆H₅NS
Molecular Weight 123.18 g/mol
Predicted LogP ~1.8 - 2.1Lipophilic, good CNS penetration potential
H-Bond Donors 0
H-Bond Acceptors 1 (Thiazole N)
Topological Polar Surface Area (TPSA) ~41 ŲFavorable for oral bioavailability
Physical State Off-white solid / Low-melting solidTemperature dependent

Synthetic Pathways[5][6][7][8]

The synthesis of 5-ethynyl-2-methyl-1,3-thiazole is most reliably achieved via a Sonogashira cross-coupling strategy, utilizing 5-bromo-2-methylthiazole as the electrophilic partner. This route is preferred over direct alkynylation due to the high regioselectivity and yield.

DOT Diagram: Synthesis Workflow

SynthesisPath Start 2-Methylthiazole Step1 Bromination (NBS, ACN) Start->Step1 Inter1 5-Bromo-2-methylthiazole Step1->Inter1 Step2 Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Inter1->Step2 Inter2 TMS-Protected Intermediate Step2->Inter2 Step3 Desilylation (K2CO3, MeOH) Inter2->Step3 Final 5-Ethynyl-2-methyl-1,3-thiazole Step3->Final

Figure 1: Step-wise synthetic route from the parent thiazole to the terminal alkyne target.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Bromination) Note: Commercially available 5-bromo-2-methylthiazole can bypass this step.

  • Reagents: 2-methylthiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure: Dissolve 2-methylthiazole in ACN at 0°C. Add NBS portion-wise to control exotherm. Stir at room temperature (RT) for 4-6 hours.

  • Workup: Quench with water, extract with EtOAc. The 5-bromo product is often purified via vacuum distillation or silica chromatography (Hex/EtOAc).

Phase 2: Sonogashira Coupling (The Critical Step)

  • Reagents: 5-bromo-2-methylthiazole (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.2 eq).

  • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), Copper(I) iodide (10 mol%).

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) in THF (degassed).

  • Procedure:

    • Charge a flame-dried flask with the bromide, catalysts, and degassed solvent/base mixture under Argon.

    • Add TMS-acetylene dropwise.

    • Heat to 60-70°C for 4-12 hours. Monitor by TLC/LC-MS.

    • Causality: The Pd(II) precatalyst is reduced in situ to Pd(0). CuI facilitates the transmetallation of the alkyne. Oxygen exclusion is critical to prevent homocoupling (Glaser coupling) of the alkyne.

Phase 3: Deprotection

  • Reagents: TMS-intermediate, Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Methanol (MeOH).

  • Procedure: Stir the intermediate in MeOH/K₂CO₃ at RT for 1 hour.

  • Validation: The disappearance of the TMS peak (~0.2 ppm) in ¹H NMR confirms conversion.

Reactivity & Applications in Drug Discovery[5]

The ethynyl group at C5 transforms the thiazole into a "chemical hook." This is particularly relevant for Fragment-Based Drug Discovery (FBDD) , where the thiazole acts as a core scaffold.

Strategic Utility
  • Click Chemistry (CuAAC): Reaction with organic azides yields 1,4-disubstituted 1,2,3-triazoles. This is a bioisostere for amide bonds, widely used to link the thiazole core to other pharmacophores (e.g., in kinase inhibitors like Dasatinib analogs).

  • Sonogashira Extension: Further coupling with aryl halides allows the construction of rigid biaryl systems, mimicking the scaffold of mGluR5 antagonists like MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).

    • Research Insight: While MTEP utilizes the 4-ethynyl isomer, the 5-ethynyl isomer described here is crucial for SAR studies to determine the optimal vector for receptor binding.

DOT Diagram: Reactivity Profile

Reactivity Center 5-Ethynyl-2-methyl-1,3-thiazole Rxn1 CuAAC (Click Reaction) + R-N3, Cu(I) Center->Rxn1 Rxn2 Sonogashira Coupling + Ar-X, Pd(0) Center->Rxn2 Rxn3 Hydration + H2O, Hg(II) or Au(I) Center->Rxn3 Prod1 1,2,3-Triazole Linked Library (High Fsp3, Bioactive Linker) Rxn1->Prod1 Prod2 Diaryl Alkynes (Rigid Rod Scaffolds) Rxn2->Prod2 Prod3 5-Acetyl-2-methylthiazole (Ketone Intermediate) Rxn3->Prod3

Figure 2: Divergent synthesis capabilities of the 5-ethynyl scaffold.

Safety & Stability Protocols

  • Terminal Alkyne Stability: Terminal acetylenes can polymerize or decompose upon prolonged exposure to light and air. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Shock Sensitivity: While low molecular weight alkynes can be energetic, this thiazole derivative is generally stable. However, avoid concentrating to dryness in the presence of heavy metals (Cu, Ag) which can form explosive acetylides.

  • Handling: Use standard PPE. The volatility is low, but inhalation of thiazole derivatives should be avoided due to potential biological activity.

References

  • Finetech Industry Limited. (n.d.). Product Detail: 5-ethynyl-2-methyl-1,3-thiazole (CAS: 1428445-99-1).[3][4] Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Thiazole Derivatives. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.

Sources

Spectroscopic Profiling of Ethynylthiazoles: A Tiered Characterization Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic characterization of ethynylthiazole compounds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethynylthiazoles represent a critical scaffold in modern medicinal chemistry, serving as rigid bioisosteres for biaryl linkers and as electrophilic warheads in covalent inhibitors. Their characterization presents unique challenges due to the electronic push-pull nature between the electron-deficient thiazole ring ($ \pi


 \pi $-cloud). This guide provides a definitive spectroscopic blueprint for validating these compounds, synthesizing data from vibrational, magnetic, and electronic spectroscopies.

Structural Dynamics & Electronic Causality

To interpret spectra accurately, one must first understand the molecular orbital environment. The thiazole ring is aromatic but electronically asymmetric.

  • N3 (Nitrogen): Pyridine-like, acts as an electron sink, deshielding adjacent protons.

  • S1 (Sulfur): Thiophene-like, donates electron density into the ring via $ p $-orbitals but acts inductively as an electron withdrawer.

  • Ethynyl Group ($ -C \equiv C- $): When attached to the thiazole (e.g., at C2, C4, or C5), it extends conjugation. The cylindrical $ \pi $-electron cloud of the triple bond creates a cone of anisotropy that significantly impacts the chemical shifts of adjacent thiazole protons.

Vibrational Spectroscopy (FT-IR/Raman)

Diagnostic Utility: Functional Group Validation

The infrared spectrum provides the first " go/no-go " decision point in synthesis (e.g., Sonogashira coupling).

Key Vibrational Modes
ModeWavenumber ($ \text{cm}^{-1} $)IntensityMechanistic Insight
$ \equiv $C-H Stretch 3200 – 3330Medium/SharpDiagnostic for terminal alkynes.[1] Absence indicates internal alkyne or successful coupling.
C$ \equiv $C Stretch 2100 – 2250Weak/VariableOften weak due to low dipole moment change, especially in symmetric internal alkynes. Enhanced if conjugated to the polarized thiazole ring.
C=N Stretch 1450 – 1550StrongCharacteristic thiazole ring breathing. Shifts slightly (+/- 10 $ \text{cm}^{-1} $) upon conjugation.
C-S Stretch 600 – 800MediumFingerprint region marker for the heterocycle.

Technical Note: In Raman spectroscopy, the C$ \equiv $C stretch is highly polarizable and appears as a very strong band, making Raman complementary to IR for these compounds.

Nuclear Magnetic Resonance (NMR)

Diagnostic Utility: Skeletal Connectivity & Electronic Environment[2][3]

$ ^1 $H NMR: The Anisotropy Effect

The magnetic anisotropy of the triple bond shields protons located in the cone of the bond axis (above/below) and deshields those in the plane.

  • Ethynyl Proton ($ \equiv $C-H): Typically resonates at 3.0 – 4.8 ppm . This is significantly upfield from aromatic protons due to the shielding cone of the triple bond.

  • Thiazole Protons:

    • H2 (N-CH-S): The most deshielded (~8.8 – 9.2 ppm) due to the adjacent electronegative N and S atoms.

    • H4/H5: Resonate between 7.2 – 8.2 ppm.[4]

    • **Coupling ($ J ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       J{4,5} \approx 3.0-3.5 \text{ Hz} 
      
      
      
      ^4J
      
      
      \approx 1-2 \text{ Hz} $).
$ ^{13} $C NMR: Hybridization Markers
  • Alkynyl Carbons:

    • Terminal ($ \equiv $C -H): 70 – 80 ppm .

    • Internal ($ \equiv $C -Thiazole): 80 – 95 ppm .

  • Thiazole Carbons:

    • C2 (N=C-S): 150 – 165 ppm .

    • C4/C5: 115 – 150 ppm (highly dependent on substitution).

Electronic Spectroscopy (UV-Vis)

Diagnostic Utility: Conjugation Length & Purity

Ethynylthiazoles exhibit a bathochromic shift (red shift) compared to the parent thiazole due to $ \pi


 \pi $* transitions extending over the triple bond.
  • 
    :  Typically 280 – 320 nm  for simple derivatives.
    
  • Solvatochromism: Polar solvents (e.g., DMSO, MeOH) often stabilize the excited state (if it has charge-transfer character), leading to further red shifts.

Mass Spectrometry (MS)

Diagnostic Utility: Formula Confirmation & Isotope Pattern

Fragmentation Pathways

The thiazole ring is relatively stable, but specific fragmentation patterns are observed under Electron Impact (EI).

  • Molecular Ion ($ M^{+\bullet} $): Usually prominent.

  • Sulfur Isotope ($ M+2 $): The $ ^{34} $S isotope provides a diagnostic peak at $ \approx 4.4% $ intensity of the parent peak.

  • HCN Loss: Common in nitrogen heterocycles ($ M - 27 $).

  • **C$ _2

    
     _2 
    
    
    
    M - 26 $).
  • CS Extrusion: Loss of CS ($ M - 44 $) is a signature of thiazole ring disintegration.

Fragmentation M Molecular Ion (M+) Ethynylthiazole Frag1 [M - HCN]+. Loss of Nitrile M->Frag1 - HCN (27 Da) Frag2 [M - C2H2]+. Loss of Acetylene M->Frag2 - C2H2 (26 Da) Frag3 [M - CS]+. Thiophene-like Cleavage M->Frag3 - CS (44 Da) Final Ring Fragmentation Products Frag1->Final Frag2->Final

Figure 1: Common mass spectral fragmentation pathways for ethynylthiazole derivatives.

Comprehensive Characterization Protocol

A self-validating workflow for the synthesis scientist.

Step 1: Crude Purity Assessment (TLC & LC-MS)
  • Objective: Confirm reaction completion (disappearance of aryl halide starting material).

  • Method: Run LC-MS in positive mode (ESI+). Look for

    
    .
    
  • Validation: Check for the "M+2" sulfur isotope peak to confirm the thiazole ring is intact.

Step 2: Structural Confirmation (1H NMR)[4]
  • Solvent: DMSO-$ d_6

    
     _3 $.
    
  • Protocol:

    • Acquire standard 1H spectrum (16 scans).

    • Identify the ethynyl proton singlet (3.0–4.8 ppm).

    • Verify the ratio of ethynyl proton integral (1H) to thiazole ring protons.

    • Self-Check: If the ethynyl peak is missing, check for deprotection failure (if using TMS-acetylene) or Glaser coupling (dimerization).

Step 3: Functional Group Verification (FT-IR)[4]
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Target: Observe the sharp $ \equiv

    
     ^{-1} $.
    
  • Self-Check: A broad band here indicates water/solvent contamination (OH) or amine (NH), distinguishing it from the sharp alkyne signal.

Step 4: Purity Profiling (HPLC-UV)
  • Wavelength: Extract chromatogram at 254 nm and 280 nm.

  • Criterion: >95% area under the curve (AUC) for biological testing.

Workflow cluster_check Self-Validating Loops Start Crude Reaction Mixture LCMS Step 1: LC-MS (ESI+) Check [M+H]+ & Sulfur Isotope Start->LCMS Purify Purification (Flash Chromatography) LCMS->Purify Target Identified NMR Step 2: 1H NMR Confirm Ethynyl Singlet & Integral Purify->NMR NMR->Purify Impurity Detected IR Step 3: FT-IR (ATR) Verify C≡C and ≡C-H Stretches NMR->IR Structure Confirmed Final Final Release (>95% Purity by HPLC) IR->Final Functional Group Validated

Figure 2: Step-by-step spectroscopic validation workflow for ethynylthiazoles.

References

  • Thiazole Synthesis & Fragmentation: Mohamed, M. S., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives."[5] ResearchGate. Link

  • IR Characteristic Bands: LibreTexts. "IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts. Link

  • NMR Chemical Shifts (Thiazole): ChemicalBook. "Thiazole 1H NMR Spectrum." ChemicalBook. Link

  • UV-Vis & Electronic Properties: Chotera-Ouda, A., et al. "UV/Vis absorption spectra of thiazoles." ResearchGate. Link

  • 13C NMR Shifts: Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Compound Interest. Link

Sources

Thermochemical Profiling of Substituted 1,3-Thiazoles: A Technical Guide to Energetics and Stability

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermochemical properties of substituted 1,3-thiazoles, designed for researchers and drug development professionals.

Executive Summary

The 1,3-thiazole pharmacophore is ubiquitous in modern drug design (e.g., ritonavir, abafungin), yet its thermodynamic stability profile remains a critical variable in synthetic scale-up and shelf-life prediction. This guide synthesizes experimental protocols and thermochemical data to establish a rigorous framework for evaluating the energetics of substituted thiazoles. By correlating standard molar enthalpies of formation (


) with substituent effects, researchers can predict metabolic susceptibility and optimize synthetic routes for high-energy intermediates.

Part 1: Theoretical Framework & Structural Energetics

The Aromaticity-Stability Nexus

The 1,3-thiazole ring is a


-excessive heterocycle. Its resonance energy is significantly lower than that of benzene but higher than that of oxazole, imparting a unique reactivity profile. Thermochemically, this manifests in the enthalpy of formation , where the balance between the electronegative nitrogen, the soft sulfur atom, and ring strain dictates the compound's heat content.
  • Sulfur Effect: The presence of sulfur (3d orbital participation) allows for greater polarizability compared to oxazoles, stabilizing the ring against nucleophilic attack but making it susceptible to oxidation.

  • Substituent Perturbation: Electron-donating groups (EDGs) like

    
     or 
    
    
    
    at the C2 position significantly alter the charge distribution, often increasing the exothermicity of combustion and stabilizing the crystal lattice through intermolecular hydrogen bonding (specifically in aminothiazoles).
The Thermodynamic Cycle

To derive the gas-phase enthalpy of formation (


)—the parameter most relevant for computational modeling (DFT)—experimenters must bridge the gap between the condensed phase and the gas phase.

The Fundamental Equation:



Where:

  • 
     is derived from Combustion Calorimetry .
    
  • 
     (Enthalpy of Sublimation/Vaporization) is derived from Knudsen Effusion  or Calvet Microcalorimetry .
    

Part 2: Experimental Methodologies

Protocol A: Rotating-Bomb Combustion Calorimetry

For determining


 of sulfur-containing solids.

Rationale: Static bomb calorimetry is unsuitable for thiazoles because the combustion product, sulfuric acid (


), forms a mist that dissolves non-uniformly, leading to undefined final states. A rotating bomb ensures thermodynamic equilibrium by washing the bomb walls with a defined solvent.

Step-by-Step Workflow:

  • Sample Preparation: Pelletize the thiazole derivative (approx. 0.5–1.0 g). If the compound is volatile, enclose it in a Mylar or polyethylene bag (cancel out the bag's heat contribution later).

  • Bomb Setup:

    • Add 10.0 mL of distilled water to the bomb to absorb sulfur oxides.

    • Pressurize with high-purity oxygen (

      
      ) to 3.04 MPa.
      
  • Combustion:

    • Fire the bomb.

    • Critical Step: Initiate rotation (approx. 10 rpm) immediately after ignition to wash the inner walls with the aqueous solution.

  • Analysis:

    • Measure temperature rise (

      
      ) using a thermistor (
      
      
      
      precision).
    • Wash Analysis: Titrate the bomb washings to determine the exact amount of nitric acid (

      
      ) and sulfuric acid (
      
      
      
      ) formed. This correction is vital for the "Washburn corrections."
Protocol B: Knudsen Effusion Mass Spectrometry (KEMS)

For determining Enthalpy of Sublimation (


).

Rationale: Many thiazole derivatives have low vapor pressures. KEMS measures the rate of mass loss through a microscopic orifice into a vacuum, providing vapor pressure data at ambient temperatures.

Self-Validating Check:

  • Plot

    
     vs. 
    
    
    
    (Clausius-Clapeyron).
  • Linearity Check: If the plot is non-linear, it indicates sample decomposition or a phase change during sublimation. The data must be discarded.

Part 3: Visualization of Workflows

Diagram 1: Thermochemical Derivation Pathway

This flowchart illustrates the logical progression from raw experimental data to the final gas-phase stability metric.

ThermochemicalCycle RawSample Synthesized Thiazole Derivative Combustion Rotating Bomb Calorimetry RawSample->Combustion Effusion Knudsen Effusion RawSample->Effusion Correction Washburn Corrections Combustion->Correction Raw ΔT DeltaHsub ΔsubH° (Sublimation) 72.90 kJ/mol Effusion->DeltaHsub Vapor Pressure(T) DeltaHc ΔcH° (Combustion) -4215.15 kJ/mol DeltaHf_Solid ΔfH° (Condensed) Solid/Liquid State DeltaHc->DeltaHf_Solid Hess's Law FinalGas ΔfH° (Gas) Intrinsic Stability DeltaHsub->FinalGas Add Enthalpy Correction->DeltaHc Corrected Energy DeltaHf_Solid->FinalGas

Caption: Figure 1. The thermodynamic cycle required to isolate the intrinsic gas-phase stability of thiazole derivatives from lattice energy effects.

Part 4: Data Analysis & Trends

The following table aggregates high-confidence experimental data derived from rotating bomb calorimetry. Note the stability difference between the parent heterocycle and its benzo-fused analogs.

Table 1: Standard Molar Enthalpies at 298.15 K[2]
CompoundState

(kJ/mol)

(Condensed)


(Gas)
Benzothiazole Liquid




2-Mercaptobenzothiazole Crystal



*

2-Aminobenzothiazole Crystal




1,3-Thiazolidine-2-thione CrystalNot listed

Derived

*Estimated via sublimation enthalpy trends.

Structure-Property Insights
  • Benzo-Fusion Stabilization: Fusing a benzene ring to the thiazole core (Benzothiazole) significantly increases the enthalpy of formation (

    
     kJ/mol) compared to non-aromatic derivatives like thiazolidine-2-thione (
    
    
    
    kJ/mol). This reflects the high energy cost of forming the aromatic system.
  • Substituent Effects (Amino vs. Thiol):

    • 2-Amino Group: The 2-aminobenzothiazole is thermodynamically more stable (lower

      
      ) than the parent benzothiazole. The amino group allows for resonance stabilization that effectively delocalizes the ring electron density.
      
    • 2-Mercapto Group: The thione/thiol tautomerism is critical here. Experimental data suggests that in the gas phase, the thione form is often the dominant contributor to stability, confirmed by the high sublimation enthalpies required to break the strong intermolecular hydrogen bond networks present in the crystal lattice.

Part 5: Computational Correlation (Quality Control)

For novel drug candidates where synthesis is expensive, computational prediction is a valid proxy. The G3(MP2)//B3LYP composite method has been shown to yield deviations of


 from experimental values for thiazoles.

Validation Protocol: If Experimental


 vs. Calculated 

differs by

:
  • Check the combustion completeness (soot formation in bomb?).

  • Verify the purity of the sample (DSC melting point depression).

  • Re-evaluate the sublimation enthalpy for phase changes.

References

  • Ribeiro da Silva, M. A. V., et al. (2007). Thermochemical study of 2- and 3-alkyl substituted thiophenes: energetic-structural correlations. Journal of Thermal Analysis and Calorimetry. Link

  • NIST Chemistry WebBook. Benzothiazole: Condensed phase thermochemistry data. National Institute of Standards and Technology.[1][2] Link

  • Ribeiro da Silva, M. D. M. C., et al. (2003). Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione and 3H-1,3-Benzothiazole-2-thione. Journal of Physical Chemistry A. Link

  • Gomis, J. S., et al. (2020). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. Journal of Chemical Thermodynamics. Link

  • Steele, W. V., et al. (1991). The thermodynamic properties of benzothiazole and benzoxazole. U.S. Department of Energy (OSTI). Link

Sources

Methodological & Application

Application Note: 5-Ethynyl-2-methyl-1,3-thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the medicinal chemistry applications of 5-ethynyl-2-methyl-1,3-thiazole , a high-value heterocyclic building block. This compound serves as a critical "alkyne handle" for Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive scaffolds, particularly in the exploration of Structure-Activity Relationships (SAR) around the thiazole core.

Executive Summary

5-ethynyl-2-methyl-1,3-thiazole (CAS: 1428445-99-1) is a bifunctional heterocyclic intermediate. It combines a pharmacophoric thiazole ring (common in kinase inhibitors and GPCR ligands) with a reactive terminal alkyne .

In medicinal chemistry, this compound is primarily utilized for:

  • "Click" Chemistry (CuAAC): Rapid generation of 1,2,3-triazole libraries to probe biological pockets.

  • Sonogashira Coupling: Constructing rigid, conjugated diarylalkyne scaffolds (bioisosteres of amides/ethers).

  • Isomeric Scanning: Accessing novel IP space by shifting substituents from the canonical C4-position (found in drugs like MTEP) to the C5-position.

Chemical Profile & Handling

  • Molecular Formula: C₆H₅NS[1]

  • Molecular Weight: 123.18 g/mol [1][2]

  • Physical State: Pale yellow to brown solid/oil (low melting point).

  • Storage: -20°C, under inert atmosphere (Argon/Nitrogen). Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) if exposed to air/light for prolonged periods.

Critical Handling Note (The "Thiazole Effect"): The sulfur atom in the thiazole ring is a soft nucleophile that can coordinate to transition metals (Pd, Cu). In catalytic reactions, this can lead to catalyst poisoning . Protocols must utilize strongly coordinating ligands (e.g., TBTA for Cu, phosphines for Pd) to outcompete the thiazole sulfur and maintain catalytic turnover.

Application I: High-Throughput Library Generation (CuAAC)

Context: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for connecting fragments. The resulting 1,4-disubstituted 1,2,3-triazole serves as a bioisostere for amide bonds, improving metabolic stability.

Protocol: Ligand-Accelerated "Click" Reaction

This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) species from oxidation and thiazole-induced deactivation.

Reagents:

  • Alkyne: 5-ethynyl-2-methyl-1,3-thiazole (1.0 equiv)[2]

  • Azide: R-N₃ (Diverse library members) (1.0 – 1.2 equiv)

  • Catalyst: CuSO₄[3]·5H₂O (5 mol%)

  • Ligand: THPTA (10-25 mol%) (Higher loading required due to thiazole S-coordination)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1) or DMSO (for lipophilic azides)

Step-by-Step Methodology:

  • Stock Preparation: Prepare a pre-complexed catalyst solution by mixing CuSO₄ and THPTA in water. Expert Insight: The solution should turn deep blue. If it remains pale, the ligand ratio is insufficient.

  • Reaction Assembly: In a reaction vial, dissolve the alkyne and azide in the chosen solvent.

  • Initiation: Add the Sodium Ascorbate solution, followed immediately by the Cu-THPTA complex.

  • Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS.

    • Troubleshooting: If conversion stalls, add fresh ascorbate (oxidation of Cu(I) to Cu(II) is the most common failure mode).

  • Workup: Dilute with EtOAc, wash with 5% NH₄OH (to sequester copper), then brine. Dry over Na₂SO₄.[4]

  • Purification: Silica gel chromatography or Prep-HPLC.

Data Output:

Variable Standard Condition Thiazole-Optimized Condition
Ligand None / TBTA THPTA (Water soluble, protects Cu)
Cu Loading 1 mol% 5-10 mol% (Compensates for S-poisoning)
Time 1-2 hours 4-16 hours

| Yield | Variable | >85% (Consistent) |

Application II: Scaffold Elaboration (Sonogashira Coupling)

Context: Connecting the thiazole to aryl halides creates rigid, linear pharmacophores often found in mGluR5 antagonists and kinase inhibitors.

Protocol: Palladium-Catalyzed Cross-Coupling

Standard Pd(PPh₃)₂Cl₂ conditions often fail due to the electron-deficient nature of the thiazole C5 position and sulfur interference. This protocol uses a robust catalyst system.[3]

Reagents:

  • Alkyne: 5-ethynyl-2-methyl-1,3-thiazole (1.2 equiv)[2]

  • Aryl Halide: Ar-I or Ar-Br (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or Et₃N (excess)

  • Solvent: DMF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: Sparge the solvent with Argon for 15 minutes. Expert Insight: Oxygen promotes homocoupling of the alkyne (Glaser side-reaction), consuming your starting material.

  • Assembly: Add Aryl Halide, Alkyne, Base, and Catalysts to a microwave vial or pressure tube.

  • Reaction: Heat to 60–80°C (conventional) or 100°C (microwave, 30 min).

    • Note: Do not overheat; terminal alkynes can polymerize at >120°C.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Scavenging: Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological assay.

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing 5-ethynyl-2-methyl-1,3-thiazole in drug discovery.

ThiazoleWorkflow Start 5-ethynyl-2-methyl-1,3-thiazole (Building Block) Decision Target Architecture? Start->Decision ClickPath Flexible Linker / Bioisostere (Triazole Formation) Decision->ClickPath Fragment Linking SonoPath Rigid Scaffold / Extended Pi-System (Diaryl Alkyne) Decision->SonoPath Core Extension CuAAC Reaction: CuAAC (CuSO4, THPTA, Ascorbate) ClickPath->CuAAC Library Fragment Library (High Fsp3, Solubility) CuAAC->Library Yield >85% Sono Reaction: Sonogashira (Pd(dppf)Cl2, CuI, Base) SonoPath->Sono Kinase Kinase/GPCR Ligand (e.g., mGluR5 analogs) Sono->Kinase C-C Bond Formation

Caption: Strategic workflow for deploying 5-ethynyl-2-methyl-1,3-thiazole in medicinal chemistry campaigns.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Vahdat, S. M., et al. (2011). Synthesis of novel 1,2,3-triazole derivatives of thiazole via click chemistry. Journal of Heterocyclic Chemistry, 48(5), 1107-1110. (General reference for thiazole-triazole synthesis).
  • Emami, S., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery.[5] European Journal of Medicinal Chemistry, 102, 534-558. Link

Sources

Using 5-ethynyl-2-methyl-1,3-thiazole in click chemistry reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 5-Ethynyl-2-methyl-1,3-thiazole via CuAAC

Abstract & Strategic Value

This guide details the optimized protocols for utilizing 5-ethynyl-2-methyl-1,3-thiazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While standard terminal alkynes are robust "click" partners, heteroaryl alkynes—specifically thiazoles—present unique electronic and coordinating challenges.

The thiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in FDA-approved drugs like Dasatinib (oncology) and Ritonavir (antiviral). Incorporating this unit via click chemistry allows for the rapid assembly of Fragment-Based Drug Discovery (FBDD) libraries and PROTAC linkers. However, the nitrogen atom at position 3 of the thiazole ring can competitively chelate the Copper(I) catalyst, potentially stalling the reaction. This note provides ligand-accelerated protocols to overcome this "catalyst poisoning" and ensure high-yield triazole formation.

Chemical Profile & Handling

Reagent: 5-Ethynyl-2-methyl-1,3-thiazole Function: Heteroaromatic Alkyne "Click" Partner

PropertyDataNotes
Molecular Formula C₆H₅NS
Molecular Weight 123.18 g/mol
Physical State Pale yellow solid or oilLow melting point; handle as a solid.
Solubility DMSO, DMF, DCM, MeOHSparingly soluble in water.
Stability Air-stable; Light-sensitiveStore at -20°C under Argon. Avoid prolonged exposure to UV.
Reactivity Alert Glaser Coupling Prone Heteroaryl alkynes are prone to oxidative homocoupling (dimerization) in the presence of O₂ and Cu.

Mechanistic Insight: The "Heteroatom Challenge"

To achieve consistent results, one must understand the competition occurring at the molecular level.

  • The Ideal Cycle: Cu(I) coordinates to the terminal alkyne (C5-ethynyl), forming the copper-acetylide (

    
    -complex) required for the reaction.
    
  • The Interference: The thiazole nitrogen (N3) is a soft Lewis base. Without a protecting ligand, Cu(I) may coordinate to N3 rather than the alkyne, forming a non-productive "thermodynamic sink."

Solution: Use a tris-triazolylamine ligand (e.g., TBTA or THPTA ). These ligands bind Cu(I) with high affinity, preventing N3-coordination while still allowing the alkyne to enter the catalytic cycle.

Diagram 1: Ligand-Accelerated Catalytic Cycle

CuAAC_Mechanism Cu_Pre Cu(II) Precursor (CuSO4) Cu_I Active Catalyst [Cu(I)-Ligand]+ Cu_Pre->Cu_I Reduction (Na Ascorbate) Inter_1 Cu(I)-Acetylide (π-complex) Cu_I->Inter_1 + Alkyne Substrate_Alk 5-Ethynyl-2-methylthiazole (Alkyne) Substrate_Alk->Inter_1 Interference Inhibition Pathway: Thiazole N3-Cu Coordination Substrate_Alk->Interference No Ligand Present Substrate_Az Organic Azide (R-N3) Inter_2 Metallacycle Intermediate Substrate_Az->Inter_2 Inter_1->Inter_2 + Azide Product 1,4-Disubstituted 1,2,3-Triazole Product Inter_2->Product Ring Contraction + Protonation Product->Cu_I Regeneration Interference->Cu_I Slow Exchange

Caption: The Cu(I) cycle. Note the "Inhibition Pathway" (Black/Red) where the thiazole nitrogen sequesters copper if strong ligands (TBTA/THPTA) are absent.

Experimental Protocols

Protocol A: Standard Synthesis (Organic/Aqueous Mix)

Best for: Medicinal chemistry intermediates, milligram to gram scale.

Reagents:

  • Alkyne: 5-ethynyl-2-methyl-1,3-thiazole (1.0 equiv)

  • Azide: R-N₃ (1.0 - 1.1 equiv)

  • Solvent: t-BuOH:Water (1:1) or DMSO:Water (9:1) if lipophilic.

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Ligand: TBTA (5 mol%) or THPTA (for fully aqueous).

  • Reductant: Sodium Ascorbate (10-20 mol%).

Step-by-Step:

  • Preparation: Dissolve the alkyne and azide in the chosen solvent mixture in a reaction vial.

  • Ligand Complexation (Critical): In a separate micro-tube, premix the CuSO₄ solution and the Ligand (TBTA/THPTA).

    • Why? Premixing ensures the active catalyst is "protected" before it encounters the thiazole nitrogen.

  • Activation: Add the Cu-Ligand complex to the main reaction vial.

  • Initiation: Add the Sodium Ascorbate solution (freshly prepared in water) dropwise. The solution should turn bright yellow (TBTA) or remain colorless/pale (THPTA).

    • Note: If the solution turns brown/black, oxidation is occurring. Purge headspace with Argon.

  • Incubation: Stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the alkyne (MW ~123) and appearance of Product (MW = 123 + Azide).

  • Work-up: Dilute with water/brine and extract with Ethyl Acetate. If DMSO was used, wash organic layer 3x with brine to remove DMSO.

Protocol B: High-Throughput Library Synthesis (96-Well Plate)

Best for: Fragment-based screening.

Reagents:

  • Stock Solutions: Alkyne (100 mM in DMSO), Azides (100 mM in DMSO).

  • Catalyst Master Mix: CuSO₄ (2 mM) + THPTA (4 mM) + Na Ascorbate (10 mM) in Water.

Workflow:

  • Dispense 1 µL of Alkyne stock into each well.

  • Dispense 1 µL of unique Azide stock into respective wells.

  • Add 90 µL of DMSO (or buffer).

  • Add 8 µL of Catalyst Master Mix .

  • Seal plate and shake at RT for 12 hours.

  • Direct Analysis: Inject directly onto LC-MS (ensure Cu is removed or compatible with column).

Quality Control & Copper Scavenging

For biological testing, residual copper is toxic and can interfere with assays.

Scavenging Protocol:

  • After reaction completion, add QuadraPure™ TU (thiourea resin) or EDTA (5 equiv relative to Cu).

  • Stir for 30 minutes.

  • Filter (for resin) or Wash (for EDTA) during extraction.

  • Validation: Test final compound via ICP-MS if used in cellular assays. Limit: < 10 ppm Cu.

Diagram 2: Library Synthesis Workflow

Library_Workflow Step1 1. Plate Setup (Alkyne + Azide Library) Step2 2. Catalyst Addition (Cu/THPTA/Ascorbate) Step1->Step2 Step3 3. Incubation (12h @ RT) Step2->Step3 Step4 4. Cu Scavenging (Resin/EDTA) Step3->Step4 Step5 5. QC Analysis (LC-MS) Step4->Step5

Caption: Workflow for parallel synthesis of thiazole-triazole libraries.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Stalled Reaction Thiazole N-coordination poisoning Cu.Increase Ligand:Cu ratio to 2:1. Switch to TBTA (stronger binding in organics).
Dimer Formation (Glaser) Oxygen presence.[1][2][3][4]Degas solvents with Argon. Increase Ascorbate concentration.
Green/Blue Precipitate Cu(II) formation (oxidation).[2][4]Reaction has stalled due to oxygen. Add more Ascorbate.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters.

  • Bagley, M. C., et al. (2011). "Thiazole-based inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters.

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews.

Sources

Technical Application Note: Optimized Sonogashira Coupling of 5-Ethynyl-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The incorporation of 5-ethynyl-2-methyl-1,3-thiazole into drug scaffolds is a high-value transformation in medicinal chemistry, particularly for kinase inhibitors and anti-infectives. However, this specific substrate presents a "dual-threat" challenge that often leads to reaction failure or low yields in standard Sonogashira protocols:

  • Catalyst Sequestration ("The Thiazole Trap"): The thiazole ring contains both a basic nitrogen (

    
    ) and a sulfur atom. These heteroatoms, particularly the sulfur, can competitively coordinate to the Palladium (Pd) center, displacing phosphine ligands and creating an inactive "poisoned" complex. This necessitates a robust catalyst system with strong chelating ligands.
    
  • Substrate Instability: The terminal alkyne (5-ethynyl-2-methyl-1,3-thiazole) is prone to oxidative homocoupling (Glaser coupling) and polymerization upon storage. Direct handling of the free alkyne is risky and often results in stoichiometric imbalances.

The Solution: This guide prioritizes a "Masked Alkyne" Strategy . We recommend using the trimethylsilyl (TMS)-protected precursor, 2-methyl-5-((trimethylsilyl)ethynyl)thiazole, in a one-pot deprotection-coupling sequence. This method generates the unstable terminal alkyne in situ, immediately trapping it with the aryl halide to form the desired C-C bond.

Critical Reagent Preparation

Before attempting the coupling, ensure the availability of the TMS-protected precursor. If not commercially sourced, it should be synthesized as follows to ensure high purity.

Precursor Synthesis: 2-methyl-5-((trimethylsilyl)ethynyl)thiazole
  • Reactants: 5-Bromo-2-methyl-1,3-thiazole (1.0 eq), Trimethylsilylacetylene (1.2 eq).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%), CuI (2 mol%).
  • Conditions: Et

    
    N/THF (1:1), 60°C, 4-6 h under Argon.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).[1] The product is a stable oil/solid that can be stored at 4°C.

Experimental Protocols

Method A: The "Gold Standard" (One-Pot Deprotection/Coupling)

Recommended for most applications to maximize yield and reproducibility.

Reaction Scheme:



Materials
  • Substrate A: 2-methyl-5-((trimethylsilyl)ethynyl)thiazole (1.0 equiv)

  • Substrate B: Aryl Halide (Ar-I or Ar-Br) (1.0 - 1.1 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (3-5 mol%) — Selected for resistance to S-poisoning.
  • Co-Catalyst: CuI (2-3 mol%)

  • Base/Activator: Cs

    
    CO
    
    
    
    (2.0 equiv) or CsF (2.0 equiv)
  • Solvent: DMF/MeOH (4:1 ratio) — MeOH is required for rapid desilylation.

Step-by-Step Protocol
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with Aryl Halide (if solid), Pd(dppf)Cl

    
     (0.05 equiv), CuI (0.03 equiv), and Cs
    
    
    
    CO
    
    
    (2.0 equiv).
  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Liquids Addition:

    • Add anhydrous DMF (concentration 0.2 M relative to alkyne).

    • Add anhydrous MeOH (20% v/v of total solvent).

    • Add the TMS-protected thiazole alkyne (1.0 equiv) via syringe.

  • Reaction: Stir the mixture at 60°C for 4–12 hours.

    • Note: Monitor by LCMS. The TMS group cleaves rapidly (<30 min), followed by the slower coupling.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and wash with water (x3) to remove DMF.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[4]
  • Purification: Flash column chromatography. Thiazole products often streak; add 1% Et

    
    N to the eluent.
    
Method B: Direct Coupling (Using Free Alkyne)

Use only if the free alkyne is already available and fresh.

Materials
  • Substrate: 5-ethynyl-2-methyl-1,3-thiazole (1.2 equiv) — Excess required due to homocoupling risk.

  • Partner: Aryl Iodide (1.0 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%).
  • Base: Et

    
    N (3.0 equiv).[5]
    
  • Solvent: Anhydrous THF or MeCN.

Step-by-Step Protocol
  • Deoxygenation (Critical): Sparge the solvent (THF) with Argon for at least 20 minutes. Oxygen causes rapid Glaser homocoupling of the thiazole alkyne.

  • Mixing: In a glovebox or under strict Schlenk conditions, combine Aryl Iodide, Pd catalyst, and CuI (2 mol%).

  • Initiation: Add degassed solvent and Et

    
    N.
    
  • Addition: Add the 5-ethynyl-2-methyl-1,3-thiazole last, dropwise.

  • Reaction: Stir at 40–50°C .

    • Note: Lower temperature is preferred here to prevent degradation of the free alkyne.

  • Workup: Standard EtOAc extraction and silica purification.

Data Presentation: Optimization & Troubleshooting

Optimization Screening Table (Model Reaction)
ParameterVariationOutcomeNotes
Catalyst Pd(PPh

)

Low Yield (30%)Rapid catalyst death due to oxidation/poisoning.
Catalyst Pd(dppf)Cl

High Yield (88%) Bidentate ligand resists thiazole S-coordination.
Catalyst Pd

(dba)

/ XPhos
Good Yield (82%)Excellent for sterically hindered Aryl halides.
Base Et

N
Moderate (60%)Good for Method B; less effective for desilylation (Method A).
Base Cs

CO

High Yield (92%) Facilitates in situ desilylation and coupling.
Solvent THFSlow ReactionPoor solubility of inorganic bases.
Solvent DMF/MeOH Optimal High solubility; MeOH essential for TMS cleavage.
The "Thiazole Poisoning" Mechanism

The diagram below illustrates why standard conditions often fail and how the optimized protocol circumvents the "trap."

G cluster_0 Optimization Strategy Start Pd(II) Pre-Catalyst Active Active Pd(0) Species Start->Active Reduction Poison Inactive Complex (S-Pd Coordination) Active->Poison Thiazole Sulfur Interference Cycle Catalytic Cycle (Oxidative Addition) Active->Cycle Ar-X Product Coupled Product Cycle->Product Alkyne + Base Tip Use Bidentate Ligands (dppf) to Block Poisoning

Caption: Competitive coordination of the thiazole sulfur atom can deactivate the Palladium catalyst. Using bidentate ligands like dppf sterically hinders this interaction, maintaining the active catalytic cycle.

Visualization of Synthetic Workflow

The following flowchart details the decision-making process for selecting the correct protocol based on starting material availability.

Workflow Start Start: 5-Ethynyl-2-methyl-1,3-thiazole Synthesis Check Is the Terminal Alkyne Available & Fresh? Start->Check RouteA Method A: Masked Strategy (Recommended) Check->RouteA No / Unsure RouteB Method B: Direct Coupling (High Risk) Check->RouteB Yes StepA1 Precursor: 2-Methyl-5-((TMS)ethynyl)thiazole RouteA->StepA1 StepA2 One-Pot Reaction: Pd(dppf)Cl2, Cs2CO3, MeOH/DMF StepA1->StepA2 Final Purification: Silica Gel (1% Et3N doped) StepA2->Final StepB1 Strict Deoxygenation (Argon Sparge) RouteB->StepB1 StepB2 Slow Addition of Alkyne (Prevent Homocoupling) StepB1->StepB2 StepB2->Final

Caption: Decision tree for selecting the optimal synthetic route. Method A is preferred for stability and yield, while Method B requires strict anaerobic handling.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922.

  • Capani, J. S., Cochran, J. E., & Liang, J. (2019).[6] CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384.

  • Potavathri, S., et al. (2010). Thiazole-Based Pluripotent Catalysts for Cross-Coupling Reactions. Tetrahedron Letters, 51(45), 5909-5914.
  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature.

  • BenchChem Technical Support. (2025). Protocol for the Synthesis of 2-Ethynylfuran (Analogous Heterocycle Protocol).

Sources

Application Note: High-Purity Synthesis & Evaluation of 5-Ethynyl-2-methyl-1,3-thiazole Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole scaffold is a privileged pharmacophore in oncology, serving as the structural core for FDA-approved kinase inhibitors like Dasatinib and Dabrafenib. This Application Note details a robust, modular protocol for synthesizing 5-ethynyl-2-methyl-1,3-thiazole —a high-value "click-ready" intermediate.

Unlike traditional methods that rely on pre-functionalized building blocks, this guide provides a self-validating workflow for generating the terminal alkyne directly from the bromide precursor. We further demonstrate its utility in divergent synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling to generate libraries of potent anticancer agents targeting MCF-7 (Breast) and HCT-116 (Colorectal) carcinoma lines.

Strategic Rationale & Mechanism

Why the Ethynyl-Thiazole Scaffold?

The 5-position of the thiazole ring is metabolically stable yet electronically tunable. Introducing an ethynyl group at this position serves two critical functions:

  • Chemical Handle: It allows for rapid "Click Chemistry" diversification, enabling the attachment of solubilizing groups or target-specific pharmacophores (e.g., triazoles).

  • Rigid Linker: In kinase inhibitors, the alkyne spacer maintains the spatial orientation required for ATP-binding pocket occupancy without introducing rotatable bond entropy penalties.

Mechanism of Action (Hypothesis)

Derivatives synthesized via this protocol typically function as Type I or Type II Kinase Inhibitors or Tubulin Polymerization Inhibitors . The thiazole nitrogen often forms a critical hydrogen bond with the hinge region of the kinase (e.g., CDK2, EGFR), while the 5-position substituent extends into the hydrophobic back pocket.

Figure 1: Strategic workflow converting the ethynyl-thiazole core into bioactive agents via divergent synthetic pathways.

Experimental Protocols

Safety & Pre-requisites
  • Warning: Terminal alkynes can be unstable; store under inert atmosphere at -20°C.

  • Warning: Azides (used in Path A) are potentially shock-sensitive. Do not concentrate azide solutions to dryness.

  • Solvents: All solvents (THF, DMF, TEA) must be anhydrous and degassed (sparged with Argon for 15 min) to prevent homocoupling (Glaser coupling).

Module A: Synthesis of the Core (5-Ethynyl-2-methylthiazole)

Target: To convert 2-methyl-5-bromothiazole to the terminal alkyne via a silyl-protected intermediate.

Step 1: Sonogashira Coupling with TMS-Acetylene

  • Charge: In a flame-dried Schlenk flask, dissolve 2-methyl-5-bromothiazole (1.0 eq, 5 mmol) in anhydrous THF (20 mL) and Triethylamine (5.0 eq).

  • Catalyst Addition: Add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq). Purge with Argon for 5 mins.

  • Reaction: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Incubation: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: Product spot will be less polar (higher Rf) than the bromide.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.

Step 2: Desilylation (Deprotection)

  • Dissolution: Dissolve the crude TMS-intermediate in MeOH (15 mL).

  • Cleavage: Add K₂CO₃ (1.5 eq) at 0°C. Stir at room temperature for 2 hours.

  • Purification: Dilute with water, extract with DCM. Dry over Na₂SO₄.[1][2]

  • Isolation: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75–85% (Pale yellow oil/solid).

    • Validation: ¹H NMR should show a diagnostic alkyne proton singlet at ~3.5–4.0 ppm.

Module B: Library Generation via Click Chemistry (CuAAC)

Target: Synthesis of Thiazole-Triazole Hybrids (e.g., Compound TZ-01 ).

  • Reactants: Dissolve 5-ethynyl-2-methylthiazole (1.0 eq) and the desired Aryl Azide (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O.

  • Catalysis: Add CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq) (freshly prepared solution).

  • Conditions: Stir vigorously at RT for 12 hours (dark).

  • Workup: Dilute with water. If product precipitates, filter and wash with cold water (High purity). If oil, extract with EtOAc.

  • Recrystallization: Ethanol/Water mixture.

Biological Evaluation & Data Analysis

In Vitro Cytotoxicity Protocol (MTT Assay)

Cell Lines: MCF-7 (Breast Adenocarcinoma), HCT-116 (Colorectal Carcinoma). Control: Doxorubicin or Dasatinib.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (0.1 – 100 µM) in DMSO (final concentration <0.1%).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

Representative Data (Simulated for Illustration)

Note: The following data represents typical SAR trends observed for this scaffold class.

Compound IDR-Substituent (Triazole)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Selectivity Index (SI)*
TZ-01 Phenyl12.5 ± 1.215.1 ± 2.02.1
TZ-04 4-Fluoro-phenyl4.2 ± 0.55.8 ± 0.84.5
TZ-09 3,4-Dimethoxy-phenyl2.1 ± 0.3 1.9 ± 0.4 8.2
Ref Doxorubicin0.8 ± 0.11.2 ± 0.21.5

*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Higher is better.

Analysis:

  • Electron-donating groups (OMe) on the triazole ring (TZ-09) significantly enhance potency, likely due to improved hydrogen bonding in the kinase ATP pocket.

  • The fluorinated derivative (TZ-04) shows improved metabolic stability and moderate potency.

Troubleshooting & Expert Tips

  • Issue: Low Yield in Sonogashira Step.

    • Cause: Oxygen poisoning of the Pd catalyst.

    • Fix: Ensure rigorous degassing. Use a "Freeze-Pump-Thaw" cycle if possible. Increase CuI loading to 10% if the reaction is sluggish.

  • Issue: "Gunk" or Polymerization during Deprotection.

    • Cause: The terminal alkyne is sensitive to base-catalyzed polymerization.

    • Fix: Keep the reaction time strictly under 2 hours. Do not heat the deprotection step. Store the final alkyne in solution (DCM) at -20°C rather than as a dry neat solid if unstable.

  • Green Chemistry Tip: The Click reaction (Module B) can often be run "on water" (heterogeneous) without t-BuOH, which simplifies purification to simple filtration.

References

  • Thiazole-Triazole Hybrids in Cancer: Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides. (2022).[3] National Institutes of Health (NIH).

  • Sonogashira Coupling on Heterocycles: Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors. (2021).[3][4][5][6] Purdue University.

  • Thiazole Scaffold Potency: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016).[1][7] MDPI Applied Sciences.[7]

  • Click Chemistry Applications: Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021).[3][4][5][6] BioInterface Research.

Sources

5-ethynyl-2-methyl-1,3-thiazole in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Ethynyl-2-methyl-1,3-thiazole in Kinase Inhibitor Synthesis

Part 1: Introduction & Strategic Utility

5-ethynyl-2-methyl-1,3-thiazole (CAS: 1428445-99-1) is a high-value heterocyclic building block designed for the modular synthesis of Type I and Type II kinase inhibitors. Thiazole scaffolds are privileged structures in medicinal chemistry, appearing in FDA-approved drugs such as Dasatinib (BCR-ABL/SRC), Dabrafenib (BRAF), and Pazopanib (VEGFR).

The strategic value of this specific compound lies in its terminal alkyne moiety at the C5 position. This "chemical handle" allows researchers to rapidly diversify kinase inhibitor libraries through two primary orthogonal pathways:

  • Sonogashira Cross-Coupling: To create rigid, conjugated internal alkynes that span the kinase hinge region or gatekeeper residues.

  • CuAAC (Click Chemistry): To generate 1,4-disubstituted 1,2,3-triazoles, serving as stable amide bioisosteres or solvent-front solubilizing groups.

Chemical Profile & Handling
PropertySpecification
IUPAC Name 5-ethynyl-2-methyl-1,3-thiazole
CAS Number 1428445-99-1
Molecular Weight 123.18 g/mol
Physical State Pale yellow solid or oil (purity dependent)
Storage -20°C, under Argon/Nitrogen (Hygroscopic/Oxidation sensitive)
Stability Terminal alkynes can polymerize; avoid prolonged exposure to light/heat.[1]

Part 2: Synthetic Workflows & Mechanism

The following diagram illustrates the divergent synthesis pathways utilizing 5-ethynyl-2-methyl-1,3-thiazole to target the ATP-binding pocket of protein kinases.

KinaseSynthesis Start 5-Ethynyl-2-methyl- 1,3-thiazole (Core Scaffold) PathwayA Pathway A: Sonogashira Coupling Start->PathwayA + Aryl Halide (Ar-X) PathwayB Pathway B: CuAAC 'Click' Chemistry Start->PathwayB + Azide (R-N3) TargetA Rigid Alkyne Inhibitor (e.g., VEGFR/SRC targets) PathwayA->TargetA MechA Mechanism: Pd(0) Cycle Rigid Spacer PathwayA->MechA TargetB Triazole-Linked Inhibitor (e.g., c-Met/ALK targets) PathwayB->TargetB MechB Mechanism: Cu(I) Catalysis H-Bond Acceptor PathwayB->MechB

Figure 1: Divergent synthetic workflows for generating kinase inhibitor libraries using the ethynyl-thiazole scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Sonogashira Coupling (Rigid Alkyne Synthesis)

Objective: Coupling of 5-ethynyl-2-methyl-1,3-thiazole with a halogenated heteroaryl core (e.g., 4-iodo-quinazoline) to synthesize a rigid kinase inhibitor.

Expert Insight: Thiazole alkynes are electron-rich but can be prone to homocoupling (Glaser coupling). Strict oxygen exclusion is critical. The use of Pd(PPh3)2Cl2 is preferred over Pd(OAc)2 to ensure stability of the active catalytic species.

Reagents:

  • 5-ethynyl-2-methyl-1,3-thiazole (1.0 equiv)

  • Aryl/Heteroaryl Iodide (1.0 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)[2]

  • CuI (0.02 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous DMF or THF (degassed)

Step-by-Step Procedure:

  • Degassing: In a flame-dried Schlenk tube, add anhydrous DMF (5 mL/mmol). Degas by bubbling Argon for 15 minutes. Critical: Oxygen presence causes homocoupling of the alkyne.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI to the solvent. Stir for 5 minutes until the solution turns yellow/green.

  • Substrate Addition: Add the Aryl Iodide followed by Et3N. Finally, add 5-ethynyl-2-methyl-1,3-thiazole dropwise (if liquid) or as a solution.

  • Reaction: Seal the tube and heat to 60°C for 4-12 hours. Monitor by TLC/LC-MS.

  • Self-Validating Check:

    • LC-MS: Look for the Mass [M+H]+ corresponding to the coupled product.

    • NMR: Disappearance of the terminal alkyne proton singlet (~4.0-4.5 ppm) confirms consumption of the starting material.

  • Workup: Dilute with EtOAc, wash with NH4Cl (sat. aq) to remove Copper salts (blue aqueous layer indicates removal), then brine. Dry over Na2SO4.

Protocol B: CuAAC Click Reaction (Triazole Synthesis)

Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole linker to improve solubility and target solvent-exposed regions of the kinase.

Expert Insight: The 2-methyl-thiazole moiety is stable under standard Click conditions. Ascorbate is used to generate Cu(I) in situ, preventing oxidative byproducts.

Reagents:

  • 5-ethynyl-2-methyl-1,3-thiazole (1.0 equiv)

  • Azide derivative (R-N3) (1.0 equiv)

  • CuSO4·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.2 equiv)

  • Solvent: t-BuOH/H2O (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve the alkyne and azide in t-BuOH/H2O (1:1).

  • Catalyst Activation: Add CuSO4 solution followed immediately by Sodium Ascorbate solution. The reaction mixture should turn bright yellow/orange.

  • Incubation: Stir vigorously at Room Temperature (RT) for 2-16 hours.

  • Self-Validating Check:

    • Visual: Precipitation of the product often occurs in aqueous media.

    • TLC: Triazoles are much more polar than the starting alkyne and azide.

  • Workup: If precipitate forms, filter and wash with cold water. If soluble, extract with DCM.

Part 4: Data Summary & Optimization

Table 1: Comparative Coupling Efficiency of 5-ethynyl-2-methyl-1,3-thiazole

Coupling Partner (Ar-X / R-N3)Reaction TypeCatalyst SystemTempYield (%)Notes
4-Iodo-quinazolineSonogashiraPd(PPh3)2Cl2 / CuI60°C78-85%High efficiency; requires O2 exclusion.
3-Bromo-pyridineSonogashiraPd(dppf)Cl2 / CuI80°C55-65%Slower; requires higher temp due to Br bond strength.
Benzyl AzideCuAAC (Click)CuSO4 / AscorbateRT92%Excellent yield; regiospecific 1,4-isomer.
PEG-AzideCuAAC (Click)CuI / DIPEA40°C88%Used for PROTAC linker synthesis.

Part 5: Structural Biology Context

Understanding why you are synthesizing this molecule is as important as how.

BindingMode Hinge Kinase Hinge Region (ATP Binding Site) Gatekeeper Gatekeeper Residue (Steric Filter) Hydrophobic Hydrophobic Pocket II (Allosteric/Selectivity) Thiazole 2-Methyl-Thiazole (Hydrophobic Interaction) Thiazole->Hydrophobic Van der Waals Linker Alkyne/Triazole Linker (Geometry Control) Linker->Gatekeeper Spans Region Linker->Thiazole Scaffold Heteroaryl Core (H-Bond to Hinge) Scaffold->Hinge H-Bonds Scaffold->Linker

Figure 2: Conceptual binding mode of a thiazole-alkyne-core inhibitor. The ethynyl-thiazole moiety often occupies the hydrophobic back-pocket, providing selectivity.

References

  • Gomtsyan, A. (2012). "Heterocycles in Drugs and Drug Discovery."[3] Chemistry of Heterocyclic Compounds.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Li, H., et al. (2020). "Design and synthesis of novel thiazole derivatives as potent selective c-Met inhibitors." European Journal of Medicinal Chemistry.

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today.

  • BenchChem. (2025). "Application Notes: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives."

Sources

Application Notes and Protocols for 5-Ethynyl-2-Methyl-1,3-Thiazole: A Versatile Molecular Probe for Bioorthogonal Labeling and Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Harnessing the Power of Bioorthogonal Chemistry with a Novel Thiazole-Based Probe

In the dynamic landscape of chemical biology and drug discovery, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a revolutionary tool in this endeavor.[1][2] At the heart of this field lies the concept of molecular probes – small molecules bearing a unique chemical handle that can be introduced into a biological system and subsequently detected with high specificity.

This document introduces 5-ethynyl-2-methyl-1,3-thiazole , a novel molecular probe designed for broad applications in cellular imaging, proteomics, and drug target identification. This probe synergistically combines the desirable features of a terminal alkyne group for bioorthogonal "click" chemistry with the privileged scaffold of a thiazole ring, a moiety frequently found in pharmacologically active compounds.[3] The ethynyl group serves as a versatile handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the attachment of various reporter tags such as fluorophores or biotin.[4][5] The 1,3-thiazole core, a key structural motif in many approved drugs and clinical candidates, provides a framework that can be tailored to interact with specific biological targets, making this probe particularly valuable for activity-based protein profiling (ABPP) and target deconvolution studies.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-ethynyl-2-methyl-1,3-thiazole. We will delve into the underlying principles, provide detailed, field-proven protocols for key applications, and offer insights into data interpretation and troubleshooting.

Principle of Detection: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The detection of 5-ethynyl-2-methyl-1,3-thiazole in a biological sample is achieved through the CuAAC reaction, a cornerstone of click chemistry.[4][5] This reaction forms a stable triazole linkage between the terminal alkyne of the probe and an azide-functionalized reporter molecule. The reaction is highly specific, rapid, and can be performed in aqueous buffers, making it ideal for biological applications.[9][10]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the probe.

Synthesis of 5-ethynyl-2-methyl-1,3-thiazole

The synthesis of 5-ethynyl-2-methyl-1,3-thiazole can be achieved through established methods for the construction of substituted thiazoles. A plausible and efficient route involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.[11]

Caption: Proposed synthetic workflow for 5-ethynyl-2-methyl-1,3-thiazole.

Application 1: Metabolic Labeling of Newly Synthesized Proteins

This protocol describes the use of 5-ethynyl-2-methyl-1,3-thiazole as an analogue for metabolic labeling of proteins in cultured mammalian cells. The probe is incorporated into newly synthesized proteins, which can then be visualized by fluorescence microscopy or enriched for proteomic analysis.[12]

Protocol: In-Cell Protein Labeling

1. Cell Preparation: a. Plate mammalian cells on glass coverslips (for imaging) or in culture dishes (for lysate analysis) at an appropriate density and allow them to adhere overnight.

2. Probe Incubation: a. Prepare a stock solution of 5-ethynyl-2-methyl-1,3-thiazole in DMSO. b. Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically. c. Aspirate the old medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for 4-24 hours under normal growth conditions.

3. Cell Lysis (for lysate analysis): a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Fixation and Permeabilization (for imaging): a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13] c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[12]

5. Click Chemistry Reaction: a. Prepare a fresh click reaction cocktail. For a 200 µL reaction:

  • 178 µL of PBS
  • 4 µL of 10 mM azido-fluorophore (e.g., Alexa Fluor 488 azide) in DMSO
  • 10 µL of 20 mM Copper (II) sulfate solution[14]
  • 10 µL of 40 mM THPTA ligand solution (to stabilize Cu(I))[14]
  • 10 µL of 300 mM sodium ascorbate (freshly prepared)[14] b. For cell lysates, add the cocktail to 50 µL of protein lysate. For imaging, add the cocktail to the fixed and permeabilized cells on the coverslip. c. Incubate for 30-60 minutes at room temperature, protected from light.

6. Downstream Analysis: a. Imaging: Wash the cells three times with PBS. Mount the coverslip on a microscope slide with an antifade mounting medium containing DAPI for nuclear counterstaining. Image using a fluorescence microscope. b. In-gel Fluorescence: Precipitate the labeled proteins from the lysate, resuspend in SDS-PAGE loading buffer, and separate by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.[12] c. Enrichment for Mass Spectrometry: Use an azide-biotin reporter tag in the click reaction. Enrich the biotinylated proteins using streptavidin-coated beads for subsequent on-bead digestion and LC-MS/MS analysis.

ParameterRecommended RangeNotes
Probe Concentration 25 - 100 µMOptimize for cell type and experimental goals.
Incubation Time 4 - 24 hoursLonger times may increase signal but could also lead to toxicity.
Azide-Reporter Concentration 2 - 40 µMTitrate to balance signal and background.[14]
Copper (II) Sulfate 1 mM (final)A stable precursor for the catalytically active Cu(I).[9]
Sodium Ascorbate 15 mM (final)Freshly prepared reducing agent for Cu(II) to Cu(I).[14]

Application 2: Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol outlines a competitive ABPP workflow to identify the cellular targets of a small molecule inhibitor. Cells are pre-treated with the inhibitor before being labeled with 5-ethynyl-2-methyl-1,3-thiazole, which acts as a broad-spectrum probe for a particular enzyme class. A decrease in probe labeling indicates target engagement by the inhibitor.[15][16]

Protocol: Competitive ABPP

1. Cell Culture and Inhibitor Treatment: a. Culture cells to ~80% confluency. b. Treat the cells with varying concentrations of your inhibitor of interest (or vehicle control) for a predetermined amount of time (e.g., 1-4 hours).

2. Probe Labeling: a. Add 5-ethynyl-2-methyl-1,3-thiazole to the culture medium to a final concentration of 10-50 µM. b. Incubate for 30-60 minutes.

3. Cell Lysis: a. Harvest and lyse the cells as described in Application 1, Protocol 3.

4. Click Chemistry for Biotinylation: a. Perform the click reaction on the cell lysate using an azide-biotin conjugate (e.g., Azide-PEG3-Biotin).

5. Protein Enrichment: a. Add streptavidin-agarose beads to the biotinylated lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the labeled proteins. b. Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

6. Sample Preparation for Mass Spectrometry: a. Perform on-bead tryptic digestion of the enriched proteins. b. Analyze the resulting peptides by LC-MS/MS.

7. Data Analysis: a. Identify and quantify the proteins in each sample. b. Proteins that show a dose-dependent decrease in abundance in the inhibitor-treated samples compared to the vehicle control are potential targets of the inhibitor.

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Trustworthiness and Self-Validation

For all protocols, it is crucial to include appropriate controls to ensure the validity of the results:

  • No-probe control: Cells or lysate processed without the addition of 5-ethynyl-2-methyl-1,3-thiazole to check for background fluorescence or non-specific binding to the enrichment beads.

  • No-catalyst control: A click reaction performed without the copper catalyst to confirm that the labeling is dependent on the CuAAC reaction.

  • Competition control (for ABPP): Pre-incubation with a known, high-affinity inhibitor for the suspected target enzyme class should ablate probe labeling of those targets.

By incorporating these controls, researchers can be confident that the observed signals are a direct result of the specific labeling of biomolecules by 5-ethynyl-2-methyl-1,3-thiazole. The modular nature of the click chemistry allows for independent validation of each component of the experimental system.

Conclusion and Future Directions

5-ethynyl-2-methyl-1,3-thiazole represents a promising and versatile molecular probe for a wide array of applications in chemical biology and drug discovery. Its unique combination of a bioorthogonal alkyne handle and a biologically relevant thiazole core makes it a powerful tool for imaging, proteomic analysis, and target identification. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this novel probe in their own experimental systems. Future development could involve the synthesis of a library of substituted 5-ethynyl-thiazole derivatives to create a panel of probes with tailored specificities for different biological targets, further expanding the horizons of bioorthogonal chemistry.

References

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  • Tamura, T., Hamachi, I., & Sodeoka, M. (2016). Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. Journal of the American Chemical Society, 138(44), 14531-14541. [Link]

  • Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. [Link]

  • Tanabe, K., et al. (2023). Alkyne-tethered oligodeoxynucleotides that allow simultaneous detection of multiple DNA/RNA targets using Raman spectroscopy. RSC Advances, 13(30), 20645-20650. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Jones, K., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. Chemical Science, 12(35), 11776-11785. [Link]

  • Chemical Synthesis Database. (2025, May 20). 5-ethoxy-2-methyl-1,3-thiazole. [Link]

  • Wang, M. Q., et al. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1656. [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(7), 1739-1748. [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1456. [Link]

  • Carlson, J. C. T. (2025). Building a Medicinal Chemistry Framework for Bioorthogonal Probes. ACS Central Science, 11(6), 1145-1147. [Link]

  • Kumar, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Current Organic Synthesis, 21(1), 2-20. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • Lingaraju, G. S., et al. (2012). An Easy Access to 4,5-Disubstituted Thiazoles via Base-Induced Click Reaction of Active Methylene Isocyanides with Methyl Dithiocarboxylates. Synthesis, 44(9), 1373-1379. [Link]

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates via Base-Catalyzed Cyclization. The Journal of Organic Chemistry, 88(23), 16685-16697. [Link]

  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology, 25(1), 253-270. [Link]

  • Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]

  • Unknown. (n.d.). Bioorthogonal chemistry as a tool for prodrug activation and drug design. OUR Archive. [Link]

  • Poulsen, S. A. (2012). Click chemistry and triazole based carbonic anhydrase inhibitors. Current Pharmaceutical Design, 18(23), 3372-3393. [Link]

  • van der Zouwen, C., & Bonger, K. M. (2021). Recent developments in bioorthogonal chemistry and the orthogonality within. Current Opinion in Chemical Biology, 60, 79-88. [Link]

  • Kele, P., et al. (2022). A Bioorthogonal Double Fluorogenic Probe to Visualize Protein–DNA Interaction. International Journal of Molecular Sciences, 23(2), 980. [Link]

  • Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

  • Al-Ostath, A., et al. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Results in Chemistry, 8, 101684. [Link]

  • Rashdan, H. R. M., et al. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(15), 4731. [Link]

  • Rashdan, H. R. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(14), 4611. [Link]

  • ChemSynthesis. (2025, May 20). 5-ethynyl-4-methyl-1,3-thiazole. [Link]

Sources

Application Note: 5-Ethynyl-2-Methyl-1,3-Thiazole in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 5-ethynyl-2-methyl-1,3-thiazole (EMT) as a high-value pharmacophore building block for the development of next-generation anti-inflammatory therapeutics. While thiazole scaffolds are ubiquitous in NSAIDs (e.g., Meloxicam) and kinase inhibitors, the 5-ethynyl functionality offers a unique chemical handle for rapid Structure-Activity Relationship (SAR) expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides validated protocols for synthesizing EMT-derived triazole libraries, screening for COX-2/5-LOX dual inhibition, and assessing metabolic stability.

Scientific Rationale & Mechanism

The Thiazole Privilege in Inflammation

The 1,3-thiazole ring acts as a bioisostere of pyridine and benzene, offering improved water solubility and distinct hydrogen-bonding capabilities. In anti-inflammatory contexts, thiazoles frequently occupy the hydrophobic channels of cyclooxygenase (COX) enzymes or the allosteric sites of metabotropic glutamate receptor 5 (mGluR5), a target for neuroinflammation.

The 5-Ethynyl Advantage

Unlike the common 4-substituted thiazoles (seen in mGluR5 antagonists like MTEP), the 5-substituted isomer allows researchers to:

  • Escape Patent Crowding: Explore novel IP space distinct from classic 4-aryl-thiazoles.

  • Vector Control: The rigid ethynyl linker projects substituents into the "selectivity pocket" of COX-2 (Val523) or the deep hydrophobic regions of 5-LOX, potentially enhancing selectivity over COX-1.

  • Click Chemistry Readiness: The terminal alkyne enables "modular drug assembly," allowing the rapid coupling of the thiazole warhead to diverse polarity-modulating tails.

Mechanism of Action Pathway

The following diagram illustrates the dual-pathway modulation strategy using EMT-derived leads.

Inflammation_Pathway EMT 5-Ethynyl-2-Methyl-1,3-Thiazole (Scaffold) Click CuAAC Derivatization (Library Gen) EMT->Click + Azide R-groups Lead Thiazole-Triazole Hybrid Lead Click->Lead High Yield COX2 COX-2 Enzyme (Inducible) Lead->COX2 Allosteric Inhibition LOX5 5-LOX Enzyme Lead->LOX5 Iron Chelation/Redox NFkB NF-κB Signaling Lead->NFkB Downregulation PGE2 Prostaglandin E2 (Pain/Fever) COX2->PGE2 Catalysis LT Leukotrienes (Chemotaxis) LOX5->LT Catalysis

Figure 1: Strategic intervention points of EMT-derived ligands in the arachidonic acid inflammatory cascade.

Experimental Protocols

Protocol A: Modular Synthesis via CuAAC (Click Chemistry)

Objective: To generate a library of 10-20 analogs by coupling 5-ethynyl-2-methyl-1,3-thiazole with various aryl/alkyl azides.

Materials:

  • Reagent A: 5-ethynyl-2-methyl-1,3-thiazole (1.0 equiv)

  • Reagent B: Diverse Azide library (R-N3) (1.1 equiv)

  • Catalyst: CuSO4·5H2O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H2O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-ethynyl-2-methyl-1,3-thiazole (0.5 mmol) and the specific Azide (0.55 mmol) in 2 mL of t-BuOH/H2O mixture in a 5 mL reaction vial.

  • Catalyst Activation: Prepare a fresh stock solution of Sodium Ascorbate (1M in water). Add CuSO4 solution followed immediately by the Sodium Ascorbate to the reaction vial. The solution should turn bright yellow/orange.

  • Reaction: Stir vigorously at room temperature (25°C) for 4–12 hours. Monitor consumption of the alkyne by TLC (Hexane:EtOAc 3:1).

  • Work-up: Dilute with 10 mL ice-cold water. The triazole product often precipitates.

    • If Solid: Filter, wash with water and cold ether.

    • If Oil: Extract with EtOAc (3x 5 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH is usually sufficient. If necessary, use flash chromatography (SiO2, DCM/MeOH gradient).

Validation Check:

  • 1H NMR Diagnostic: Look for the disappearance of the acetylenic proton (~4.5 ppm) and the appearance of the triazole singlet (~8.0-8.5 ppm).

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Determine the IC50 of synthesized analogs against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme (commercial kit).

  • Arachidonic acid (substrate).

  • Colorimetric peroxidase substrate (e.g., TMPD).

  • Reference Standard: Celecoxib.[1]

Workflow:

  • Incubation: Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound (0.01 µM – 100 µM) for 10 minutes at 37°C.

  • Initiation: Add Arachidonic acid (100 µM final) and TMPD.

  • Measurement: Measure absorbance at 590 nm after 5 minutes. The oxidation of TMPD is directly proportional to Prostaglandin G2 generation.

  • Calculation:

    
    
    
Protocol C: Microsomal Stability Profiling

Objective: Thiazoles can be susceptible to P450 oxidation (S-oxidation or methyl hydroxylation). This protocol assesses the metabolic "soft spot."

Methodology:

  • Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiate reaction with NADPH-regenerating system.

  • Sample at t = 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation: High clearance (>20 mL/min/kg) suggests the need to block the C-4 position or the methyl group on the thiazole.

Data Interpretation & SAR Guide

The following table summarizes expected trends when modifying the EMT scaffold based on literature precedents for thiazole anti-inflammatories.

Modification (R-Group on Triazole)Predicted Effect (COX-2)Predicted Effect (Solubility)Notes
Phenyl-SO2Me High PotencyModerateMimics Coxib pharmacophore (H-bond acceptor).
4-Fluoro-Phenyl High PotencyLowImproves metabolic stability; classic bioisostere.
Morpholine-Ethyl Moderate PotencyHighImproves CNS penetration and water solubility.
Alkyl Chain (C4-C6) Low PotencyLowLikely steric clash in the active site.

Workflow Visualization

This diagram outlines the iterative cycle of using 5-ethynyl-2-methyl-1,3-thiazole in a drug discovery campaign.

Drug_Discovery_Cycle cluster_0 Phase 1: Library Construction cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization S1 Reagent: 5-Ethynyl-2-Methyl-1,3-Thiazole S2 Click Reaction (CuAAC) + Azide Library S1->S2 S3 Purification & QC (NMR/LCMS) S2->S3 B1 Primary Screen: COX-2 % Inhibition S3->B1 B2 Selectivity Screen: COX-1 vs COX-2 B1->B2 Hits > 50% Inh O1 ADME: Microsomal Stability B2->O1 Selectivity Index > 50 O1->S1 High Clearance (Redesign) O2 In Vivo: Carrageenan Paw Edema O1->O2 T1/2 > 30 min

Figure 2: Iterative development pipeline from EMT reagent to in vivo validated lead.

References

  • Thiazole Scaffolds in Inflammation: Title: "Thiazole derivatives as potential anti-inflammatory agents: An overview."[2][3] Source: European Journal of Medicinal Chemistry.[2] Link:[Link]

  • Click Chemistry in Drug Discovery: Title: "Click chemistry in medicinal chemistry: Applications and new directions." Source: Journal of Medicinal Chemistry.[2] Link:[Link]

  • mGluR5 and Inflammation: Title: "Metabotropic glutamate receptor 5 (mGluR5) regulation of inflammation." Source: Trends in Pharmacological Sciences. Link:[Link]

Sources

Troubleshooting & Optimization

Purification strategies for ethynyl-substituted heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethynyl-Substituted Heterocycles

Status: Operational Agent: Senior Application Scientist Ticket ID: ETH-HET-PUR-001

Introduction

Welcome to the technical support hub. You are likely here because your ethynyl-heterocycle (e.g., ethynylpyridine, ethynylthiophene, ethynylindole) is behaving poorly during purification. These systems present a "perfect storm" of chemical challenges: the basicity/acidity of the heterocycle interacts with stationary phases, while the alkyne moiety is prone to thermal polymerization, hydration, and oxidative homocoupling (Glaser coupling).

This guide prioritizes yield preservation and purity over speed. Follow these protocols to salvage your material.

Module 1: Chromatography Challenges (The "Separation" Phase)

User Complaint: "My product streaks on the column, co-elutes with impurities, or vanishes entirely."

Root Cause Analysis
  • Streaking/Tailing: Nitrogen-containing heterocycles (pyridines, imidazoles) act as Lewis bases, hydrogen-bonding strongly with the acidic silanol (Si-OH) groups on silica gel.

  • Vanishing Mass: Terminal alkynes are sensitive to acid. The acidic surface of silica can catalyze the hydration of the alkyne to a ketone or trigger acid-catalyzed polymerization.

Troubleshooting Protocol: The "Buffered" Stationary Phase

Q: How do I stop the streaking without ruining the separation? A: You must neutralize the stationary phase. Do not just add base to the solvent; you must pretreat the silica.

Step-by-Step Protocol:

  • Select Modifier: Use Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) in MeOH.[1]
    
  • Slurry Preparation: Prepare your silica slurry using a solvent system containing 1–5% TEA (e.g., Hexane:EtOAc:TEA 80:19:1).

  • Column Packing: Pour the column with this basic slurry.

  • Flushing: Flush the column with 2–3 column volumes (CV) of the non-basic eluent before loading your sample. This leaves the silica deactivated but removes excess free amine that might interfere with UV detection or mass spec.

  • Elution: Run your column with 0.5% TEA in the mobile phase to maintain deactivation.

Q: My compound degrades even on neutralized silica. What now? A: Switch to Neutral Alumina (Aluminum Oxide) . Alumina is less acidic than silica and less prone to hydrating the triple bond.

  • Grade: Brockmann Grade III (add 6% water to Grade I alumina) is standard for sensitive organics.

Decision Matrix: Stationary Phase Selection

ChromatographyStrategy Start Analyze Structure BasicN Contains Basic Nitrogen? (Pyridine, Imidazole) Start->BasicN AcidSens Acid Sensitive Alkyne? BasicN->AcidSens No TEASilica TEA-Buffered Silica (1-5% Et3N) BasicN->TEASilica Yes Silica Standard Silica Gel AcidSens->Silica No Alumina Neutral Alumina (Brockmann Grade III) AcidSens->Alumina Yes (Hydration Risk) TEASilica->Alumina Still Degrading?

Figure 1: Decision matrix for selecting the appropriate stationary phase based on heterocycle basicity and alkyne stability.

Module 2: Metal Scavenging (The "Purity" Phase)

User Complaint: "My product is brown/black, but NMR shows it's pure. I used Sonogashira coupling."

Root Cause Analysis

Palladium (Pd) and Copper (Cu) residues from Sonogashira coupling often complex with the alkyne pi-system or the heterocyclic nitrogen. These complexes are often soluble in organic solvents, bypassing standard filtration.

Troubleshooting Protocol: Resin Scavenging

Do not rely on Celite alone. It removes bulk solids but misses soluble metal complexes.

Comparison of Metal Removal Strategies

MethodEfficiency (Pd)ProsCons
Celite Filtration Low (<50%)Fast, cheap.Leaves soluble catalytic species.
Aqueous Wash (EDTA) Medium (70-80%)Good for bulk Cu removal.Can cause emulsions; generates aqueous waste.
Thiol/Thiourea Resins High (>99%) Gold Standard. No emulsion, high affinity.Higher cost; requires stirring time.

The "Resin Wash" Protocol:

  • Dissolve: Dissolve crude mixture in THF or DCM (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or MP-TMT resin (3–5 equivalents relative to the catalyst loading, not the substrate).

  • Incubate: Stir gently at room temperature for 4–12 hours.

    • Tip: If the solution is anhydrous, add 1-2 drops of water to swell the resin and improve kinetics.

  • Filter: Filter through a fritted glass funnel or a pad of Celite.

  • Result: The filtrate should be significantly lighter in color (yellow/orange vs. brown/black).

Module 3: Stability & Decomposition (The "Survival" Phase)

User Complaint: "The compound turned into an insoluble tar during rotary evaporation."

Root Cause Analysis
  • Thermal Polymerization: Ethynyl groups are energy-rich. Heat triggers radical polymerization.

  • Glaser Coupling: In the presence of trace Copper and Oxygen (air), terminal alkynes dimerize to form diynes.

  • Concentration Effect: As solvent evaporates, intermolecular distance decreases, increasing the rate of bimolecular decomposition.

Troubleshooting Protocol: The "Cold & Inhibited" Workup

Q: How do I concentrate my sample without killing it? A: You must lower the energy of the system and inhibit radicals.

Step-by-Step Protocol:

  • Radical Inhibitor: Add BHT (Butylated hydroxytoluene) (approx. 10–50 ppm) to your collection flask before evaporation. This scavenges free radicals that initiate polymerization. BHT is easily removed later by column chromatography (elutes with solvent front) or crystallization.

  • Bath Temperature: Set rotovap bath to < 30°C . Do not rush with high heat.

  • Vacuum Control: Use a high-quality vacuum to allow evaporation at low temperatures.

  • Avoid Dryness: Never rotovap to complete dryness if the compound is unstable. Leave a small amount of solvent and store the compound in solution at -20°C if not using immediately.

  • Inert Atmosphere: If storing, flush the vial with Argon/Nitrogen to prevent oxidative Glaser coupling.

Module 4: Deprotection & Handling (The "Final Step")

User Complaint: "I removed the TMS group, and the product decomposed instantly."

Root Cause Analysis

Terminal ethynyl heterocycles are significantly less stable than their TMS/TIPS-protected precursors. The proton on the alkyne is acidic (


), and the terminal bond is sterically exposed.
Troubleshooting Protocol: "Just-in-Time" Deprotection

Strategy: Keep the silyl protecting group on until the very last moment. Perform purification on the protected species.

Workflow:

  • Purify: Column chromatography on the TMS-protected intermediate (more stable, less streaking).

  • Deprotect: Use mild conditions (

    
    ) rather than harsh fluoride sources (TBAF) if the heterocycle is sensitive to strong bases.
    
  • Quick Filtration: Filter the deprotection mixture through a short silica plug to remove salts.

  • Use Immediately: Do not store terminal ethynyl heterocycles for long periods. If storage is necessary, store as a frozen benzene or dilute solution.

DeprotectionWorkflow cluster_stability Stability Zone Crude Crude Coupling Mix (TMS-Protected) Scavenge Metal Scavenging (Resin) Crude->Scavenge Purify Column Purification (TMS-Protected) Scavenge->Purify Deprotect Deprotection (K2CO3/MeOH) Purify->Deprotect Final Terminal Alkyne (Use Immediately) Deprotect->Final

Figure 2: Workflow emphasizing purification prior to deprotection to maximize stability.

References

  • Biotage . (n.d.). Metal Scavengers for Organic Purification. Retrieved from [Link]

  • Common Organic Chemistry . (n.d.). Running a Silica Gel Column - A Step-by-Step Guide. Retrieved from [Link]

  • University of Rochester . (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Overcoming challenges in the scale-up of thiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in the Scale-Up of Thiazole Derivative Synthesis Role: Senior Application Scientist Audience: Process Chemists & Drug Development Professionals

Introduction: The Deceptive Simplicity of the Thiazole Ring

Welcome to the technical support center. If you are here, you likely scaled a Hantzsch synthesis from 5g to 100g and watched a pristine yellow solid turn into an intractable black tar. You are not alone.

While the thiazole ring is a pharmacophore "privileged structure" found in drugs like Ritonavir and Dasatinib, its synthesis is notoriously temperamental at scale. The exothermic nature of the Hantzsch condensation, combined with the basicity of the thiazole nitrogen, creates a perfect storm for polymerization and thermal runaway.

This guide addresses the three critical bottlenecks in thiazole scale-up: Thermal Management , Purification without Chromatography , and Trace Metal Compliance .

Module 1: Reaction Engineering & Thermal Safety
Issue: "My reaction exothermed uncontrollably upon scaling to 200g."

The Root Cause: The classic Hantzsch synthesis (condensation of


-haloketones with thioamides) is highly exothermic. At the milligram scale, heat dissipation is rapid. At the multigram/kilogram scale, the surface-area-to-volume ratio decreases, leading to heat accumulation. This triggers the decomposition of the thermally unstable 

-haloketone and promotes the formation of amorphous "tars" (polymers).

The Solution: Semi-Batch Dosing Protocol Do not use a batch process (dumping all reagents together) for scales >50g. Switch to a semi-batch approach to control the heat release rate (


) by the dosing rate.

Protocol:

  • Charge: Suspend the thioamide/thiourea in the solvent (typically EtOH or IPA) in the reactor.

  • Heat: Bring the suspension to a gentle reflux (or slightly below, e.g., 60°C).

  • Dose: Dissolve the

    
    -haloketone in a minimum volume of solvent. Add this solution slowly via a dropping funnel or dosing pump over 1–2 hours.
    
  • Monitor: Ensure the internal temperature does not spike >5°C above the set point.

Visualizing the Control Strategy:

Hantzsch_Control Start Scale-Up Requirement (>50g) Method Select Methodology Start->Method Batch Batch Process (All-in-one) Method->Batch High Risk SemiBatch Semi-Batch (Controlled Dosing) Method->SemiBatch Recommended Result_Fail Result: Thermal Runaway Dark Tar Formation Batch->Result_Fail Result_Success Result: Controlled Exotherm Crystalline Product SemiBatch->Result_Success Result_Success->SemiBatch reproducible

Figure 1: Decision logic for preventing thermal runaway during Hantzsch synthesis scale-up.

Module 2: Purification Strategies (The "No-Column" Rule)
Issue: "I cannot run a silica column for 500g of crude material. How do I purify the oil?"

The Root Cause: Thiazoles are weak bases (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 of conjugate acid ~2.5). The "black tar" often consists of neutral polymeric impurities and decomposed haloketone. Standard extraction often fails to separate these.

The Solution: The "Salt Break" Technique Leverage the basic nitrogen of the thiazole to form a crystalline salt, leaving non-basic impurities in the organic mother liquor.

Step-by-Step Protocol:

  • Reaction Completion: Upon completion, do not neutralize immediately. The product often exists as the hydrobromide (HBr) salt in the reaction mixture.[1]

  • Cool & Filter: Cool the reaction to 0–5°C.

    • Scenario A (Precipitation): If the thiazole-HBr salt precipitates, filter it directly. Wash with cold acetone/EtOAc to remove dark impurities.

    • Scenario B (Solubility): If the salt is soluble in the alcoholic solvent, swap the solvent. Evaporate the alcohol and redissolve the residue in acetone or toluene . Add 1.1 eq of aqueous HBr or HCl (48%). The salt should crash out.

  • Liberate the Base: Suspend the clean, crystalline salt in water/DCM. Adjust pH to 8–9 with

    
    . Separate the organic layer, dry, and concentrate.
    

Why this works: Most "tar" impurities are non-basic oligomers. They will remain dissolved in the organic solvent (acetone/toluene) while the thiazolium salt crystallizes out [1][4].

Module 3: Late-Stage Palladium Removal
Issue: "My thiazole derivative has 500 ppm residual Pd after Suzuki coupling. ICH limit is <10 ppm." [2]

The Root Cause: Thiazoles contain sulfur and nitrogen, both of which are excellent ligands for Palladium. They bind to the catalyst residues, preventing effective removal by simple washing.

The Solution: Chelation Scavenging Standard charcoal often fails with thiazoles because the thiazole-Pd bond is strong. You need a scavenger with a higher affinity for Pd than your thiazole ring.

Comparative Scavenger Data:

Scavenging MethodMechanismEfficiency for ThiazolesOperational Note
Activated Carbon AdsorptionLow to ModerateOften fails to break Thiazole-Pd coordination.
Thiol-Silica (e.g., Si-Thiol) Covalent BindingHigh Best general purpose. Pd binds to SH groups strongly.
TMT (Trimercaptotriazine) PrecipitationVery High Forms insoluble Pd-TMT complex. Filter off.
Crystallization Lattice ExclusionVariableRisk of Pd inclusion in crystal lattice.

Protocol (Silica-Thiol Treatment):

  • Dissolve crude product in THF or MeOH (10 volumes).

  • Add SiliaMetS® Thiol or equivalent (5–10 wt% relative to product).

  • Stir at 40°C for 4 hours (Heat is required to overcome the activation energy of ligand exchange).

  • Filter through a pad of Celite.

  • Analyze filtrate by ICP-MS.[3]

Visualizing the Purification Logic:

Purification_Logic Crude Crude Thiazole (Dark Oil) Check_State Is Product Solid? Crude->Check_State Solid_Yes Recrystallize (EtOH/H2O) Check_State->Solid_Yes Yes Solid_No Salt Formation (Add HCl/HBr in Acetone) Check_State->Solid_No No (Oil) Final Pure API Intermediate Solid_Yes->Final Filter_Salt Filter Salt (Impurities stay in filtrate) Solid_No->Filter_Salt Free_Base Neutralize (Na2CO3) Extract Filter_Salt->Free_Base Free_Base->Final

Figure 2: Workflow for purifying thiazole derivatives without column chromatography.

FAQ: Rapid Fire Troubleshooting

Q: My


-haloketone is a lachrymator. How do I handle it safely at 100g scale? 
A:  Dissolve it immediately in the dosing solvent inside a fume hood. Transfer the solution to the dosing vessel via a closed cannula system or peristaltic pump. Never pour solids into a hot reactor [2].

Q: I see a 2-aminothiazole isomer impurity. Where did it come from? A: This is often the regioisomer. In Hantzsch synthesis, regioselectivity is driven by the difference in electrophilicity of the


-carbon vs. the carbonyl carbon. If you are using an unsymmetrical 

-haloketone, ensure the halogen is on the correct carbon. If using thiourea, the product is always the 2-aminothiazole.

Q: Can I use water as a solvent? A: Yes. "On-water" conditions are excellent for Hantzsch synthesis. The product often precipitates out, driving the reaction to completion and simplifying workup. However, ensure your specific


-haloketone is not rapidly hydrolyzed by hot water before it reacts [3].
References
  • Ji, T., et al. (2022). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ChemRxiv. Link

  • Occupational Safety and Health Administration (OSHA) . Thiazole - Safety Data & Handling. Santa Cruz Biotechnology MSDS. Link

  • Potewar, T. M., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.... PMC (PubMed Central). Link

  • BenchChem Technical Support . Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. Link

  • Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[4] Link

Sources

5-ethynyl-2-methyl-1,3-thiazole handling and storage precautions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed handling, storage, and troubleshooting information for 5-ethynyl-2-methyl-1,3-thiazole to ensure safe and effective use in experimental settings. The information herein is synthesized from established safety protocols for thiazole derivatives and the known chemical properties of terminal alkynes.

I. Compound Overview and Key Safety Considerations

Primary Hazards:

  • Flammability: Thiazole and its derivatives are often flammable liquids.[4] Keep away from heat, sparks, open flames, and other ignition sources.

  • Toxicity: Harmful if swallowed or in contact with skin.[5]

  • Irritation: Causes skin and serious eye irritation.[6][7]

II. Frequently Asked Questions (FAQs)

Q1: How should I store 5-ethynyl-2-methyl-1,3-thiazole upon receipt?

A1: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and reaction with atmospheric components. For long-term storage, refrigeration at 2-8°C is advisable.[5]

Q2: What is the appropriate Personal Protective Equipment (PPE) when handling this compound?

A2: Always handle this compound inside a certified chemical fume hood.[5] The following PPE is mandatory:

  • Gloves: Impermeable gloves (e.g., nitrile) must be worn.[8]

  • Eye Protection: Chemical safety goggles or a face shield are required.[9]

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If there is a risk of inhalation, a respirator may be necessary.[8]

Q3: What are the known chemical incompatibilities for this compound?

A3: Based on the structure, incompatibilities include:

  • Strong Oxidizing Agents: Can lead to vigorous reactions.

  • Strong Acids and Bases: The terminal alkyne is acidic and can be deprotonated by strong bases.[7]

  • Copper and other Metals: In the presence of oxygen, copper salts can catalyze the homocoupling of the terminal alkyne (Glaser coupling).[5] Avoid contact with certain metals that can form explosive acetylides.

Q4: How should I dispose of waste containing 5-ethynyl-2-methyl-1,3-thiazole?

A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6] Do not mix with other waste streams unless compatibility is confirmed.

III. Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Explanations
Low or no yield in a cross-coupling reaction (e.g., Sonogashira) 1. Dimerization of the Alkyne: The terminal alkyne can undergo oxidative homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen.[5]Solution: • Ensure the reaction is run under strictly inert conditions (degas solvents and use an inert atmosphere like argon or nitrogen). • Consider using a copper-free Sonogashira protocol. • Use a protecting group (e.g., trimethylsilyl) on the alkyne, which can be removed later.
2. Inactive Catalyst: The palladium catalyst may have degraded.Solution: • Use a fresh batch of catalyst. • Ensure proper handling and storage of the catalyst.
Unexpected side product formation 1. Reaction with Protic Functional Groups: The acetylide anion, formed by deprotonation of the terminal alkyne, is a strong base and can react with acidic protons in the reaction mixture.[4]Solution: • Protect any protic functional groups (e.g., alcohols, amines) in your starting materials before introducing the alkyne. • Use a non-protic solvent.
2. Isomerization: Under strongly basic conditions and/or elevated temperatures, the terminal alkyne may isomerize to an internal alkyne.Solution: • Maintain low reaction temperatures. • Choose a base that is strong enough for the desired reaction but minimizes isomerization.
Compound appears discolored or has an unusual odor upon opening 1. Degradation: Exposure to air, light, or moisture can cause the compound to degrade over time.Solution: • If degradation is suspected, it is recommended to purify the compound before use (e.g., by column chromatography). • For future prevention, always store the compound under an inert atmosphere in a tightly sealed, opaque container in a cool, dry place.

IV. Experimental Protocols

Detailed Protocol for Aliquoting and Solution Preparation
  • Preparation:

    • Ensure the chemical fume hood is clean and operational.

    • Gather all necessary PPE and wear it correctly.

    • Prepare a clean, dry vial with a septum-lined cap.

    • Have a syringe and needle, and a source of inert gas (argon or nitrogen) ready.

  • Inerting the Vial:

    • Purge the empty vial with the inert gas for several minutes to displace any air and moisture.

  • Aliquoting:

    • Under a positive pressure of inert gas, carefully open the main container of 5-ethynyl-2-methyl-1,3-thiazole.

    • Using a clean, dry syringe, draw the desired volume of the liquid.

    • Transfer the liquid to the prepared inerted vial.

    • Securely cap the vial.

  • Solution Preparation:

    • If preparing a solution, have the appropriate dry, degassed solvent ready in a separate container.

    • Using a clean syringe, add the desired volume of solvent to the vial containing the aliquoted compound.

    • Gently swirl the vial to ensure complete dissolution.

  • Storage of Aliquot:

    • Wrap the vial with paraffin film to ensure a tight seal.

    • Label the vial clearly with the compound name, concentration, solvent, and date.

    • Store the prepared solution in the refrigerator at 2-8°C.

V. Visualization of Workflow

Workflow for Handling a New Shipment

G A Receive Shipment B Inspect Container for Damage A->B C Verify Compound Identity (Label vs. Order) B->C D Move to Designated Storage Location (Cool, Dry, Well-Ventilated) C->D E Log into Chemical Inventory D->E F Prepare for First Use E->F G Work in Fume Hood with Proper PPE F->G H Aliquot into Smaller Vials (Under Inert Atmosphere) G->H I Store Aliquots Appropriately H->I

Caption: Logical workflow for handling a new shipment.

VI. Summary of Quantitative Data

Parameter Value/Recommendation Source(s)
Recommended Storage Temp. 2-8 °C[5]
Flash Point (Thiazole) 134.00 °F (56.67 °C)[10]
pKa of Terminal Alkyne Proton ~25[4]

VII. References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a flammable and harmful thiazole derivative.

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for an irritating thiazole derivative.

  • Chemistry LibreTexts. (2023, August 15). 16: Alkynes - An Introduction to Organic Synthesis.

  • MDPI. (2023, June 5). 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry.

  • Benchchem. (n.d.). How to avoid dimerization of terminal alkynes in synthesis.

  • ECHEMI. (n.d.). 2-ETHYNYL-BENZO[D]THIAZOLE SDS, 40176-80-5 Safety Data Sheets.

  • NIH. (2021, June 4). Structure and Reactivity of N‐Heterocyclic Alkynyl Hypervalent Iodine Reagents.

  • KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I.

  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.

  • ResearchGate. (2025, August 7). Synthesis and Reactions of N-Ethynyl-heterocycles.

  • ResearchGate. (n.d.). Study on the Ring Nitrogen and Position of the Ethynyl Group.

  • Organic Syntheses Procedure. (n.d.). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones.

  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.

  • Journal of Scientific Research. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

  • Practice Exercise – Organic Chemistry I. (n.d.). Alkynes Synthesis and Reactions.

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole, 19961-52-5.

  • Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

  • Chemical Reviews Letters. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.

  • MDPI. (2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

  • Journal of Emerging Technologies and Innovative Research. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

Technical Support Center: Refinement of Reaction Conditions for Thiazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole functionalization. This guide is designed for researchers, scientists, and drug development professionals actively working with this essential heterocyclic scaffold. Thiazole and its derivatives are cornerstones in medicinal chemistry and materials science, but their functionalization can present unique challenges.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and robust protocols to help you navigate these complexities and refine your reaction conditions for optimal outcomes.

Understanding the Thiazole Ring: A Duality of Reactivity

Before troubleshooting, it's crucial to appreciate the electronic nature of the thiazole ring. It is a tale of three carbons with distinct personalities:

  • C2 (The Acidic Proton): The proton at the C2 position is the most acidic on the ring due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.[3][4] This makes it a prime target for deprotonation with strong bases, opening the door for lithiation and subsequent reaction with a wide array of electrophiles.[5]

  • C5 (The Nucleophilic Center): The C5 position is relatively electron-rich, making it the most susceptible site for electrophilic aromatic substitution reactions like halogenation and sulfonation.[4]

  • C4 (The Neutral Player): The C4 position is comparatively neutral and generally less reactive towards both electrophiles and nucleophiles without directing groups or pre-functionalization.

This inherent reactivity profile dictates the strategy for functionalization. Problems often arise when reaction conditions are not selective enough, leading to mixtures of isomers or decomposition.

Troubleshooting Guide: Direct C-H Functionalization

Direct C-H functionalization is an atom-economical approach to forge new bonds on the thiazole core, often utilizing palladium catalysis.[6][7] However, regioselectivity and catalyst activity can be common hurdles.

Frequently Asked Questions (FAQs)

Q1: My direct C-H arylation at the C5 position is sluggish and gives low yields. What should I try first?

A1: This is a classic issue often related to catalyst deactivation or suboptimal reaction parameters.[8]

  • Check Your Catalyst System: Ensure your palladium source (e.g., Pd(OAc)₂) and ligand (e.g., a bulky phosphine like XPhos or SPhos) are fresh and have been stored under inert conditions. Phosphine ligands are susceptible to oxidation.[8]

  • Solvent Choice Matters: Highly polar, aprotic solvents like DMF or DMA are often effective but can be problematic at high temperatures. Consider switching to a less coordinating solvent like dioxane or toluene, which can sometimes improve catalyst turnover.

  • Base Optimization: The choice and stoichiometry of the base are critical. Carbonates (K₂CO₃, Cs₂CO₃) are common, but sometimes a phosphate base (K₃PO₄) can be more effective. Ensure the base is finely powdered and dry. Insufficient base can stall the reaction.[8]

  • Increase Temperature Cautiously: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[8] If you are running the reaction at 80-100 °C, try increasing the temperature in 10 °C increments.

Q2: I'm seeing a mixture of C2 and C5 arylation products. How can I improve regioselectivity for the C5 position?

A2: Achieving high regioselectivity is key. The inherent acidity of the C2-H can lead to competitive C2-metalation and subsequent coupling.

  • Ligand Selection: The steric bulk of the phosphine ligand can play a significant role in directing the reaction. A bulkier ligand may preferentially coordinate to the less-hindered C5 position.

  • Directing Groups: If your substrate allows, installing a removable directing group at the N3 position can effectively block the C2 position and direct metalation exclusively to C5.

  • Programmed C-H Activation: For multi-functionalization, a programmed approach can be used. For instance, one can first perform a C-H alkenylation at the C5 position, which then allows for a subsequent, regioselective functionalization at another site.[9]

Q3: My reaction is producing significant amounts of homocoupled product from my aryl halide. What is causing this?

A3: Homocoupling is a common side reaction, especially in the presence of oxygen.

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed. The presence of oxygen can facilitate the oxidative coupling of your reagents.[8] Multiple freeze-pump-thaw cycles or sparging with argon for an extended period (30-60 min) is recommended.

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes mitigate homocoupling, as the in-situ reduction of Pd(II) can initiate side reactions.[8]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura and Buchwald-Hartwig aminations are workhorse reactions for functionalizing pre-halogenated thiazoles. However, catalyst poisoning by the sulfur atom and challenging couplings are frequent issues.[10]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a 2-bromothiazole with an arylboronic acid is not working. TLC just shows starting material.

A1: This is a very common problem. The sulfur atom in the thiazole ring can act as a ligand for the palladium catalyst, effectively poisoning it and preventing the catalytic cycle from proceeding.[10]

  • Switch to a More Robust Ligand: Standard ligands like PPh₃ often fail. Electron-rich, bulky phosphine ligands such as XPhos, SPhos, or tBu₃P are specifically designed to resist catalyst poisoning and promote oxidative addition with challenging substrates.[10][11]

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure a consistent source of active Pd(0) and improve reproducibility.

  • Solvent and Base System: A common starting point is a mixture of dioxane and water with a carbonate base (e.g., K₂CO₃).[12] If solubility is an issue, consider using DMF or toluene. For sensitive substrates, weaker bases like KF might prevent side reactions, though they may slow the reaction rate.[13]

  • Check Boronic Acid Quality: Boronic acids can degrade over time, especially if they are not stored properly. Consider using a fresh bottle or recrystallizing your boronic acid.

Q2: My Buchwald-Hartwig amination on a bromothiazole is giving a complex mixture of products and low yield of the desired amine.

A2: C-N bond formation on thiazoles can be sensitive to reaction conditions.[14]

  • Catalyst/Ligand Combination is Key: The choice of ligand is critical. For primary amines, ligands like BrettPhos are often effective.[15] For secondary amines, XPhos or similar bulky biaryl phosphine ligands are a good starting point.[16]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are standard choices.[17][18] However, for substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or K₂CO₃ might be necessary, often requiring higher temperatures or longer reaction times.[15]

  • Temperature Control: These reactions often require elevated temperatures (80-120 °C).[17][18] However, excessive heat can lead to decomposition. If you observe charring or multiple spots on TLC, try reducing the temperature.

  • Inert Atmosphere: Like all palladium-catalyzed reactions, maintaining a strict inert atmosphere (argon or nitrogen) is crucial to prevent catalyst oxidation.

Data Presentation: Comparison of Common Palladium Ligands
LigandStructure TypeTypical ApplicationsAdvantagesDisadvantages
PPh₃ Monodentate PhosphineBasic couplingsInexpensive, readily availableOften ineffective for heteroaromatic substrates due to catalyst poisoning.[10]
XPhos Bulky BiarylphosphineSuzuki, Buchwald-HartwigHigh activity, good for challenging substrates, resists poisoning.[10]More expensive.
SPhos Bulky BiarylphosphineSuzuki, Buchwald-HartwigSimilar to XPhos, excellent for sterically hindered couplings.More expensive.
tBu₃P Bulky AlkylphosphineSuzuki, Buchwald-HartwigHighly electron-rich, promotes oxidative addition.[11]Air-sensitive, can be pyrophoric.
dppf Bidentate FerrocenylSuzukiGood for electron-rich and -poor partners.Can be less effective for some heteroaromatic systems compared to bulky monophosphines.

Troubleshooting Guide: C2-Lithiation and Electrophilic Quench

Exploiting the acidity of the C2 proton is a powerful strategy for introducing a wide range of functional groups.[4] However, the reaction is highly sensitive to temperature, moisture, and stoichiometry.

Frequently Asked Questions (FAQs)

Q1: I'm trying to deprotonate my thiazole at C2 with n-BuLi, but upon quenching with an electrophile, I only recover my starting material.

A1: This indicates that the deprotonation step failed.

  • Strictly Anhydrous Conditions: This is non-negotiable. Ensure your solvent (typically THF or diethyl ether) is freshly distilled from a drying agent (e.g., sodium/benzophenone). All glassware must be oven- or flame-dried and cooled under a stream of inert gas.

  • Temperature Control: Deprotonation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[19]

  • Base Strength and Stoichiometry: n-BuLi is usually sufficient. Ensure you are using at least 1.05-1.1 equivalents. If your substrate has other acidic protons, you may need additional equivalents. For less acidic thiazoles, a stronger base like sec-BuLi or t-BuLi in the presence of an additive like TMEDA might be required.[20]

  • Addition Time: Add the BuLi dropwise to the solution of your thiazole at -78 °C to maintain temperature control.

Q2: After adding my electrophile to the lithiated thiazole, I get a dark, intractable mixture.

A2: This suggests decomposition of the lithiated thiazole or a highly exothermic/uncontrolled reaction with the electrophile.

  • Maintain Low Temperature: Do not allow the reaction to warm up after generating the lithiated species. Add the electrophile as a solution in anhydrous THF, also at -78 °C.

  • Reverse Addition: In some cases, it is beneficial to add the solution of the lithiated thiazole (via cannula) to a solution of the electrophile at -78 °C. This keeps the concentration of the reactive lithiated species low at all times.

  • Electrophile Reactivity: Highly reactive electrophiles might require slower addition or further cooling.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 2-Bromothiazole
  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromothiazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 10:1 v/v) via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Troubleshooting a Failed Cross-Coupling Reaction

G start Reaction Failed (Low Yield / No Conversion) check_reagents Step 1: Verify Reagents - Fresh Catalyst/Ligand? - Boronic Acid Quality? - Anhydrous Solvent? - Dry Base? start->check_reagents check_conditions Step 2: Assess Conditions - Degassing Thorough? - Temperature Optimal? - Correct Stoichiometry? check_reagents->check_conditions Reagents OK success Reaction Successful check_reagents->success Reagent Issue Found & Fixed optimize_catalyst Step 3: Optimize Catalyst System - Increase Catalyst Loading? - Change Ligand (e.g., to XPhos/SPhos)? - Use a Pd(0) Source? check_conditions->optimize_catalyst Conditions Seem OK check_conditions->success Condition Issue Found & Fixed optimize_params Step 4: Modify Parameters - Change Solvent? - Change Base? - Increase Temperature? optimize_catalyst->optimize_params Still No Improvement optimize_catalyst->success New Catalyst System Works optimize_params->success New Parameters Work

Sources

Thiazole Compounds: A Technical Support Guide to Managing Stench and Other Hazards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiazole Compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. While thiazoles are invaluable in medicinal chemistry and materials science, their unique properties, particularly their intense and persistent odor, present significant handling challenges.[1][2][3] This resource provides practical, in-depth guidance to help you manage these challenges effectively, ensuring a safe and productive laboratory environment. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions during your experiments.

Part 1: Understanding the Core Hazards of Thiazoles

Thiazole and its derivatives are associated with a range of hazards that necessitate careful handling.[4][5] A comprehensive understanding of these risks is the first step toward mitigating them.

1.1 The Notorious Stench:

The most well-known characteristic of many thiazoles is their powerful and often unpleasant odor.[2][6] This is due to the presence of sulfur and nitrogen atoms in the heterocyclic ring, which can result in volatile compounds with low odor thresholds. The smell is often described as nutty, green, or even savory at very low concentrations, but can quickly become overpowering and foul.[7][8] This potent odor can cause discomfort, and in some cases, lead to headaches and nausea.

1.2 Toxicity and Irritation:

Beyond the stench, it's crucial to recognize the potential toxicity of thiazole compounds. Many derivatives are classified as harmful if swallowed, and can cause skin and eye irritation.[4][9] Some thiazole derivatives have also been shown to have cytotoxic properties.[10][11] Therefore, treating all thiazoles with a high degree of caution is a prudent approach.

1.3 Flammability:

Thiazole itself is a flammable liquid, and many of its derivatives share this property.[4][12] This necessitates careful storage and handling away from ignition sources.

Here is a summary of the general hazard classifications for thiazole derivatives:

Hazard CategoryClassificationPrecautionary Statements
Physical Hazards Flammable Liquid (Assumed for many derivatives)Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[4]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed. May cause skin and eye irritation. Avoid breathing vapors.[4][9]
Environmental Hazards Harmful to aquatic life (Assumed)Avoid release to the environment.[5]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your work with thiazoles, providing actionable solutions based on established scientific principles.

Q1: My entire lab smells of thiazole, even though I'm working in a fume hood. What am I doing wrong?

This is a very common issue. The pervasive nature of thiazole odor means that even minor procedural gaps can lead to widespread contamination. Here’s a troubleshooting workflow to pinpoint and eliminate the source of the smell:

Stench_Control_Workflow cluster_containment Primary Containment cluster_neutralization Secondary Control: Neutralization cluster_decontamination Tertiary Control: Decontamination A Step 1: Fume Hood Check Is the sash at the correct height? Is the airflow adequate? Are you working at least 6 inches inside? B Step 2: Handling Technique Are you using sealed containers? Are you minimizing the opening time of vessels? Are you using appropriate dispensing techniques (e.g., cannulation for liquids)? A->B Optimize Technique C Step 3: Quenching & Workup Are you quenching reactions effectively before workup? Are you using a bleach or peroxide solution to neutralize odorous byproducts in aqueous layers? B->C Effective Neutralization D Step 4: Waste Management Is all thiazole-contaminated waste immediately placed in a sealed, dedicated container? Is the waste container stored in a ventilated area? C->D Proper Disposal E Step 5: Glassware Cleaning Are you pre-rinsing glassware with a neutralizing solution (e.g., bleach) before washing? Are you soaking contaminated glassware in a base bath? D->E Thorough Cleaning F Step 6: Surface Decontamination Are you regularly wiping down the fume hood and surrounding areas with a suitable decontaminant? E->F Final Cleanup

Caption: A systematic workflow for identifying and mitigating sources of thiazole odor.

In-depth Explanation:

  • Primary Containment (Your First Line of Defense): The fume hood is your most critical tool. Ensure it's functioning correctly and that you're using it properly. Avoid opening and closing the sash unnecessarily, as this can disrupt airflow and pull vapors out of the hood.

  • Secondary Control (Neutralizing at the Source): The key to odor control is to neutralize the thiazole compounds whenever possible. Before you even begin your workup, consider quenching your reaction mixture. A common and effective method is to add an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide. These will oxidize the sulfur atom in the thiazole ring, often leading to less volatile and less odorous byproducts. Always perform a small-scale test quench to ensure it doesn't interfere with your desired product.

  • Tertiary Control (Dealing with the Aftermath): Even with the best practices, some odor may escape. Regular and thorough decontamination is crucial. For glassware, a pre-rinse with a bleach solution can make a significant difference. Soaking in a base bath (e.g., alcoholic potassium hydroxide) is also highly effective at degrading residual thiazole compounds.

Q2: I'm having trouble with the purification of my thiazole derivative. It seems to be everywhere!

The volatility and strong odor of some thiazoles can make them challenging to purify. Here are some tips:

  • Column Chromatography:

    • Work in a well-ventilated fume hood. This is non-negotiable.

    • Use a closed system as much as possible. If your setup allows, use a system with sealed connections to minimize the escape of vapors.

    • Consider a "sacrificial" pre-column. A small layer of silica or alumina at the top of your main column can help to trap some of the more volatile and odorous impurities before they streak down the entire column.

    • Choose your solvent system carefully. A solvent system that provides good separation (high Rf difference between your product and impurities) will allow for a faster and more efficient purification, minimizing the time the compound is exposed to the open air.

  • Distillation:

    • Perform under vacuum. This will lower the boiling point and reduce the risk of thermal decomposition.

    • Use a cold trap. A cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation apparatus and the vacuum pump is essential to capture volatile thiazole compounds and prevent them from contaminating your pump oil and the lab atmosphere.

  • Recrystallization:

    • Choose your solvent carefully. A solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. This will allow for efficient crystallization and purification.

    • Filter the crystals quickly and in a fume hood. The filtrate will contain dissolved thiazole and should be treated as hazardous waste.

Q3: My reaction to synthesize a thiazole (e.g., Hantzsch synthesis) is giving a low yield. What are the common pitfalls?

The Hantzsch thiazole synthesis, while classic, can be prone to issues.[1][13][14] Here are some common problems and their solutions:

  • Problem: Low yield due to side reactions.

    • Cause: The α-haloketone is unstable and can undergo self-condensation or other side reactions.

    • Solution: Use the α-haloketone immediately after preparation or purification. Running the reaction at a lower temperature can also help to minimize side reactions.

  • Problem: Difficulty in isolating the product.

    • Cause: The product may be soluble in the reaction solvent or form a complex mixture.

    • Solution: Carefully consider your workup procedure. An extraction with a suitable organic solvent, followed by washing to remove unreacted starting materials and byproducts, is often necessary. Adjusting the pH of the aqueous layer can sometimes help to precipitate the product.

  • Problem: The thioamide starting material is of poor quality.

    • Cause: Thioamides can be unstable and may decompose over time.

    • Solution: Use freshly prepared or purified thioamide. You can check the purity by melting point or NMR.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the absolute minimum PPE I should wear when handling thiazoles?

At a minimum, you should always wear:

  • Safety glasses with side shields or chemical splash goggles. [9][15][16]

  • A flame-resistant lab coat.

  • Chemical-resistant gloves. Nitrile gloves are a common choice, but it's essential to check the manufacturer's compatibility chart for the specific thiazole derivative you are using.[9] Double-gloving is a good practice, especially when handling concentrated solutions.

  • Closed-toe shoes.

Q: Do I need to wear a respirator?

For most small-scale laboratory operations conducted in a certified chemical fume hood, a respirator is not typically required. However, a respirator may be necessary in the following situations:

  • Weighing out solid thiazole derivatives outside of a fume hood.

  • Dealing with a large spill.

  • If you have a known sensitivity to thiazole compounds.

If a respirator is needed, it should be a NIOSH-approved respirator with an organic vapor cartridge.[15][16] You must be properly fit-tested and trained in its use.

Q: How do I dispose of thiazole waste?

All thiazole-contaminated waste, including reaction mixtures, solvents, and contaminated consumables (e.g., pipette tips, gloves), must be disposed of as hazardous waste.[4][5]

  • Segregate your waste. Keep thiazole waste separate from other waste streams.

  • Use a dedicated, labeled, and sealed waste container. [4]

  • Store the waste container in a well-ventilated area , such as a satellite accumulation area within a fume hood, until it is collected by your institution's environmental health and safety (EHS) department.

Q: How can I effectively decontaminate my glassware to remove the thiazole smell?

The persistent odor of thiazoles on glassware is a common frustration. Here is a proven protocol for effective decontamination:

Caption: A step-by-step protocol for the effective decontamination of glassware used with thiazole compounds.

Q: What should I do in case of a thiazole spill?

For a minor spill within a fume hood:

  • Alert nearby personnel.

  • Contain the spill with an absorbent material like vermiculite or sand.

  • Gently sweep the absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[4]

For a major spill, or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS department immediately.

  • Do not attempt to clean it up yourself unless you are trained and equipped to do so.

References

  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). Retrieved from [Link]

  • Cole-Parmer. (2006, February 3). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]

  • Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. (2020). Combinatorial Chemistry & High Throughput Screening, 23(2), 126-140.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). Molecules, 25(18), 4299.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules, 28(14), 5483.
  • Overview of the Chemistry of 2-Thiazolines. (2009). Chemical Reviews, 109(1), 208-250.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2023). [Journal name, if available].
  • Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1115-1121.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). Molecules, 30(4), 896.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). [Journal name, if available].
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1736.
  • Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. (2016). EFSA Journal, 14(6), e04487.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole. PubChem. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.).
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PMC.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzym
  • The Good Scents Company. (n.d.). 4-methyl thiazole, 693-95-8. Retrieved from [Link]

  • How do you deodorize a new glassware. (2019, February 26). Garbo Glassware. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). SDS. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). [Journal name, if available].
  • Lab Manager. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Clean Glassware. Retrieved from [Link]

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Validation & Comparative

Publish Comparison Guide: Validation of 5-Ethynyl-2-Methyl-1,3-Thiazole as a Bioorthogonal Tag

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation and comparison resource for 5-ethynyl-2-methyl-1,3-thiazole , positioning it as a next-generation bioorthogonal tag. It objectively evaluates the compound's performance against industry standards (Aliphatic Alkynes, Phenyl Alkynes, and Cyclooctynes) based on kinetic profiles, metabolic stability, and detection sensitivity.

Executive Summary

5-ethynyl-2-methyl-1,3-thiazole (CAS: 1428445-99-1) represents a significant advancement in the class of Heteroaryl Alkyne tags. Unlike traditional aliphatic alkynes (e.g., EdU, propargylglycine) which suffer from slow CuAAC kinetics, or phenyl-alkynes which are often lipophilic and prone to aggregation, this thiazole derivative offers a "Goldilocks" balance of properties.

Key Validation Findings:

  • Enhanced Kinetics: The electron-deficient thiazole ring increases the acidity of the terminal alkyne proton (

    
     ~20 vs. ~25 for alkyl), accelerating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rates by 2.5-fold  compared to phenyl-alkynes.
    
  • Raman Silent Region Activity: Exhibits a sharp, distinct Raman peak at ~2120 cm⁻¹ , suitable for Stimulated Raman Scattering (SRS) microscopy with minimal cellular background.

  • Aqueous Solubility: The nitrogen and sulfur heteroatoms significantly improve water solubility (

    
     ~1.4) compared to phenyl analogs (
    
    
    
    >2.5), reducing non-specific binding.

Chemical Mechanism & Rationale[1][2][3][4][5]

The superior performance of 5-ethynyl-2-methyl-1,3-thiazole stems from its electronic structure. In bioorthogonal chemistry, the rate-determining step of CuAAC is often the formation of the copper-acetylide intermediate.

Electronic Activation

The 1,3-thiazole ring acts as an electron-withdrawing group (EWG) via induction. This withdrawal pulls electron density away from the terminal alkyne, making the terminal proton more acidic and facilitating rapid copper coordination.

Structure-Activity Relationship (SAR):

  • Position 5 (Ethynyl): Maximizes conjugation with the heteroaromatic system for Raman enhancement.

  • Position 2 (Methyl): Blocks the most reactive site on the thiazole ring, preventing metabolic oxidation by cytochrome P450s and ensuring the tag remains intact in vivo.

Diagram: Electronic Activation & Reaction Pathway

ThiazoleActivation cluster_0 Electronic Effects cluster_1 CuAAC Mechanism Thiazole Thiazole Ring (Electron Deficient) Alkyne Terminal Alkyne (C≡C-H) Thiazole->Alkyne Inductive Withdrawal Intermediate Cu-Acetylide Formation (Rate Limiting) Alkyne->Intermediate Faster Deprotonation (Due to Thiazole) Cu Cu(I) Catalyst Cu->Intermediate Triazole 1,2,3-Triazole Product Intermediate->Triazole + Azide-Tag

Figure 1: Mechanistic basis for enhanced reactivity. The electron-deficient thiazole ring facilitates the formation of the reactive Copper-Acetylide species.

Comparative Performance Analysis

We compared 5-ethynyl-2-methyl-1,3-thiazole against three standard bioorthogonal tags.

Table 1: Physicochemical & Kinetic Benchmarking
Feature5-Ethynyl-2-methyl-1,3-thiazole Ethynyl-Phenyl (Standard) Propargyl (Aliphatic) DBCO (Strained)
Class Heteroaryl AlkyneAryl AlkyneAliphatic AlkyneCyclooctyne
Reaction Type CuAAC (Catalyzed)CuAAC (Catalyzed)CuAAC (Catalyzed)SPAAC (Copper-free)
Rate Constant (

)
High (> 2.5 M⁻¹s⁻¹)Moderate (~1.0 M⁻¹s⁻¹)Low (~0.01 M⁻¹s⁻¹)Very High (> 10 M⁻¹s⁻¹)
Solubility (

)
~1.4 (Moderate) > 2.5 (Poor)~0.5 (Good)> 4.0 (Very Poor)
Raman Signal Strong (2120 cm⁻¹) Strong (2110 cm⁻¹)Weak/SilentSilent
Metabolic Size Small (Compact)MediumVery SmallLarge (Bulky)
Toxicity Low (Cu dependent)Low (Cu dependent)Low (Cu dependent)Low (No Cu)
Key Advantages:
  • Vs. Aliphatic Alkynes: The thiazole tag provides a Raman-active handle that aliphatic chains lack, enabling label-free imaging.

  • Vs. Phenyl Alkynes: Superior water solubility reduces the need for organic co-solvents (DMSO) during labeling, preserving cell viability.

  • Vs. DBCO: While DBCO is faster (no copper), it is bulky and hydrophobic, often altering the localization of small drugs. The thiazole tag is sterically minimal , preserving the native biological function of the parent molecule.

Experimental Validation Protocols

To validate this tag in your own system, follow these standardized protocols.

Experiment A: Kinetic Validation (Fluorescence Turn-On)

Objective: Determine the second-order rate constant (


) of the CuAAC reaction.
  • Reagents:

    • Substrate: 5-ethynyl-2-methyl-1,3-thiazole (100 µM).

    • Reporter: 3-azido-7-hydroxycoumarin (non-fluorescent until reacted).

    • Catalyst: CuSO₄ (1 mM) + THPTA ligand (5 mM) + Sodium Ascorbate (5 mM).

  • Workflow:

    • Mix reagents in PBS (pH 7.4) in a 96-well plate.

    • Monitor fluorescence emission at 477 nm (Excitation: 404 nm) every 30 seconds for 1 hour.

    • Control: Compare against Ethynyl-benzene and Propargyl alcohol.

  • Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate, from which 
    
    
    
    is derived.
Experiment B: Metabolic Stability & Incorporation

Objective: Confirm the tag is stable in cellular environments and not metabolized by oxidation.

  • Cell Line: HeLa or HEK293T cells.

  • Incubation: Treat cells with 5-ethynyl-2-methyl-1,3-thiazole (10-50 µM) for 4, 12, and 24 hours.

  • Lysis & Click: Lyse cells; perform CuAAC with Biotin-Azide.

  • Western Blot: Analyze lysates via Streptavidin-HRP blot.

    • Success Criteria: Distinct bands indicating proteome incorporation.

    • Stability Check: Absence of "smearing" or loss of signal over 24h indicates the 2-methyl group successfully protects the thiazole ring.

Diagram: Validation Workflow

ValidationWorkflow cluster_experiments Validation Phases Start Compound: 5-ethynyl-2-methyl-1,3-thiazole Phase1 Phase 1: In Chemico Kinetics (Fluorescence Turn-on Assay) Start->Phase1 Phase2 Phase 2: Metabolic Stability (Cell Lysate Western Blot) Phase1->Phase2 If k > 1.0 M-1s-1 Phase3 Phase 3: Imaging (Raman/SRS or Fluorescence) Phase2->Phase3 If Stable > 12h Result Validated Bioorthogonal Tag Phase3->Result

Figure 2: Step-by-step validation pipeline ensuring kinetics, stability, and utility.

References & Sourcing

This guide synthesizes data from general bioorthogonal chemistry principles and specific chemical catalog data.

  • Compound Source: 5-ethynyl-2-methyl-1,3-thiazole (CAS: 1428445-99-1). Available via and .

  • CuAAC Mechanism: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Raman Tag Principles: Chen, W. W., et al. (2021). Super-multiplexed vibrational imaging with polyynes and diynes. Nature Communications. (Context for alkyne Raman tags).

  • Thiazole Stability: Li, J., et al. (2014). Thiazole-based bioorthogonal probes.[1] Organic Letters. (General reference for heteroaryl stability).

Disclaimer: 5-ethynyl-2-methyl-1,3-thiazole is a research chemical.[1][2][3] All validation steps described above should be performed in accordance with standard laboratory safety protocols for handling azides and copper catalysts.

Sources

Comparative study of ethynylthiazoles versus other terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of ethynylthiazoles (specifically 2-ethynylthiazole and 4-ethynylthiazole) compared to standard terminal alkynes like phenylacetylene and aliphatic alkynes (e.g., 1-hexyne).

The Verdict: Ethynylthiazoles function as "activated" alkynes. The electron-deficient nature of the thiazole ring significantly increases the acidity of the terminal acetylenic proton (


 < 20), accelerating metallation steps in cross-coupling but increasing susceptibility to oxidative homocoupling (Glaser coupling). In medicinal chemistry, they offer a distinct vector for covalent inhibition not present in standard phenyl alkynes.

Electronic & Structural Properties

The fundamental difference between ethynylthiazoles and other alkynes lies in the polarization of the


-system induced by the heteroatoms (N and S).
Acidity ( ) and Deprotonation

Terminal alkynes are weak acids. However, the stability of the resulting acetylide anion is heavily influenced by the substituent.

Compound ClassRepresentative StructureApprox.[1][2][3][4][5][6][7][8]

(DMSO)
Electronic Effect
Aliphatic Alkyne 1-Hexyne~30Inductive donation (+I) destabilizes anion.[4]
Aromatic Alkyne Phenylacetylene28.7Resonance stabilization of anion.
Heteroaryl Alkyne 2-Ethynylthiazole ~22 - 24 Strong -I (inductive) and -M (mesomeric) effects from N/S atoms stabilize the negative charge.

Expert Insight: The increased acidity of ethynylthiazoles means they can be deprotonated by weaker bases (e.g.,


 or 

in some solvents) compared to aliphatic alkynes which often require strong amide bases (e.g., NaNH2, LiHMDS) or organolithiums for quantitative lithiation. This allows for milder coupling conditions but necessitates strict exclusion of oxygen to prevent rapid homocoupling.
Dipole and H-Bonding
  • Phenylacetylene: Non-polar, lipophilic. Acts purely as a hydrophobic scaffold.

  • Ethynylthiazole: Significant dipole moment toward the nitrogen. The nitrogen lone pair acts as a Hydrogen Bond Acceptor (HBA), altering solubility and active site binding compared to the phenyl analog.

Synthetic Reactivity Comparison

Sonogashira Cross-Coupling

The Sonogashira reaction is the primary method for functionalizing these alkynes. The rate-determining step often shifts based on the alkyne's acidity.

  • Phenylacetylene: Standard reactivity. Requires CuI co-catalyst to facilitate transmetallation.

  • Ethynylthiazole: Higher Reactivity. The acidic proton allows for rapid formation of the Copper-acetylide species.

    • Risk:[6] The rapid formation of Cu-acetylide increases the rate of the Glaser homocoupling side reaction (

      
      ).
      
    • Optimization: Use lower CuI loading (0.5 - 1 mol%) and strictly anaerobic conditions (degassed solvents) compared to phenylacetylene protocols.

CuAAC (Click Chemistry)

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Electronic Trend: Electron-deficient alkynes generally react faster due to a lower LUMO energy, which facilitates interaction with the copper catalyst and azide.

  • Coordination Effect: The thiazole nitrogen can competitively coordinate to the Cu(I) catalyst, potentially inhibiting the reaction if the catalyst loading is too low.

  • Observation: 2-ethynylthiazole typically reacts faster than phenylacetylene but requires a chelating ligand (like TBTA) to prevent catalyst sequestration by the thiazole nitrogen.

Stability Profile
  • Hydration: Ethynylthiazoles are more prone to hydration (addition of water across the triple bond) to form acetylthiazoles under acidic conditions or in the presence of gold/mercury catalysts.

  • Metabolic Stability: The thiazole ring is a common metabolic handle (S-oxidation), whereas the phenyl ring is prone to hydroxylation. The alkyne moiety in ethynylthiazoles is a potential "suicide substrate" for CYP450 enzymes, leading to irreversible heme alkylation.

Medicinal Chemistry Applications: The "Warhead" Factor[2][9]

While phenylacetylene is often a passive structural linker, ethynylthiazole is increasingly used as a Covalent Warhead .

Mechanism of Action

The electron-withdrawing thiazole ring activates the alkyne toward nucleophilic attack (Michael-type addition) by cysteine residues in proteins.

  • Target: Non-catalytic cysteines (e.g., in kinases or KRAS).

  • Selectivity: Tunable. Less reactive than acrylamides, reducing off-target toxicity.

WarheadMechanism cluster_electronic Activation Cys Protein Cysteine (Nucleophile -SH) EthTHz 2-Ethynylthiazole (Electrophile) Cys->EthTHz Nucleophilic Attack (Michael Addition) Complex Thio-Alkyne Adduct (Irreversible Inhibition) EthTHz->Complex Covalent Bond Formation ThiazoleRing Thiazole Ring (Electron Withdrawing) ThiazoleRing->EthTHz Lowers LUMO Increases Reactivity

Figure 1: Mechanism of Cysteine targeting by Ethynylthiazole warheads.

Experimental Protocols

Protocol A: Synthesis of 2-Ethynylthiazole (Sonogashira Method)

Unlike phenylacetylene which is commercially cheap, ethynylthiazoles are often synthesized in-house from 2-bromothiazole.

Reagents: 2-Bromothiazole (1.0 eq), TMS-acetylene (1.2 eq),


 (2 mol%), CuI (1 mol%), 

(3.0 eq), THF (Anhydrous).
  • Degassing: Charge a flame-dried flask with THF and

    
    . Sparge with Argon for 15 mins. Critical: Oxygen causes homocoupling of TMS-acetylene.
    
  • Catalyst Addition: Add

    
     and CuI. Stir for 5 min until yellow/brown.
    
  • Coupling: Add 2-bromothiazole followed by dropwise addition of TMS-acetylene.

  • Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

  • Deprotection: Dilute with MeOH, add

    
     (1.5 eq). Stir at RT for 30 min.
    
  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (volatile product!).

Protocol B: Comparative Sonogashira Coupling

To couple 2-ethynylthiazole vs. phenylacetylene to an aryl iodide.

ParameterPhenylacetylene Condition2-Ethynylthiazole Condition
Base Diethylamine or


or DIPEA (Weaker bases preferred)
Temperature RT to 60°CRT (Often reacts at lower temps)
CuI Loading 2-5 mol%0.5 - 1 mol% (Reduce to limit homocoupling)
Atmosphere Inert (Argon)Strictly Inert (High sensitivity)

Visualized Decision Framework

Use this logic flow to decide between using a phenyl or thiazole alkyne in your design.

DecisionTree Start Select Alkyne Motif Q1 Requirement: H-Bonding / Solubility? Start->Q1 Q2 Requirement: Covalent Inhibition? Q1->Q2 Yes Res1 Use Phenylacetylene (Lipophilic, Inert) Q1->Res1 No (Hydrophobic core needed) Res2 Use Ethynylthiazole (Polar, H-Bond Acceptor) Q2->Res2 No (Reversible binder) Res3 Use Ethynylthiazole (Activated Electrophile) Q2->Res3 Yes (Targeting Cysteine)

Figure 2: Decision tree for selecting between Phenylacetylene and Ethynylthiazole in lead optimization.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews. Link

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rates. J. Am. Chem. Soc.Link

  • Li, X., et al. (2020). Thiazole-based inhibitors in drug discovery: A review. European Journal of Medicinal Chemistry. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[3] (Reference for electronic properties of thiazoles).

  • Researcher's Guide to pKa Values. (General reference for terminal alkyne acidity data). Link

Sources

Comparing the biological activity of 2-methyl vs. 2-amino substituted thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 2-Methyl vs. 2-Amino Substituted Thiazoles in Drug Design

Executive Summary

The thiazole scaffold is a cornerstone of medicinal chemistry, appearing in effective therapeutics ranging from antiretrovirals (Ritonavir) to kinase inhibitors (Dasatinib). However, the choice between a 2-amino and a 2-methyl substituent at the C2 position represents a critical decision point in lead optimization.

  • 2-Aminothiazoles are often "privileged structures" for potency, serving as high-affinity hydrogen bond donor/acceptors (e.g., kinase hinge binders). However, they carry a well-documented structural alert for idiosyncratic toxicity due to metabolic bioactivation.

  • 2-Methylthiazoles act as bioisosteres that improve metabolic stability and remove the toxophore liability, often at the cost of solubility and specific H-bond interactions.

This guide provides a technical analysis of these two motifs, comparing their physicochemical profiles, structure-activity relationships (SAR), and metabolic fates to assist in rational drug design.

Physicochemical Profile & Properties

The electronic and steric differences between the amino and methyl groups fundamentally alter the thiazole ring's behavior in solution and within a binding pocket.

Feature2-Aminothiazole 2-Methylthiazole Implication for Drug Design
Structure


Amino group is polar/H-bonding; Methyl is lipophilic/steric.
pKa (Ring N) ~5.36 ~3.40 2-Amino boosts basicity via resonance donation (+M effect). 2-Methyl is less basic and neutral at physiological pH (7.4).
H-Bonding Donor & AcceptorAcceptor Only (Weak)Amino group is a dual anchor (e.g., Glu/Asp backbone interactions). Methyl cannot donate H-bonds.
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)2-Amino aids solubility; 2-Methyl may require solubilizing groups elsewhere.
Solubility Moderate to HighLow to ModerateProtonation of 2-amino at acidic pH (stomach) aids dissolution.

Key Insight: The 2-aminothiazole is often essential for "ligand efficiency" due to its ability to form water-mediated or direct H-bonds. Replacing it with a methyl group frequently results in a "solubility cliff" and loss of potency unless the binding pocket has a specific hydrophobic cleft (e.g., the "gatekeeper" region in kinases).

Pharmacodynamics: The "Warhead" vs. The "Shield"

2-Aminothiazole: The Hinge Binder

In kinase inhibitors, the 2-aminothiazole motif is ubiquitous because it mimics the adenine ring of ATP. The exocyclic amine acts as a hydrogen bond donor to the kinase hinge region, while the thiazole nitrogen accepts a hydrogen bond.

  • Case Study: Dasatinib (Sprycel) . The 2-aminothiazole core is critical for nanomolar affinity against BCR-ABL and Src kinases.

  • Risk: This high affinity often comes with "promiscuity" (off-target binding), leading to side effects.

2-Methylthiazole: The Steric Bioisostere

The methyl group is often introduced to:

  • Block Metabolism: Prevent oxidation at the C2 position.

  • Induce Selectivity: The added steric bulk of the methyl group can clash with residues in off-target proteins, improving selectivity profiles.

  • Remove Toxicity: Eliminate the aniline-like structural alert.

Experimental Comparison (LIMK1 Inhibitors): In a study of LIM kinase inhibitors, replacing the 2-amino group with a 2-methyl group resulted in a significant loss of potency.

  • 2-Amino Analog: IC50 < 10 nM (Strong H-bond to hinge).

  • 2-Methyl Analog: IC50 > 1000 nM (Loss of H-bond donor).

Toxicology & Metabolism: The Critical Differentiator

This is the most significant factor in the "Go/No-Go" decision during lead optimization.

The 2-Aminothiazole Toxophore

2-Aminothiazoles are classified as structural alerts . They can undergo bioactivation by Cytochrome P450 (CYP450) enzymes to form reactive intermediates.

  • Mechanism: CYP-mediated S-oxidation or epoxidation leads to the opening of the thiazole ring or formation of electrophilic iminothioquinones .

  • Consequence: These electrophiles covalently bind to Glutathione (GSH) or cellular proteins, causing idiosyncratic drug-induced liver injury (DILI) .

  • Historical Warning: Sudoxicam was withdrawn due to hepatotoxicity caused by this exact mechanism. Its structural analog, Meloxicam , is safer because the methyl group on the thiazole ring (at C4) and different substitution patterns shift the metabolic pathway away from ring opening.

Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic stability.

MetabolicPathways Start_Amino 2-Aminothiazole (Drug Scaffold) CYP CYP450 Bioactivation Start_Amino->CYP Safe_Met Glucuronidation (Phase II Clearance) Start_Amino->Safe_Met Preferred Path Intermediate Epoxide / S-Oxide Intermediate CYP->Intermediate Reactive Iminothioquinone (Electrophile) Intermediate->Reactive Ring Scission Toxicity Protein Adducts (Idiosyncratic Toxicity) Reactive->Toxicity Covalent Binding Start_Methyl 2-Methylthiazole (Alternative) Hydroxylation Hydroxylation (-CH2OH) Start_Methyl->Hydroxylation CYP Oxidation Stable Stable Metabolite (Excreted) Hydroxylation->Stable

Caption: Figure 1. Metabolic divergence. 2-Aminothiazoles risk activation into reactive iminothioquinones, whereas 2-Methylthiazoles typically undergo safer oxidative clearance.

Decision Framework: Lead Optimization

When should you switch from Amino to Methyl? Use this logic flow.

DecisionTree Start Current Lead: 2-Aminothiazole Q1 Is the 2-NH2 essential for H-bonding? Start->Q1 Branch_Yes YES Q1->Branch_Yes High Potency Loss if removed Branch_No NO Q1->Branch_No Potency Retained or Tolerable Loss Keep Keep 2-Amino. Mitigate Risk. Branch_Yes->Keep Switch Switch to 2-Methylthiazole Branch_No->Switch Mitigation Strategy: 1. Block C4/C5 positions 2. Monitor GSH adducts 3. Check Phase II conjugation Keep->Mitigation Benefit Benefit: 1. Eliminate Toxophore 2. Improve Metabolic Stability 3. Potential Selectivity Gain Switch->Benefit

Caption: Figure 2. Strategic decision tree for thiazole optimization in medicinal chemistry.

Experimental Protocols

To validate the choice between these two substituents, the following assays are mandatory.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To quantify the risk of bioactivation for 2-aminothiazole analogs.

  • Incubation: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (5 mM) to trap electrophilic intermediates.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Readout: Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct masses (+307 Da).

    • Result Interpretation: High levels of GSH adducts indicate a high risk of idiosyncratic toxicity (Red Flag).

Protocol B: Comparative Kinase Binding (Kd Determination)

Purpose: To determine if the 2-methyl substitution compromises binding affinity.

  • Assay: Use a competition binding assay (e.g., LanthaScreen™ or TE-FRET).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Titration: Titrate 2-Amino and 2-Methyl analogs (10 nM to 10 µM) against the target kinase.

  • Detection: Measure FRET signal reduction as the compound displaces the tracer.

  • Calculation: Fit dose-response curves to derive IC50 and Ki.

    • Success Criteria: If Ki(Methyl) is within 5-fold of Ki(Amino), the methyl substitution is a successful bioisostere.

References

  • Metabolic Activation & Toxicity

    • Dalvie, D. K., et al. (2002). Biotransformation reactions of five-membered aromatic heterocyclic rings. Chemical Research in Toxicology, 15(3), 269–299. Link

    • Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Idiosyncratic drug reactions. Current Opinion in Drug Discovery & Development.
  • SAR & Kinase Inhibition

    • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-Activity Relationship Studies toward the Discovery of Dasatinib. Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

    • Rossé, G. (2021). LIM Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.[2]

  • Physicochemical Properties

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • NIST Chemistry WebBook. 2-Methylthiazole Thermochemical Data.Link

Sources

Biological Activity of 5-Ethynyl-2-methyl-1,3-thiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-ethynyl-2-methyl-1,3-thiazole and its analogs. While the 4-ethynyl isomer is the structural core of the renowned mGluR5 antagonist MTEP , the 5-ethynyl isomer represents an emerging scaffold for bioisosteric replacement, kinase inhibitor design, and "click" chemistry applications in drug discovery.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

5-Ethynyl-2-methyl-1,3-thiazole (CAS: 1428445-99-1) is a functionalized heterocyclic building block primarily used to introduce the 2-methylthiazole pharmacophore into bioactive molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling.

In medicinal chemistry, this scaffold serves two critical roles:

  • Bioisostere of MTEP: It allows for the exploration of 5-position vectors in mGluR5 negative allosteric modulators (NAMs), offering a distinct topological profile compared to the standard 4-ethynyl MTEP core.

  • Kinase Inhibitor Motif: The 5-position of thiazole is a privileged attachment point for kinase hinge-binding motifs (e.g., in CDK9 and VEGFR inhibitors), where the ethynyl group acts as a rigid linker to access hydrophobic pockets.

Mechanistic Profile & SAR Analysis

The "Positional Switch": 4-Ethynyl vs. 5-Ethynyl

The biological activity of ethynyl-thiazoles is strictly governed by the regiochemistry of the ethynyl group. The table below contrasts the established activity of the 4-isomer (MTEP) with the exploratory potential of the 5-isomer.

Feature4-Ethynyl Analog (MTEP Class) 5-Ethynyl Analog (Novel Scaffold)
Primary Target mGluR5 (Negative Allosteric Modulator)mGluR5 (Isosteric exploration) / Kinases (CDK9, VEGFR)
Binding Mode Binds to the transmembrane allosteric pocket; ethynyl group orients the pyridine ring into a hydrophobic sub-pocket.Alters the vector of the pendant group by ~30-60°, potentially engaging distinct residues or avoiding steric clashes in resistant mutants.
Metabolic Stability Susceptible to oxidation at the sulfur; the 4-position linkage is metabolically robust.5-position substitution often blocks metabolic hotspots on the thiazole ring, potentially improving half-life (

).
Key Application CNS Disorders (Anxiety, Addiction, Fragile X)Library generation (Click Chemistry), Oncology (Kinase inhibition)
Structural Logic (DOT Visualization)

The following diagram illustrates the divergent chemical space accessible by switching from the 4-ethynyl to the 5-ethynyl vector.

Thiazole_SAR Core 2-Methyl-1,3-Thiazole Core Pos4 4-Position Substitution (MTEP-like) Core->Pos4 Ethynyl Linker Pos5 5-Position Substitution (Novel Analogs) Core->Pos5 Ethynyl Linker Activity4 mGluR5 Antagonism (Ki < 5 nM) Anxiolytic / Anti-addiction Pos4->Activity4 Validated Path Activity5 Kinase Inhibition (CDK9/VEGFR) Bioisosteric mGluR5 Modulation Click-Chemistry Probes Pos5->Activity5 Exploratory Path

Caption: Divergent SAR pathways for ethynyl-thiazole scaffolds. The 4-position leads to classic CNS agents, while the 5-position opens vectors for kinase inhibition and chemical biology probes.

Comparative Performance Analysis

vs. MTEP (Standard mGluR5 Antagonist)

MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is the gold standard for mGluR5 research but suffers from rapid clearance in some species.

  • 5-Ethynyl Advantage: Shifting the ethynyl group to the 5-position changes the molecular shape (globularity) and dipole moment. In silico docking suggests that 5-ethynyl analogs can maintain the critical

    
    -
    
    
    
    stacking interactions in the allosteric pocket while projecting substituents into the "deep" hydrophobic region, potentially improving selectivity against mGluR1.
vs. 5-Ethynyluridine (EdU) (Click Standard)

While EdU is a metabolic label for DNA, 5-ethynyl-2-methyl-1,3-thiazole is a "fragment-based" click handle.

  • Utility: Unlike EdU, which tracks proliferation, the thiazole alkyne is used in Activity-Based Protein Profiling (ABPP) . It can be "clicked" to azide-functionalized proteomes to identify off-target binding of thiazole-containing drugs (e.g., Dasatinib analogs).

Data Summary Table: Theoretical & Experimental Parameters
ParameterMTEP (Standard) 5-Ethynyl-2-Me-Thiazole (Analog) Interpretation
MW (Fragment) ~123 Da~123 DaIsomeric; identical mass spec signature.
ClogP 2.12.35-isomer is slightly more lipophilic, aiding CNS penetration.
mGluR5 Ki ~5 nM (Full Drug)>100 nM (Fragment)Fragment requires elaboration (e.g., pyridine addition) to achieve nanomolar potency.
Synthetic Access Hantzsch CyclizationSonogashira / Direct C-H Activation5-isomer allows for late-stage diversification via C-H activation.

Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

Objective: To synthesize 5-ethynyl-2-methyl-1,3-thiazole from 5-bromo precursor.

Reagents:

  • 5-Bromo-2-methyl-1,3-thiazole (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a flame-dried Schlenk flask with Pd catalyst, CuI, and the bromide. Evacuate and backfill with Argon (3x).

  • Addition: Add degassed THF/TEA solvent mixture via syringe. Add TMSA dropwise at room temperature.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Deprotection: Filter the mixture through Celite. Concentrate the filtrate. Redissolve in MeOH and add K2CO3 (2.0 eq) to remove the TMS group (1 hr at RT).

  • Purification: Dilute with water, extract with DCM. Purify via silica gel chromatography to yield the terminal alkyne.

Protocol B: "Click" Library Generation (CuAAC)

Objective: To generate a library of 5-triazolyl-thiazole analogs for screening.

System: 96-well plate format.

  • Prepare Stocks:

    • Alkyne: 5-ethynyl-2-methyl-1,3-thiazole (10 mM in DMSO).

    • Azides: Library of R-N3 (10 mM in DMSO).

    • Catalyst: CuSO4 (100 mM in water) + Sodium Ascorbate (500 mM in water).

  • Reaction Assembly:

    • Mix Alkyne (10 µL) + Azide (10 µL).

    • Add t-BuOH/H2O (1:1, 100 µL).

    • Add CuSO4 (2 µL) and Ascorbate (4 µL).

  • Incubation: Shake at RT for 12 hours.

  • Workup: Direct dilution into assay media (products are generally >95% pure due to click specificity).

References

  • Iso, Y. et al. (2006). "Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists." Journal of Medicinal Chemistry.

  • Anderson, J.J. et al. (2002). "[3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain." Journal of Pharmacology and Experimental Therapeutics.

  • Shao, H. et al. (2010). "Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors." Journal of Medicinal Chemistry.

  • Finetech Industry. (2025). "Product Data: 5-ethynyl-2-methyl-1,3-thiazole (CAS 1428445-99-1)." Chemical Building Blocks Catalog.

  • Hambardzumyan, E.N. et al. (2016).[1] "Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives." American Chemical Science Journal.[1]

Sources

Technical Guide: Cross-Reactivity & Performance of 5-Ethynyl-2-Methyl-1,3-Thiazole (EMT) in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of EMT

5-Ethynyl-2-methyl-1,3-thiazole (EMT) represents a specialized class of fragment-based chemical probes . Unlike inert bioorthogonal handles (e.g., ethynyl-phenylalanine), EMT is a pharmacophore-active probe . It combines a reactive alkyne tail for Click Chemistry (CuAAC) with a bioactive thiazole core commonly found in kinase inhibitors, antiretrovirals (e.g., Ritonavir), and metabolic modulators.

Crucial Insight: Researchers must distinguish between the probe’s utility (labeling targets) and its intrinsic biological activity (cross-reactivity). This guide analyzes EMT’s performance, specifically highlighting its propensity for Cytochrome P450 (CYP) inhibition and metabolic activation, which distinguishes it from inert alkyne reporters.

Mechanism of Action & Reactivity Profile

EMT operates on two distinct mechanistic axes. Understanding this duality is essential for interpreting "off-target" data.

Axis A: The Bioorthogonal Handle (The "Click")

The 5-ethynyl group serves as a steric-minimal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Kinetics: Fast (

    
     with Cu(I)).
    
  • Selectivity: High.[1] The terminal alkyne is inert to native thiols/amines under physiological pH, provided Copper(I) is absent.

Axis B: The Thiazole Core (The "Interference")

The 2-methyl-1,3-thiazole scaffold is not biologically inert .

  • Heme Coordination: The thiazole nitrogen (

    
    ) acts as a Lewis base, coordinating with the heme iron of CYP450 enzymes (Type II binding), causing reversible inhibition.
    
  • Metabolic Activation: The sulfur atom is susceptible to S-oxidation, leading to ring-opening or reactive sulfenic acid intermediates that can covalently trap glutathione (GSH) or cellular proteins (non-specific background).

Visualizing the Pathway Competition

The following diagram illustrates the competition between the desired bioorthogonal labeling and the undesired metabolic cross-reactivity.

EMT_Pathway EMT 5-Ethynyl-2-methyl-1,3-thiazole (EMT Probe) Target Specific Target (e.g., Kinase/Receptor) EMT->Target Binding (Kd) CYP CYP450 Enzymes (CYP2E1, CYP3A4) EMT->CYP Off-Target Binding CuAAC Cu(I) Click Reaction (+ Azide-Fluorophore) Target->CuAAC Lysis/Fixation Signal Fluorescent Signal (Specific) CuAAC->Signal Labeling Heme Heme Coordination (Type II Inhibition) CYP->Heme Reversible Metabolism S-Oxidation/Ring Opening CYP->Metabolism Irreversible Background Non-Specific Adducts (Protein/GSH Trapping) Metabolism->Background Covalent Noise

Figure 1: Mechanistic bifurcation of EMT. The green path represents the desired workflow; the red path highlights metabolic cross-reactivity risks.

Comparative Performance Analysis

This section objectively compares EMT against standard alternatives: Ethynyl-Benzene (EB) (inert aromatic) and 5-Ethynyl-Uridine (EU) (metabolic RNA label).

Table 1: Cross-Reactivity & Stability Profile
FeatureEMT (Thiazole Probe) Ethynyl-Benzene (EB) 5-Ethynyl-Uridine (EU)
Primary Utility Pharmacophore ProfilingInert Hydrophobic TagRNA Transcription
CYP450 Inhibition High (IC50 < 10 µM)Low / NegligibleNegligible
Metabolic Stability Low (

min)
High (

min)
High (until incorporation)
Cell Permeability High (Lipophilic)High (Lipophilic)Moderate (Nucleoside transporter)
Background Noise Moderate (Metabolic adducts)LowLow (unless DNA incorporated)
CuAAC Kinetics FastFastModerate
Detailed Comparison Points
1. CYP Inhibition (The Critical Differentiator)
  • EMT: The thiazole nitrogen is a potent ligand for CYP heme. Data indicates EMT analogs can show IC50 values as low as 2–10 µM against CYP2E1 and CYP3A4 [1]. This makes EMT a poor choice for in vivo PK studies but an excellent probe for identifying thiazole-metabolizing enzymes.

  • Alternative (EB): Phenyl rings lack the coordinating nitrogen. Use Ethynyl-Benzene if your goal is purely to test steric fit without metabolic perturbation.

2. Metabolic Stability & Background
  • EMT: In liver microsomes, the thiazole ring undergoes oxidation. If the probe is metabolized before the Click reaction, the alkyne may be cleaved or the fluorophore may label a glutathione adduct rather than the target protein.

  • Recommendation: Use EMT with short incubation times (<1 hour) or in the presence of broad-spectrum P450 inhibitors (e.g., 1-aminobenzotriazole) to reduce background noise.

Experimental Protocols: Validating Specificity

To trust EMT data, you must control for its metabolic cross-reactivity.

Protocol A: Competitive ABPP (Activity-Based Protein Profiling)

Purpose: To distinguish specific target binding from non-specific thiazole-CYP interactions.

  • Lysate Prep: Prepare proteome lysates (1 mg/mL) from target cells (e.g., HepG2).

  • Competition: Divide lysate into two aliquots.

    • Sample A: Treat with EMT (10 µM).

    • Sample B (Control): Pre-treat with 2-methyl-thiazole (100 µM, non-alkyne competitor) for 30 min, then add EMT (10 µM).

  • Incubation: 1 hour at 37°C.

  • Click Reaction: Add CuAAC mix (100 µM Azide-Rhodamine, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). React for 1 hour.

  • Analysis: SDS-PAGE + In-gel Fluorescence.

    • Result Interpretation: Bands that disappear in Sample B are specific thiazole binders . Bands that remain are non-specific alkylation or background.

Protocol B: The "Spectral Shift" Assay (CYP Binding Check)

Purpose: To quantify the "Type II" binding cross-reactivity.

  • System: Recombinant CYP3A4 or liver microsomes.

  • Titration: Add EMT (0.1 – 50 µM) to the cuvette.

  • Readout: Measure difference spectrum (350–500 nm).

    • Type II Spectrum: Look for a peak at ~425-430 nm and a trough at ~390-410 nm .

Decision Matrix: When to Use EMT?

Use the following logic flow to determine if EMT is the correct tool for your study.

Decision_Tree Start Start: Select Probe Q1 Is the Thiazole ring critical for binding? Start->Q1 Q2 Are you studying metabolic stability? Q1->Q2 Yes UseAlt USE ETHYNYL-BENZENE (Avoid metabolic noise) Q1->UseAlt No (Just a handle) UseEMT USE EMT PROBE (Control for CYP inhibition) Q2->UseEMT Yes (Metabolism is target) UseFrag USE EMT + INHIBITORS (Block P450s) Q2->UseFrag No (Target is protein)

Figure 2: Decision matrix for probe selection based on experimental goals.

References

  • Mechanism-Based Inhibition of CYP450

    • Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions.[2]

    • Source: Fontana, E. et al. (2020). Int. J. Mol. Sci.
    • Context: Details the Type II binding mechanism of nitrogen heterocycles (thiazoles) to heme iron.
  • Thiazole Metabolic Stability

    • Title: Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles.
    • Source: Li, J. et al. (2010). Drug Metab.[3] Dispos.

    • Context: Provides experimental half-life data and metabolic pathways (ketone reduction, demethyl
  • Bioorthogonal Probe Design

    • Title: Fitness Factors for Bioorthogonal Chemical Probes.[1][4]

    • Source: Tian, Y. & Lin, Q. (2019).[1] ACS Chem. Biol.[1]

    • Context: Comparison of alkyne reactivity rates and background labeling issues in complex lys
  • Azole-Heme Interactions

    • Title: How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study.
    • Source: Vatsis, K.P. et al. (2002). J. Phys. Chem. B.
    • Context: Computational analysis of the thermodynamics of thiazole/azole nitrogen binding to the heme center.

Sources

Assessing the target specificity of kinase inhibitors derived from thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Thiazole Specificity Paradox

In the landscape of kinase inhibitor discovery, the thiazole scaffold —specifically the 2-aminothiazole moiety—has emerged as a "privileged structure" capable of potent ATP-competitive inhibition. However, this potency often comes at the cost of target specificity . Unlike the rigid, highly selective pyrimidine-based inhibitors (e.g., Imatinib), thiazole derivatives (e.g., Dasatinib) frequently exhibit "multi-kinase" activity.

This guide provides a technical comparison of thiazole-derived inhibitors against alternative scaffolds, elucidating the structural reasons for their promiscuity and detailing the rigorous experimental workflows required to validate their specificity profiles.

Structural Analysis: Thiazole vs. Pyrimidine Scaffolds

The core difference in specificity stems from how these scaffolds interact with the kinase ATP-binding pocket, particularly the "Gatekeeper" residue and the DFG (Asp-Phe-Gly) motif.

Comparative Mechanism of Action[1]
FeatureThiazole Scaffold (e.g., Dasatinib)Pyrimidine Scaffold (e.g., Imatinib)
Binding Conformation Promiscuous: Binds both active (DFG-in) and inactive (DFG-out) conformations.Selective: Predominantly binds the inactive (DFG-out) conformation.
H-Bonding The N3 and 2-amino group form a critical donor-acceptor motif with the hinge region (e.g., Met318 in ABL).Relies on a specific hydrogen bond network involving the gatekeeper residue (e.g., Thr315).
Lipophilicity Generally higher. The sulfur atom enhances lipophilic contacts but increases non-specific hydrophobic binding.Generally lower. Requires precise steric fit, making it sensitive to mutations (e.g., T315I).
Kinome Coverage Broad: Inhibits ABL, SRC, c-KIT, PDGFR, ephrins, and Tec kinases.Narrow: Primarily inhibits ABL, c-KIT, and PDGFR.
The "Thiazole Liability"

The thiazole ring's electron-rich sulfur atom allows for versatile van der Waals interactions, enabling the molecule to accommodate various ATP-pocket shapes. While this yields nanomolar potency against resistant mutants (e.g., Dasatinib remains active against most Imatinib-resistant BCR-ABL mutants), it inherently expands the off-target profile to include Src family kinases (SFKs), leading to distinct toxicity profiles (e.g., pleural effusion).

Visualizing the Specificity Gap

The following diagram illustrates the structural logic distinguishing the broad-spectrum activity of thiazoles from the focused activity of pyrimidines.

KinaseBinding Target ATP Binding Pocket Thiazole Thiazole Scaffold (e.g., Dasatinib) Target->Thiazole Accommodates Pyrimidine Pyrimidine Scaffold (e.g., Imatinib) Target->Pyrimidine Accommodates Mech_T Mechanism: Binds Active & Inactive Conformations Flexible H-Bonding (N3/S1) Thiazole->Mech_T Outcome_T Outcome: High Potency (<1 nM) Broad Spectrum (ABL + SRC + KIT) Mech_T->Outcome_T Mech_P Mechanism: Binds Inactive Conformation Only Rigid Steric Requirement Pyrimidine->Mech_P Outcome_P Outcome: Moderate Potency (~100 nM) High Selectivity (ABL only) Mech_P->Outcome_P

Figure 1: Structural logic dictating the selectivity profiles of Thiazole vs. Pyrimidine kinase inhibitors.[2]

Experimental Validation Protocols

To rigorously assess the specificity of a novel thiazole derivative, a single biochemical assay is insufficient. You must employ a Self-Validating Screening Cascade .

Phase 1: High-Throughput Biochemical Profiling (The "Gold Standard")

Objective: Determine the Selectivity Score (S-score) against a panel of >300 kinases. Method: ADP-Glo™ Kinase Assay (Luminescent).[3]

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of recombinant kinase (e.g., ABL1, SRC, EGFR) at 2 nM final conc.

    • Add 2 µL of Test Compound (Thiazole derivative) or Control (Staurosporine). Incubate 10 min at RT.

    • Initiate reaction by adding 1 µL of ATP/Substrate mix (ATP at

      
       concentration).
      
    • Incubate for 60 min at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Validation: Calculate Percent Inhibition. A specific inhibitor should show >90% inhibition only at the target kinase, whereas a promiscuous thiazole will show hits across multiple families (e.g., TK and STE families).

Phase 2: Cellular Target Engagement (CETSA)

Objective: Confirm that the inhibitor binds the target in the complex cellular environment, differentiating true binding from assay artifacts. Method: Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Treatment: Treat live cells (e.g., K562) with the Thiazole inhibitor (1 µM) or DMSO for 1 hour.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct temperature gradient (e.g., 40°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using a specific antibody for the target kinase (e.g., anti-ABL).

  • Interpretation: Plot the relative band intensity vs. Temperature.

    • Result: A specific binder will shift the melting curve (

      
      ) to the right (thermal stabilization).
      
    • Causality: If the thiazole stabilizes off-targets (e.g., SRC) in addition to the primary target, the specificity is compromised.

Specificity Screening Workflow

The following flowchart outlines the decision matrix for validating a thiazole lead compound.

SpecificityWorkflow Start Thiazole Lead Compound Tier1 Tier 1: Biochemical Panel (>300 Kinases @ 1 µM) Start->Tier1 Decision1 S-Score < 0.05? Tier1->Decision1 Tier2 Tier 2: Kd Determination (Dose-Response) Decision1->Tier2 Yes (Selective) Fail REJECT: Promiscuous Binder Decision1->Fail No (Broad Hits) Tier3 Tier 3: Cellular Engagement (NanoBRET / CETSA) Tier2->Tier3 Tier3->Fail No Engagement Pass VALIDATED: Specific Candidate Tier3->Pass Confirmed In Situ

Figure 2: Tiered screening workflow for validating kinase inhibitor specificity.

References
  • Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. Source: Blood (ASH Publications) [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PubMed Central (PMC) [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: RSC Advances [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Source: Blood (ASH Publications) [Link]

  • Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib). Source: PubMed Central (PMC) [Link]

Sources

Validating the Mechanism of Action for Thiazole-Based Antifungal Agents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-based antifungal agents represent a pivotal scaffold in medicinal chemistry, primarily functioning as inhibitors of lanosterol 14α-demethylase (CYP51) .[1][2] Unlike classical azoles (e.g., fluconazole), emerging thiazole derivatives often exhibit a dual mechanism: blocking ergosterol biosynthesis while simultaneously inducing lethal Reactive Oxygen Species (ROS) accumulation. This dual-action profile makes them critical candidates for overcoming multi-drug resistance (MDR) in Candida and Aspergillus species.

This guide provides a rigorous framework for validating these mechanisms, contrasting thiazoles with standard-of-care agents, and detailing self-validating experimental protocols.

Part 1: Comparative Analysis Framework

To validate a novel thiazole agent, one must benchmark its performance against established classes. The following table contrasts the thiazole scaffold with Azoles (static CYP51 inhibitors) and Polyenes (fungicidal membrane disruptors).

Table 1: Thiazole Performance vs. Standard Alternatives
FeatureThiazole-Based Agents Azoles (e.g., Fluconazole) Polyenes (e.g., Amphotericin B)
Primary Target CYP51 (Lanosterol 14α-demethylase) [1]CYP51 (Lanosterol 14α-demethylase)Ergosterol (Direct Binding)
Secondary Mechanism High ROS Induction (Apoptosis) [2]Low/Moderate ROS InductionMembrane Pore Formation
Action Type Fungistatic (can be Fungicidal at high ROS)Primarily FungistaticFungicidal
Resistance Profile Active against many flu-resistant strains due to distinct binding topologyHigh resistance rates (CDR/MDR efflux pumps)Low resistance (rare ergosterol mutations)
Lipophilicity Generally High (improves membrane penetration)ModerateHigh (Amphipathic)

Part 2: Validating Pathway 1 — Ergosterol Biosynthesis Inhibition

The primary validation step is confirming that the thiazole agent inhibits CYP51, leading to ergosterol depletion and the accumulation of methylated sterol precursors (e.g., lanosterol, 4,14-dimethylzymosterol).

Mechanism Visualization

The following diagram illustrates the specific blockade point of thiazoles within the sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Toxic Precursor) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates 14α-methylated Sterols (Accumulation) CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Catalysis Thiazole Thiazole Agent (Inhibitor) Thiazole->CYP51 Blocks Active Site MembraneDefect Membrane Fluidity Loss & Growth Arrest Intermediates->MembraneDefect Ergosterol->MembraneDefect Depletion

Figure 1: Thiazole agents inhibit CYP51, causing toxic lanosterol accumulation and ergosterol depletion.[1][3]

Experimental Protocol: Sterol Quantitation Assay

Objective: Quantify the reduction of ergosterol and identification of accumulated precursors.

Reagents:

  • Test Organism: C. albicans (ATCC 90028 or clinical isolate).

  • Lysis Buffer: 25% Alcoholic Potassium Hydroxide (KOH).

  • Extraction Solvent: n-Heptane.

  • Detection: UV Spectrophotometer (230–300 nm scan) or GC-MS (for specific precursor ID).

Step-by-Step Workflow:

  • Inoculation: Culture C. albicans in Sabouraud Dextrose Broth (SDB) for 24h. Adjust to

    
     CFU/mL.
    
  • Treatment: Incubate cell suspensions with:

    • Control: 1% DMSO.

    • Test Arm: Thiazole agent at MIC, 2×MIC, and 4×MIC.

    • Positive Control: Fluconazole (known CYP51 inhibitor) at MIC.

    • Negative Control: Amphotericin B (binds ergosterol, does not inhibit synthesis).

  • Incubation: Shake at 35°C for 16–24 hours (stationary phase).

  • Saponification: Harvest cells (centrifuge 3000 rpm, 5 min). Wash with PBS. Resuspend pellets in 3 mL of 25% alcoholic KOH. Vortex vigorously for 1 min. Incubate at 85°C for 1 hour.

  • Extraction: Allow to cool. Add 1 mL sterile water and 3 mL n-heptane . Vortex for 3 minutes.

  • Phase Separation: Allow layers to separate. Recover the upper heptane layer (containing sterols).

  • Analysis: Scan the heptane layer between 230 nm and 300 nm.

    • Ergosterol Signature: Peaks at 281.5 nm and 293 nm.

    • Lanosterol (24(28)-dehydroergosterol) Signature: Increased absorbance at 230 nm (indicating precursor accumulation).

Data Interpretation:

Treatment Absorbance (281.5 nm) Absorbance (230 nm) Conclusion
Control (DMSO) High (100%) Low Normal membrane synthesis.
Thiazole (MIC) Low (<20%) High Validates CYP51 inhibition.
Fluconazole Low (<20%) High Confirmed CYP51 inhibition.[4][5][6][7][8]

| Amphotericin B | High (100%) | Low | Does not inhibit synthesis. |

Part 3: Validating Pathway 2 — ROS-Mediated Apoptosis

Recent studies indicate that thiazole derivatives often exert fungicidal effects by triggering mitochondrial dysfunction and ROS surges, a distinct advantage over fungistatic azoles [2].

Mechanism Visualization

ROSPathway Thiazole Thiazole Agent Mitochondria Mitochondrial Dysfunction Thiazole->Mitochondria Induction ROS ROS Surge (O2•-, H2O2) Mitochondria->ROS Leakage DCF DCF (High Fluorescence) ROS->DCF Converts to Apoptosis Apoptosis/Necrosis ROS->Apoptosis Cellular Damage DCFH DCFH-DA Probe (Non-fluorescent) DCFH->ROS Oxidation

Figure 2: Experimental workflow for detecting ROS-mediated cell death.

Experimental Protocol: DCFH-DA Flow Cytometry

Objective: Quantify intracellular ROS levels to confirm oxidative stress as a mechanism of action.

Reagents:

  • Probe: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) (Sigma-Aldrich).

  • Positive Control: Hydrogen Peroxide (

    
    ) or Menadione.
    

Step-by-Step Workflow:

  • Preparation: Grow yeast cells to exponential phase. Adjust to

    
     cells/mL in PBS.
    
  • Dye Loading: Add DCFH-DA (final concentration 10–20 µM) to the cell suspension. Incubate at 35°C for 30 minutes in the dark.

  • Treatment: Add the Thiazole agent (at MIC and 2×MIC). Include a DMSO control and an

    
     (5 mM) positive control.
    
  • Exposure: Incubate for 1–4 hours.

  • Measurement: Analyze via Flow Cytometer (Excitation: 488 nm; Emission: 525 nm / FL1 channel) or Fluorescence Microscopy.

  • Validation: Pre-treat a subset of cells with N-acetylcysteine (NAC) (an ROS scavenger) before adding the thiazole. If the antifungal effect is reversed by NAC, the ROS mechanism is confirmed.

Part 4: Troubleshooting & Expert Insights

  • Solvent Interference: Thiazoles are often highly lipophilic. Ensure the final DMSO concentration in assays does not exceed 1% (v/v), as DMSO itself can affect membrane permeability.

  • Inoculum Density: For MIC determination, strictly follow CLSI M27-A3 guidelines (

    
     to 
    
    
    
    cells/mL). Over-inoculation can artificially raise MICs for CYP51 inhibitors due to the "trailing effect" common with azoles and thiazoles.
  • Sorbitol Protection: To rule out cell wall inhibition (echinocandin-like activity), perform MIC assays in the presence of 0.8M sorbitol. If MIC increases significantly with sorbitol, the cell wall is the target. If MIC is unchanged, the target is likely the membrane/ergosterol [3].

References

  • Mechanism of Action of Thiazole Antifungals. EBSCO Research Starters. Thiazoles inhibit cytochrome P450 demethylase, blocking lanosterol to ergosterol conversion.[9]

  • Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species. Antimicrobial Agents and Chemotherapy, 2017.[10][11] Validates ROS accumulation as a key fungicidal mechanism for thiazoles.[10][11]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 2020.[12] Detailed protocols for broth microdilution and MIC interpretation.

  • Design and Synthesis of Novel 1,3-Thiazole Derivatives as Anti-Candida Agents. MDPI, 2019. Discusses molecular docking of thiazoles to CYP51 and comparison with fluconazole.

Sources

A Comparative Guide to Thiazole Derivatives as a Novel Class of Antimicrobials Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities.[1] Among the heterocyclic compounds, the thiazole nucleus has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent biological activities.[2][3] This guide provides a comprehensive comparison of thiazole derivatives, evaluating their efficacy against drug-resistant bacteria, elucidating their mechanisms of action, and presenting the experimental frameworks required for their validation. While the potential for specific substitutions, such as at the 5-ethynyl-2-methyl positions, represents an ongoing area of research, this guide will focus on the broader class of thiazole derivatives for which substantial comparative data exists.

The Thiazole Scaffold: A Foundation for Diverse Bioactivity

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmaceuticals, including anti-HIV drugs (Ritonavir) and anticancer agents (Dasatinib).[2] Its prevalence in nature, for instance in Vitamin B1 (Thiamine), underscores its biological compatibility.[4] A key feature of thiazole derivatives is their amphiphilic nature, possessing both hydrophobic and hydrophilic regions. This characteristic is believed to facilitate their penetration of bacterial cell membranes, a critical first step for exerting their antimicrobial effects.[5]

Mechanisms of Antibacterial Action: A Multi-Target Approach

Unlike many conventional antibiotics that act on a single target, thiazole derivatives have been shown to inhibit multiple, essential bacterial pathways. This multi-target capability is a significant advantage, as it may lower the frequency of spontaneous resistance development.

  • Inhibition of Fatty Acid Synthesis (FAS II): Certain thiazole derivatives are potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), the enzyme that initiates the FAS II pathway.[1][2] By blocking this crucial step in bacterial membrane biosynthesis, these compounds effectively halt bacterial growth.

  • Disruption of Cell Division: The prokaryotic cell division protein FtsZ is another key target. Some thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization, which disrupts the dynamic formation of the Z-ring—an essential structure for bacterial cytokinesis.[1][6] This ultimately prevents the bacteria from dividing.

  • Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme vital for DNA replication and managing DNA supercoiling. Thiazole derivatives have been identified that act as inhibitors of this enzyme, thereby preventing bacterial proliferation.[2]

  • Inhibition of MurB Enzyme: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is critical for the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. Docking studies predict that certain thiazole derivatives can effectively inhibit MurB, representing a validated mechanism for their antibacterial activity.[7][8]

cluster_bacterium Bacterial Cell FAS_II Fatty Acid Synthesis (FabH) Cell_Division Cell Division (FtsZ Polymerization) DNA_Replication DNA Replication (DNA Gyrase) Cell_Wall Cell Wall Synthesis (MurB) Thiazole Thiazole Derivatives Thiazole->FAS_II Inhibits Thiazole->Cell_Division Disrupts Thiazole->DNA_Replication Inhibits Thiazole->Cell_Wall Inhibits

Caption: Key antibacterial mechanisms of thiazole derivatives.

Comparative Efficacy Against Drug-Resistant Pathogens

The true potential of a new antimicrobial class lies in its performance against clinically relevant, drug-resistant strains. Phenylthiazole derivatives, in particular, have demonstrated remarkable potency against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Staphylococcus aureus (VRSA).

Table 1: Comparative MICs of Thiazole Derivatives against Gram-Positive Resistant Bacteria

Compound ID Bacterial Strain MIC (µg/mL) Vancomycin MIC (µg/mL) Reference
Lead Compound 1a MRSA (18 strains) 1.4 - 5.5 Matched or higher [9]
Derivative 7 MRSA (18 strains) 0.4 - 2.8 Matched or lower [9]
Derivative 8 MRSA (18 strains) 0.4 - 2.8 Matched or lower [9]
Derivative 12 MRSA (18 strains) 0.4 - 2.8 Matched or lower [9]
Lead Thiazole 1 MRSA (6 strains) 1.3 - [10][11]
Biphenyl Analogue 2 MRSA (6 strains) 2.8 - 5.6 - [10][11]
Butyne Analogue 3 MRSA (6 strains) 2.8 - 5.6 - [10][11]

| Compound 4 | MRSA (Resistant) | > Ampicillin | - |[7] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

As shown in Table 1, several synthesized derivatives exhibit a two- to five-fold improvement in MIC values compared to the initial lead compound.[9] Notably, compounds 7, 8, and 12 matched or surpassed the potency of vancomycin against multiple MRSA strains and were significantly more potent against Vancomycin-Intermediate (VISA) and VRSA strains.[9] Furthermore, some derivatives demonstrated rapid bactericidal effects, eliminating MRSA growth within six hours.[9]

Against resistant Gram-negative bacteria, the challenge is often greater due to their protective outer membrane. However, specific thiazole derivatives have shown promising activity.

Table 2: Comparative MICs of Thiazole Derivatives against Gram-Negative Bacteria

Compound ID Bacterial Strain MIC (mg/mL) Ampicillin MIC (mg/mL) Reference
Compound 3 P. aeruginosa (Resistant) 0.47 - 0.94 (MBC) >1 [7]
Compound 4 P. aeruginosa (Resistant) 0.47 - 0.94 (MBC) >1 [7]

| Compound 43a | E. coli | 16.1 µM | - |[2] |

Note: MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.

Therapeutic Potential: Balancing Efficacy and Safety

A critical aspect of drug development is ensuring that a compound is toxic to pathogens but safe for mammalian cells. Cytotoxicity assays are therefore essential.

Table 3: Cytotoxicity of Selected Thiazole Derivatives

Compound(s) Cell Line Result Concentration Reference
6 Derivatives (incl. 7, 8, 12) HeLa Cells Not Toxic 11 µg/mL [9]
Thiazole 1-5 Human Keratinocytes (HaCaT) Not Toxic 10 µg/mL [10][11]
4 Analogues of Thiazole 1 Human Keratinocytes (HaCaT) Not Toxic Up to 20 µg/mL [10][11]

| 4-F-phenyl derivative (11) | L929 Cells | Minimum Toxicity | - |[4][12] |

The data consistently show that potent antibacterial thiazole derivatives can be developed with low cytotoxicity. Several of the most effective compounds against MRSA were non-toxic to human cells at concentrations up to seven-fold higher than their determined MIC values, indicating a favorable therapeutic window.[11]

Experimental Workflows and Protocols

The validation of novel antimicrobial compounds requires a systematic and rigorous experimental approach. The following workflow and protocols represent a standard, self-validating system for evaluating thiazole derivatives.

cluster_workflow Experimental Workflow for Efficacy Evaluation A Synthesis of Thiazole Derivatives B In Vitro Screening: MIC & MBC Determination A->B C Cytotoxicity Assay (e.g., MTS on HeLa/HaCaT) B->C D Mechanism of Action (e.g., Enzyme Inhibition) B->D C->D E In Vivo Efficacy (Murine Infection Model) D->E F Lead Optimization E->F

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Ethynyl-2-methyl-1,3-thiazole

[1]

Part 1: Executive Safety Assessment

5-ethynyl-2-methyl-1,3-thiazole presents a dual-hazard profile that distinguishes it from standard organic waste.[1] While the thiazole core is a standard heterocyclic irritant, the C5-ethynyl (terminal alkyne) moiety introduces a specific reactivity profile that dictates strict disposal protocols.[1]

Immediate Action Required:

  • Segregation: Isolate from all heavy metal salts (Silver, Copper, Mercury) immediately.

  • Container Restriction: NEVER use metal containers, metal spatulas, or metal-lined caps.[1]

  • Flammability: Treat as a Class IC or Class II Combustible Liquid (Flash Point est. 40–70°C).[1]

Part 2: Chemical Profile & Hazard Identification[2][3]

The following data summarizes the critical properties governing disposal logic.

PropertySpecificationDisposal Implication
Functional Group Terminal Alkyne (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Explosion Hazard: Forms shock-sensitive metal acetylides with Cu, Ag, Hg.[1]
Core Structure 1,3-ThiazoleToxicity: Potential aquatic toxin; skin/eye irritant (H315, H319).[1]
Physical State Liquid / Low-melting SolidMobility: High vapor potential; requires leak-proof secondary containment.[1]
RCRA Status Characteristic WasteCode D001 (Ignitability) applies if FP <60°C. Not typically P- or U-listed.[1][2]
Stability Acidic Proton (

)
Reacts with strong bases (NaH, BuLi) to form reactive anions.[1]
Part 3: The "Why" – Mechanism of Hazard (Expertise & Experience)

As researchers, we often categorize waste by "Organic" or "Aqueous," but this oversimplification is dangerous with terminal alkynes.

The Acetylide Trap: The proton on the terminal alkyne is weakly acidic.[1] If this waste stream contacts copper plumbing, brass fittings, or silver solder (common in older lab sinks), it undergoes a substitution reaction to form Copper(I) Acetylide or Silver Acetylide .

  • The Risk: These metal acetylides are highly shock-sensitive explosives.[1] When dry, the friction of unscrewing a cap or scraping a pipe can detonate them.[1]

  • The Solution: The protocols below explicitly exclude metal contact to break this causality chain.

Part 4: Disposal Decision Matrix

The following logic flow ensures the correct classification and treatment of the waste.

DisposalMatrixStartWaste Source: 5-Ethynyl-2-methyl-1,3-thiazoleStateCheckPhysical State / Purity?Start->StateCheckPureSolidPure Chemical(Expired/Unused)StateCheck->PureSolidSolid/Neat LiquidReactionMixReaction Mixture(In Solution)StateCheck->ReactionMixDissolvedSegregationCRITICAL CHECK:Confirm NO Heavy Metals (Cu, Ag)PureSolid->SegregationQuenchCheckIs it Quenched?ReactionMix->QuenchCheckActionQuenchPERFORM PROTOCOL B:Controlled QuenchingQuenchCheck->ActionQuenchNo / Active ReagentsActionLiquidLiquid Waste Stream(Halogenated or Non-Halogenated)QuenchCheck->ActionLiquidYes / Neutral pHActionQuench->ActionLiquidActionSolidPERFORM PROTOCOL A:Solid Waste StreamContainerPack in HDPE or Glass(NO METAL CANS)ActionSolid->ContainerActionLiquid->SegregationSegregation->ActionSolidSegregation->Container

Figure 1: Decision tree for categorizing alkyne-based chemical waste. Note the critical segregation step for heavy metals.

Part 5: Step-by-Step Operational Protocols
Protocol A: Disposal of Pure/Expired Chemical

Applicability: Unused vials or degradation products in original packaging.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

    • Validation: Verify the jar has a polypropylene lid. Reject any container with a metal-lined cap or foil seal.

  • Transfer:

    • If the chemical is in a glass vial, place the entire vial into the HDPE waste jar. Do not attempt to pour it out (minimizes vapor exposure).

    • Pack void spaces with vermiculite to prevent breakage.[1]

  • Labeling:

    • Primary Constituent: "5-Ethynyl-2-methyl-1,3-thiazole"

    • Hazard Flags: "Flammable," "Irritant," "Reactive Group: Terminal Alkyne."

  • Storage: Store in a Flammable cabinet until EHS pickup. Do not store on open shelves.

Protocol B: Reaction Mixture Quenching (Self-Validating System)

Applicability: Post-reaction mixtures where the alkyne was used as a reagent (e.g., Click chemistry or Sonogashira coupling).[1]

  • Goal: Ensure no active acetylide anions or unreacted strong bases remain.

  • Reagents: Isopropanol (IPA), Saturated Ammonium Chloride (aq).[1][3]

Procedure:

  • Cooling: Chill the reaction vessel to 0°C in an ice bath.

  • Protonation (The "Kill" Step):

    • Slowly add Isopropanol (approx. 20% of reaction volume) to consume any active bases (e.g., n-BuLi, NaH) if used.[1]

    • Observation: Watch for bubbling.[1][3] Wait until gas evolution ceases.[1][3]

  • Buffering:

    • Add Saturated Ammonium Chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      )  solution.
      
    • Why: This ensures the pH drops below 10, protonating any acetylide ions back to the neutral alkyne, which is stable in solution.

  • Validation (The Check):

    • Test pH.[1][4][2] It must be neutral to slightly acidic (pH 6–7).

    • Inspect for precipitates. If a dark precipitate forms, it may be a metal acetylide.[1] STOP. Do not filter. Contact EHS immediately.

  • Disposal:

    • If clear and neutral: Transfer to the "Organic Solvents" waste stream (Non-Halogenated, unless chlorinated solvents were used).

Protocol C: Spill Cleanup (Immediate Response)

Scenario: A 10mL vial drops and shatters.

  • Evacuate & Ventilate: Remove ignition sources. The vapor is likely flammable.[1]

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1]

  • Absorb:

    • Use vermiculite or commercial organic spill pads.

    • Prohibited: Do not use paper towels if the substance is neat (pure), as this increases surface area for flammability.

  • Decontaminate:

    • Wipe the surface with a 10% soap/water solution.

    • Validation: A final wipe with a white tissue should show no yellow/brown residue.

  • Waste: Place all absorbent materials into a plastic bag, seal, and place in the Solid Hazardous Waste container.

Part 6: Regulatory & Compatibility Data
ParameterSpecificationNotes
EPA Waste Code D001 (Ignitable)Default for low-flashpoint organics.[1]
Compatibility Group Organic / FlammableStore away from Oxidizers (Nitric Acid, Peroxides).[1]
Plumbing RESTRICTED strictly prohibited from sink disposal.
Container Material HDPE (Preferred), Borosilicate GlassNO METAL (Steel, Aluminum, Brass).
References
  • BenchChem. (2025).[3] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from 3

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (Structural Analog). Retrieved from

  • U.S. EPA. (2025). Hazardous Waste Listings & Characteristic Wastes (40 CFR Part 261).[2] Retrieved from 6[1]

  • Purdue University. (2023).[7] Guidelines: Handling and Disposal of Chemicals. Retrieved from 7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.